13,14-Dihydro-15-keto prostaglandin D2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXYLYXIXYEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Function of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)
Audience: Researchers, scientists, and drug development professionals.
Abstract
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a principal metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Long considered a mere inactivation product, recent research has identified DK-PGD2 as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3][4] This selective activity distinguishes it from its parent molecule, PGD2, which signals through both DP1 and DP2 receptors. By activating the DP2 receptor, DK-PGD2 plays a significant role in mediating type 2 inflammatory responses, orchestrating the migration and activation of key immune cells such as T helper type 2 (Th2) cells, eosinophils, and basophils.[2][5] Its involvement has been implicated in the pathophysiology of allergic diseases like asthma, as well as in other conditions including colorectal cancer and modulation of intestinal ion transport.[1][6][7] This guide provides a comprehensive overview of the biosynthesis, molecular function, physiological roles, and experimental analysis of DK-PGD2.
Biosynthesis and Metabolism
DK-PGD2 is not synthesized de novo but is a downstream product of PGD2 metabolism. The pathway begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGD2 synthase then isomerizes PGH2 to PGD2. The primary catabolic route for PGD2 involves the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, which converts PGD2 into DK-PGD2.[2] In humans, DK-PGD2 is further metabolized and very little is excreted intact in the urine.[1][3]
Caption: Biosynthetic pathway of DK-PGD2 from Arachidonic Acid.
Core Function: Selective DP2 (CRTH2) Receptor Agonism
The defining function of DK-PGD2 is its role as a potent and selective agonist for the DP2 receptor (CRTH2).[2] Unlike PGD2, which also activates the DP1 receptor associated with vasodilation and inhibition of cell migration, DK-PGD2 exhibits significantly lower affinity for DP1.[2][8] This selectivity makes it a crucial molecule for signaling pro-inflammatory, type 2 immune responses. The DP2 receptor is a G protein-coupled receptor (GPCR) expressed on key immune cells, including eosinophils, basophils, Th2 cells, and type 2 innate lymphoid cells (ILC2s).[2][8] Activation of DP2 by DK-PGD2 initiates downstream signaling cascades that lead to chemotaxis, cellular activation, and cytokine release.[8][9] In some cellular contexts, this involves an increase in intracellular calcium.[7]
Caption: DK-PGD2 signaling through the DP2 (CRTH2) receptor.
Biological Activities and Data
The activation of the DP2 receptor by DK-PGD2 translates into several key biological activities, primarily centered on inflammation and immunity.
3.1. Role in Allergic Inflammation DK-PGD2 is a key mediator in the pathogenesis of allergic diseases such as asthma by recruiting and activating effector cells of type 2 immunity.[6]
-
Eosinophils and Basophils: DK-PGD2 is a potent chemoattractant for eosinophils and basophils and induces cellular activation, such as eosinophil shape change.[5][6][10]
-
Th2 Cells: It selectively induces chemotaxis in Th2 cells and enhances the production of crucial type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, in response to T-cell receptor stimulation.[5][9]
-
Type 2 Innate Lymphoid Cells (ILC2s): PGD2 metabolites, including DK-PGD2, activate ILC2s in a DP2-dependent manner, contributing to cytokine secretion.[10]
3.2. Role in Cancer Emerging evidence suggests a role for the DP2 receptor pathway in cancer. In colorectal cancer (CRC) cells, the DP2 agonist DK-PGD2 has been shown to:
-
Induce DP2 receptor protein expression.[7]
-
Increase intracellular calcium signaling.[7]
-
Promote cell proliferation and migration.[7]
-
Induce the expression of Vascular Endothelial Growth Factor (VEGF).[7]
3.3. Modulation of Ion Transport DK-PGD2 has been observed to inhibit ion flux in canine colonic mucosa preparations, suggesting a role in regulating intestinal transport processes.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of DK-PGD2.
Table 1: Receptor Binding and Activity Profile
| Compound | Receptor | Affinity / Potency | Reference |
|---|---|---|---|
| DK-PGD2 | DP2 (CRTH2) | EC₅₀: 2.7 ± 2.3 nM (Eosinophil shape change) | [10] |
| Affinity comparable to PGD2 | [2] | ||
| DP1 | Significantly lower affinity than for DP2 | [2] | |
| PGD₂ | DP2 (CRTH2) | EC₅₀: 0.7 ± 0.2 nM (Eosinophil shape change) | [10] |
| | DP1 | High Affinity |[2] |
Table 2: Cellular Effects of DK-PGD2
| Cell Type | Observed Effect | Effective Concentration / Potency | Reference |
|---|---|---|---|
| Human Eosinophils | Induces cellular shape change | EC₅₀: 2.7 ± 2.3 nM | [10] |
| Human Th2 Cells | Enhances cytokine production (IL-4, IL-5, IL-13) | Not specified | [9] |
| Colorectal Cancer Cells | Increases cell proliferation and migration | 10 µM (used in experiments) | [7] |
| Canine Colonic Mucosa | Inhibits ion flux | Not specified |[1] |
Experimental Protocols
Detailed methodologies are crucial for studying the function of DK-PGD2. Below are protocols for key assays.
5.1. Protocol: Eosinophil Shape Change Assay
-
Objective: To quantify the bioactivity of DK-PGD2 by measuring its ability to induce a shape change in primary human eosinophils, a hallmark of activation.
-
Principle: Eosinophils, upon activation by a chemoattractant like DK-PGD2, transition from a spherical to an elongated, amoeboid shape. This change can be detected by flow cytometry as an increase in the forward scatter (FSC) of the cells.[10]
-
Methodology:
-
Isolation of Granulocytes: Isolate granulocytes, containing eosinophils, from fresh peripheral blood of healthy or asthmatic donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Incubation: Resuspend the isolated granulocytes in a suitable buffer (e.g., PBS with Ca²⁺/Mg²⁺ and 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Stimulation: Incubate cell aliquots with increasing concentrations of DK-PGD2 (e.g., from 10⁻¹² M to 10⁻⁶ M) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., PGD2).
-
Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. Gate on the eosinophil population based on their characteristic side scatter (SSC) and auto-fluorescence properties.
-
Data Analysis: Determine the mean FSC value for the eosinophil population in each sample. Normalize the data to the vehicle control and plot the percentage of maximal response against the log concentration of DK-PGD2. Calculate the EC₅₀ value using a non-linear regression (sigmoidal dose-response) curve.[10]
-
Caption: Experimental workflow for the Eosinophil Shape Change Assay.
5.2. Protocol: Intracellular Calcium Flux Assay
-
Objective: To determine if DK-PGD2-mediated DP2 receptor activation leads to intracellular calcium mobilization in a target cell line.
-
Principle: Activation of certain GPCRs triggers the release of Ca²⁺ from intracellular stores. This transient increase can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4).[7]
-
Methodology:
-
Cell Preparation: Culture cells expressing the DP2 receptor (either endogenously or through transfection) to an appropriate confluency.
-
Dye Loading: Harvest the cells and load them with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Baseline Measurement: Place the dye-loaded cells into a fluorometric plate reader or a flow cytometer capable of kinetic measurements. Record a stable baseline fluorescence for 60-120 seconds.
-
Compound Addition: Using an automated injection system, add DK-PGD2 at the desired concentration (e.g., 10 µM).[7]
-
Post-Stimulation Measurement: Continue to record the fluorescence intensity for several minutes to capture the full calcium transient (peak and return to baseline).
-
Data Analysis: Analyze the kinetic data by calculating the change in fluorescence intensity over baseline (e.g., peak fluorescence / baseline fluorescence). Compare the response to a vehicle control and a positive control (e.g., ionomycin).
-
Conclusion
13,14-Dihydro-15-keto prostaglandin D2 is a biologically active metabolite of PGD2 that functions as a selective and potent agonist of the DP2 (CRTH2) receptor. Its primary role is the promotion of type 2 inflammation through the recruitment and activation of eosinophils, basophils, and Th2 cells.[5] This positions DK-PGD2 as a significant mediator in the pathophysiology of allergic asthma and other inflammatory conditions.[6] Furthermore, its activity in promoting proliferation and migration in cancer cells highlights its potential relevance in oncology.[7] The targeted study of DK-PGD2 and its interactions with the DP2 receptor provides a valuable avenue for the development of novel therapeutics aimed at modulating specific inflammatory pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. thomassci.com [thomassci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). This document details the enzymatic reactions, provides available quantitative data, outlines experimental protocols for key assays, and visualizes the involved pathways.
Introduction
13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2, an important signaling molecule involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and sleep regulation. Due to the short half-life of PGD2, its metabolites, such as DK-PGD2, are often measured as biomarkers of PGD2 production. Understanding the biosynthesis of DK-PGD2 is crucial for the development of novel therapeutics targeting the PGD2 signaling pathway.
The Core Biosynthesis Pathway
The formation of DK-PGD2 from its precursor, arachidonic acid, is a multi-step enzymatic cascade. The pathway can be broadly divided into two major stages: the synthesis of Prostaglandin D2 (PGD2) and its subsequent conversion to DK-PGD2.
Synthesis of Prostaglandin D2
The initial steps leading to the formation of PGD2 are common to the biosynthesis of all prostanoids.
-
Release of Arachidonic Acid: Upon cellular stimulation by various stimuli (e.g., inflammatory signals), cytosolic phospholipase A2 (cPLA2) is activated and translocates to the perinuclear and endoplasmic reticulum membranes. There, it hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid.
-
Conversion to Prostaglandin H2: The free arachidonic acid is then converted to the unstable intermediate, Prostaglandin G2 (PGG2), and subsequently to Prostaglandin H2 (PGH2), through the sequential peroxidase and cyclooxygenase activities of Prostaglandin H Synthase (PGHS), more commonly known as Cyclooxygenase (COX). Two isoforms of this enzyme exist: the constitutively expressed COX-1 and the inducible COX-2.
-
Isomerization to Prostaglandin D2: PGH2 is then isomerized to PGD2 by the action of Prostaglandin D Synthases (PGDS). Two main isoforms of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS)[1][2].
Conversion of Prostaglandin D2 to 13,14-Dihydro-15-keto PGD2
The conversion of PGD2 to DK-PGD2 is a two-step process catalyzed by two key enzymes:
-
Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-Prostaglandin D2 (15-keto-PGD2). This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3][4]. While PGD2 is a substrate for 15-PGDH, some studies suggest it is a relatively poor one compared to other prostaglandins (B1171923) like PGE2[5].
-
Reduction by 15-Oxoprostaglandin Δ13-Reductase: The unstable 15-keto-PGD2 intermediate is then rapidly converted to the more stable DK-PGD2 by the reduction of the double bond between carbons 13 and 14[3][4]. This reaction is catalyzed by 15-oxoprostaglandin Δ13-reductase, also known as prostaglandin reductase 1 (PGR1) or leukotriene B4 12-hydroxydehydrogenase[6][7].
The overall biosynthesis pathway is visualized in the following diagram:
Alternative Metabolic Pathway
In some tissues, PGD2 can be metabolized by aldo-keto reductase family 1 member C3 (AKR1C3), which possesses 11-ketoreductase activity. This enzyme converts PGD2 to 9α,11β-PGF2α, an epimer of PGF2α, representing an alternative metabolic fate for PGD2[5][8].
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPGD - Wikipedia [en.wikipedia.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. An NADP-linked 15-hydroxyprostaglandin dehydrogenase specific for prostaglandin D2 from swine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 13,14-Dihydro-15-keto prostaglandin D2
An In-depth Technical Guide to the Discovery and History of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a significant metabolite of prostaglandin D2 (PGD2), a key lipid mediator in various physiological and pathological processes, particularly in allergic inflammation. Initially considered an inactive byproduct, DK-PGD2 has been identified as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This discovery has positioned DK-PGD2 as a crucial molecule in understanding the mechanisms of allergic diseases such as asthma and has made its signaling pathway a target for therapeutic intervention. This guide provides a comprehensive overview of the discovery, history, biosynthesis, biological activity, and analytical methodologies related to DK-PGD2.
Discovery and History
The journey to understanding DK-PGD2 began with the discovery of its parent molecule, PGD2. Prostaglandins were first identified in the 1930s as physiologically active substances.[1] PGD2 itself was identified in 1973 by Hamberg.[1] Subsequent research focused on the metabolic fate of these potent lipid mediators. Early studies on PGD2 metabolism revealed its conversion into various products. It was established that a primary route of prostaglandin inactivation involves the oxidation of the 15-hydroxyl group and the reduction of the C13-C14 double bond.[2]
DK-PGD2 was identified as a metabolite of PGD2 formed through the 15-hydroxy PGDH pathway.[3][4] A pivotal moment in the history of DK-PGD2 was its characterization as a selective agonist for the CRTH2/DP2 receptor, distinguishing its activity from that of PGD2, which activates both DP1 and CRTH2/DP2 receptors.[4] This finding, particularly highlighted in studies around the early 2000s, shifted the perception of DK-PGD2 from an inert metabolite to a key player in the inflammatory cascade.[4]
Biosynthesis of this compound
The formation of DK-PGD2 from PGD2 is a two-step enzymatic process designed to inactivate the biological activity of PGD2.[5]
-
Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The initial and rate-limiting step is the NAD+-dependent oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming the unstable intermediate 15-keto-PGD2.[5] This conversion significantly reduces the biological activity of the prostaglandin.[5]
-
Reduction by Prostaglandin Reductase 1 (PTGR1): Subsequently, the C13-C14 double bond of 15-keto-PGD2 is reduced by prostaglandin reductase 1 (PTGR1), an NADPH-dependent enzyme, to yield the more stable 13,14-dihydro-15-keto PGD2.[6][7]
References
- 1. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thomassci.com [thomassci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ddd.uab.cat [ddd.uab.cat]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. Human prostaglandin reductase 1 (PGR1): Substrate specificity, inhibitor analysis and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide to a Key PGD2 Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a potent lipid mediator synthesized from arachidonic acid, playing a pivotal role in a variety of physiological and pathological processes, including the regulation of sleep, allergic responses, and inflammation.[1][2][3] The biological actions of PGD2 are mediated through its interaction with two primary G-protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3][4] The activity of PGD2 is tightly controlled through its rapid metabolism into various downstream products. Among these, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) has emerged as a crucial metabolite with a distinct and significant biological profile. This technical guide provides an in-depth exploration of DK-PGD2, covering its biosynthesis, receptor pharmacology, signaling pathways, and detailed methodologies for its quantification.
Biosynthesis and Metabolism
The generation of DK-PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.
-
Arachidonic Acid to PGH2: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[5][6]
-
PGH2 to PGD2: Prostaglandin D2 synthase (PTGDS) then catalyzes the isomerization of PGH2 to form PGD2.[1][5][6]
-
PGD2 to DK-PGD2: PGD2 is subsequently metabolized via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[6][7] This involves two key steps:
In humans, DK-PGD2 is further metabolized, and virtually no intact DK-PGD2 is found in the urine.[7][8][9]
Receptor Pharmacology and Signaling
A defining characteristic of DK-PGD2 is its function as a potent and selective agonist for the CRTH2/DP2 receptor, which is predominantly expressed on key cells involved in type 2 immunity, such as T helper 2 (Th2) cells, eosinophils, and basophils.[4][6][7] Unlike its precursor PGD2, which binds to both DP1 and DP2 receptors, DK-PGD2 exhibits significantly lower affinity for the DP1 receptor, making it a valuable tool for studying CRTH2-specific functions.[6][10] The binding of DK-PGD2 and other PGD2 metabolites to CRTH2 is critical in orchestrating inflammatory responses in allergic diseases like asthma.[4][11][12]
Quantitative Data: Receptor Binding Affinities
The selectivity of DK-PGD2 is evident in its comparative binding affinities (Ki) for the CRTH2 and DP1 receptors. A lower Ki value indicates a higher binding affinity.
| Ligand | CRTH2 (DP2) Ki (nM) | DP1 Ki (nM) | Selectivity |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29[10][13] | >30,000[10] | ~2000-fold for CRTH2[10] |
| Prostaglandin D2 (PGD2) | 2.4 ± 0.2[6][10][13] | 0.6[6] | Binds both receptors |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32[10][13] | - | Selective for CRTH2[11] |
| 9α,11β-PGF2 | 315.0[6] | - | Low affinity for CRTH2 |
Table 1: Comparative binding affinities of DK-PGD2 and related prostanoids at CRTH2 and DP1 receptors. Data compiled from multiple sources.[6][10][13]
CRTH2/DP2 Signaling Pathway
The CRTH2 receptor is coupled to an inhibitory G-protein (Gi).[11] Activation of this pathway by DK-PGD2 leads to several downstream effects that promote a pro-inflammatory cellular response.
-
Ligand Binding: DK-PGD2 binds to the CRTH2 receptor.
-
G-protein Activation: The associated Gi protein is activated, dissociating its α (Giα) and βγ (Gβγ) subunits.
-
Downstream Effects:
-
The Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
The Gβγ complex activates Phospholipase Cβ (PLCβ), which in turn generates inositol (B14025) triphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum.[11]
-
The resulting increase in intracellular Ca²⁺ and modulation of other signaling cascades contributes to cellular responses such as chemotaxis (cell migration), degranulation, and cytokine production.[4][14]
Methodologies for Quantification
Accurate quantification of DK-PGD2 is essential for studying its role in health and disease. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | LC-MS/MS | ELISA |
| Sensitivity | High (pg/mL range) | High (pg/mL range) |
| Specificity | Very High | Moderate to High |
| Accuracy | High (≤15% deviation) | Variable |
| Throughput | Moderate | High |
| Sample Prep | Moderate (SPE required) | Simple to Moderate |
| Cost | High (instrumentation) | Low to Moderate (per sample) |
Table 2: Comparison of common analytical methods for prostaglandin metabolite quantification.[15]
Experimental Protocol: Competitive ELISA
This protocol is a representative example for the quantification of a prostaglandin metabolite and is based on competitive binding principles.[15][16]
1. Reagent Preparation:
-
Prepare all buffers, standards, and samples according to the specific ELISA kit manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of a concentrated standard. A typical range for a PGF2α metabolite is 2.3-5,000 pg/ml.[17]
-
Add 50 µl of standards and samples to the appropriate wells of a microplate pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG).
-
Add 50 µl of a specific tracer (e.g., metabolite conjugated to an enzyme) to each well.
-
Add 50 µl of a specific primary antibody (e.g., rabbit antiserum) to each well.
-
Seal the plate and incubate to allow for competitive binding. Incubation is often performed for 18 hours at 4°C.[17]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 200 µl of a substrate solution (e.g., Ellman's Reagent) that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Incubate for 90-120 minutes to allow for color development.[17]
-
Read the absorbance using a microplate reader at the appropriate wavelength (typically 405-420 nm).[17]
3. Data Analysis:
-
The concentration of DK-PGD2 in the samples is inversely proportional to the measured absorbance.
-
Calculate the concentration by plotting a standard curve (%B/B0 vs. concentration) and interpolating the sample values.[18]
Experimental Protocol: LC-MS/MS
LC-MS/MS offers superior specificity and is considered the gold standard for prostaglandin analysis. A deuterated internal standard (e.g., DK-PGD2-d4) is crucial for accurate quantification.[9]
1. Sample Preparation (Solid Phase Extraction - SPE): [15][19]
-
Spike a 500 µL aliquot of the biological sample (e.g., plasma, cell supernatant) with a known amount of deuterated internal standard (e.g., DK-PGD2-d4).
-
Acidify the sample to approximately pH 3.5 with citric acid to protonate the prostaglandin's carboxyl group.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) and then water to remove impurities and lipids.
-
Elute the prostaglandins (B1171923) from the cartridge using an organic solvent like ethyl acetate (B1210297) or methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: [19][20]
-
Chromatography: Separate the analyte from other molecules using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically used. Complete chromatographic separation is essential as PGD2 and its isomers can have similar fragmentation patterns.[19]
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte (DK-PGD2) and the internal standard (DK-PGD2-d4).
-
3. Data Analysis:
-
Quantification is achieved by creating a calibration curve. This is done by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
The concentration of DK-PGD2 in the unknown samples is determined from this calibration curve.[2]
Conclusion
This compound is a stable and biologically active metabolite of PGD2. Its primary significance lies in its role as a potent and selective agonist of the CRTH2/DP2 receptor, a key player in the inflammatory cascades of allergic diseases. This selectivity distinguishes it from its parent molecule, PGD2, and makes it an invaluable pharmacological tool for investigating the specific contributions of the CRTH2 pathway to pathophysiology. The ability to accurately quantify DK-PGD2 using sensitive and specific methods like LC-MS/MS and ELISA is crucial for advancing our understanding of its function and for the development of targeted therapeutics, such as CRTH2 antagonists, for conditions like asthma.
References
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. thomassci.com [thomassci.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. 13,14-dihydro-15-keto Prostaglandin F2 Alpha - data analysis at MyAssays [myassays.com]
- 19. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator in the complex orchestra of the inflammatory response. Its metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), has emerged as a key player, primarily exerting pro-inflammatory effects through its selective agonism on the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This technical guide provides an in-depth examination of the role of DK-PGD2 in inflammation, detailing its signaling pathways, impact on various immune cells, and its implications in inflammatory diseases, particularly allergic asthma. The guide summarizes key quantitative data, outlines experimental protocols for studying DK-PGD2's effects, and provides visual diagrams of its core mechanisms to support researchers and professionals in the field of drug development.
Introduction: PGD2 Metabolism and the Emergence of DK-PGD2
Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is a major prostanoid primarily produced by mast cells, macrophages, and Th2 lymphocytes.[1][2] PGD2's biological effects are mediated through two principal G-protein-coupled receptors: the D-prostanoid receptor (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2/DP2).[2][3] While DP1 activation is often associated with anti-inflammatory or vasodilatory effects, CRTH2 signaling is predominantly pro-inflammatory.[2][4]
PGD2 is rapidly metabolized in vivo to various products, including DK-PGD2.[5] This enzymatic degradation product is noteworthy for its high selectivity as a CRTH2 agonist, making it a valuable tool for dissecting the specific roles of this receptor in inflammation.[5][6][7] Understanding the function of DK-PGD2 is therefore crucial for elucidating the CRTH2-mediated inflammatory cascade.
The DK-PGD2 Signaling Pathway via the CRTH2 Receptor
DK-PGD2 exerts its biological functions by binding to the CRTH2 receptor. Unlike the DP1 receptor which couples to Gs protein to increase intracellular cyclic AMP (cAMP), CRTH2 is coupled to a Gαi protein.[2] This initiates a distinct signaling cascade characterized by:
-
Inhibition of Adenylyl Cyclase: Leading to a reduction in intracellular cAMP levels.[2]
-
Increased Intracellular Calcium: Activation of the Gαi pathway leads to a transient increase in intracellular calcium concentration ([Ca2+]i).[2]
These signaling events trigger a myriad of pro-inflammatory downstream effects, including cell migration, activation, and cytokine release.[4]
Role in Inflammatory Cell Function
DK-PGD2, acting through CRTH2, is a potent modulator of several key immune cells involved in Type 2 inflammation.
-
Eosinophils: DK-PGD2 stimulates eosinophil shape change, chemotaxis, degranulation, and the expression of adhesion molecules like CD11b.[2][5][8] This promotes the recruitment and activation of eosinophils at sites of allergic inflammation.
-
Basophils: CRTH2 signaling in basophils mobilizes intracellular calcium, upregulates CD11b expression, and enhances IgE-mediated degranulation.[9]
-
Th2 Lymphocytes: DK-PGD2 enhances the ability of Th2 cells to produce pro-inflammatory cytokines, including IL-4, IL-5, and IL-13.[2] It also mediates the migration of Th2 cells.[2]
-
Type 2 Innate Lymphoid Cells (ILC2s): DK-PGD2 induces migration and the secretion of IL-5 and IL-13 from ILC2s, which are important sources of Type 2 cytokines that promote eosinophilia.[5]
Quantitative Data on DK-PGD2 Activity
The following tables summarize quantitative data from studies investigating the effects of DK-PGD2 on inflammatory cells.
Table 1: Potency of DK-PGD2 and other PGD2 Metabolites on Eosinophil Shape Change
| Prostaglandin | EC₅₀ Value (nM) |
| PGD₂ | 0.7 ± 0.2 |
| Δ¹²-PGD₂ | 1.2 ± 1.8 |
| 15-deoxy-Δ¹²,¹⁴-PGD₂ | 1.5 ± 1.6 |
| PGJ₂ | 1.6 ± 3.8 |
| DK-PGD₂ | 2.7 ± 2.3 [5] |
| Δ¹²-PGJ₂ | 5.6 ± 1.0 |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 12.0 ± 0.7 |
| 9α,11β-PGF₂ | > 1000 |
Data sourced from a study on granulocytes isolated from asthmatic patients.[5]
Table 2: Effects of DK-PGD2 on Immune Cell Responses
| Cell Type | Assay | Agonist/Concentration | Observed Effect | Reference |
| Eosinophils | Chemokinesis, Degranulation | DK-PGD₂ | Stimulation | [2] |
| Th2 Cells | Cytokine Production (IL-2, IL-4, IL-5, IL-13) | DK-PGD₂ | Enhanced production | [2] |
| ILC2s | Migration, IL-5/IL-13 Secretion | DK-PGD₂ | Concentration-dependent induction | [5] |
| Neutrophils | Lung Influx (in vivo, mouse model) | DK-PGD₂ (5 mg/kg) | 2.5-fold enhancement | [10] |
| Colon Cancer Cells | DP2 Protein Expression | DK-PGD₂ (5 and 10 µM) | Dose-dependent induction | [11] |
| Astrocytes | DP1 Receptor mRNA | DK-PGD₂ (0.1–100 nM) | No significant change in DP2 mRNA | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of DK-PGD2. Below are outlines for key experimental protocols.
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation, which correlates with their activation state.
-
Cell Isolation: Isolate granulocytes from whole blood of donors (e.g., atopic asthmatic patients) using density gradient centrifugation.
-
Stimulation: Incubate isolated granulocytes with increasing concentrations of DK-PGD2 (e.g., from 0.1 nM to 5 µM) for a defined period (e.g., 60 minutes) at 37°C.
-
Analysis: Analyze cells using flow cytometry. Eosinophil shape change is detected as an increase in the mean fluorescence value of the forward scatter (FSC).
-
Data Quantification: Calculate the percentage of shape change relative to a positive control. Determine the EC₅₀ value by plotting a concentration-response curve.
ILC2 Migration (Chemotaxis) Assay
This protocol assesses the ability of DK-PGD2 to induce the migration of ILC2s.
-
Cell Isolation: Isolate ILC2s from peripheral blood mononuclear cells (PBMCs) of donors using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Assay Setup: Use a multi-well chemotaxis plate (e.g., Transwell®) with a porous membrane. Add different concentrations of DK-PGD2 to the lower wells.
-
Cell Incubation: Place the isolated ILC2s in the upper wells. Incubate the plate for several hours (e.g., 6 hours) at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration: Measure the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Express results as the number of migrated cells or as a chemotactic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activated prostaglandin D2 receptors on macrophages enhance neutrophil recruitment into the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher - PMC [pmc.ncbi.nlm.nih.gov]
The Signaling Cascade of 13,14-Dihydro-15-keto Prostaglandin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) that has emerged as a key player in inflammatory and allergic responses. Unlike its parent molecule, DK-PGD2 exhibits high selectivity as an agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This receptor is a G protein-coupled receptor (GPCR) primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by DK-PGD2 initiates a signaling cascade that promotes the chemotaxis, activation, and survival of these immune cells, thereby orchestrating the hallmark features of type 2 inflammation seen in conditions such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the DK-PGD2 signaling cascade, including quantitative data on receptor binding and cellular responses, detailed experimental protocols for its investigation, and visual representations of the key pathways involved.
Introduction
Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its biological effects through two distinct receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). While PGD2 activates both receptors, its rapid metabolism in vivo leads to the formation of several metabolites, including 13,14-dihydro-15-keto PGD2 (DK-PGD2).[1] DK-PGD2 has garnered significant interest due to its selective agonist activity at the CRTH2 receptor, making it a valuable tool for dissecting the specific roles of this receptor in health and disease.[1] The CRTH2-mediated signaling pathway is predominantly pro-inflammatory, in contrast to the often anti-inflammatory or vasodilatory effects mediated by the DP1 receptor.[2] This guide will delve into the intricacies of the DK-PGD2 signaling cascade, providing the necessary technical details for researchers in the field.
Quantitative Data
The interaction of DK-PGD2 with its receptor and the subsequent cellular responses have been quantified in various studies. This section summarizes key quantitative data to facilitate comparative analysis.
Table 1: Receptor Binding Affinities (Ki)
| Ligand | Receptor | Ki (nM) | Cell System |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Human CRTH2/DP2 | 2.91 ± 0.29 | Recombinant HEK293 cells |
| Prostaglandin D2 (PGD2) | Human CRTH2/DP2 | 2.4 ± 0.2 | Recombinant HEK293 cells |
| 15-deoxy-Δ12,14-PGJ2 | Human CRTH2/DP2 | 3.15 ± 0.32 | Recombinant HEK293 cells |
A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potencies (EC50) of DK-PGD2
| Cellular Response | Cell Type | EC50 (nM) |
| Eosinophil Shape Change | Human Eosinophils | 2.7 ± 2.3 |
| ILC2 Migration | Human ILC2s | 14.2 ± 3.4 |
| IL-5 Secretion from ILC2s | Human ILC2s | ~108 - 527 (range) |
| IL-13 Secretion from ILC2s | Human ILC2s | ~125 - 788 (range) |
EC50 represents the concentration of agonist that gives half-maximal response.
Table 3: Concentrations of PGD2 Metabolites in Biological Fluids
While direct measurements of DK-PGD2 are not widely reported, levels of the major urinary metabolite of PGD2, tetranor-PGDM, can reflect systemic PGD2 production. In one study, bronchoalveolar lavage (BAL) fluid from severe asthmatics showed significantly elevated levels of PGD2.[3] Plasma concentrations of a related metabolite, 13,14-dihydro-15-keto-PGF2α, in healthy cycling women were found to be 63.6 ± 10.3 pg/ml.[4]
Signaling Pathways
The binding of DK-PGD2 to the CRTH2 receptor initiates a cascade of intracellular events. The primary signaling pathway is mediated by G-proteins, with emerging evidence suggesting a potential role for β-arrestin-dependent signaling, a common feature of many GPCRs.
Gαi-Dependent Signaling
The CRTH2 receptor is coupled to the inhibitory G-protein, Gαi.[5] Upon activation by DK-PGD2, the following events occur:
-
Gαi Activation: The Gαi subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
-
Intracellular Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[5]
Caption: Gαi-dependent signaling cascade initiated by DK-PGD2 binding to the CRTH2 receptor.
Potential β-Arrestin-Dependent Signaling
While not definitively established for DK-PGD2/CRTH2, β-arrestin-mediated signaling is a common paradigm for GPCRs. Following agonist binding and G-protein activation, GPCRs are often phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to:
-
Receptor Desensitization and Internalization: β-arrestins sterically hinder further G-protein coupling and facilitate the recruitment of the receptor to clathrin-coated pits for endocytosis.
-
G-Protein Independent Signaling: β-arrestins can act as scaffolds for various signaling proteins, such as mitogen-activated protein kinases (MAPKs), leading to sustained signaling from intracellular compartments. Studies on other GPCRs have shown that β-arrestin can mediate the activation of kinases like ERK1/2.
Caption: A potential β-arrestin-dependent signaling pathway for the CRTH2 receptor.
Downstream Cellular Responses and Transcription Factors
The integrated signals from G-protein and potentially β-arrestin pathways culminate in various cellular responses critical for allergic inflammation. These include:
-
Chemotaxis: The directed migration of eosinophils, basophils, and Th2 cells towards a gradient of DK-PGD2.
-
Cell Activation and Degranulation: The release of pro-inflammatory mediators from eosinophils and basophils.
-
Cytokine Production: The secretion of type 2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells and ILC2s.[6]
The expression of CRTH2 itself is regulated by the transcription factor GATA3 , a master regulator of type 2 immunity.[7] Activation of the CRTH2 signaling pathway can also influence the activity of other transcription factors, such as NFAT (Nuclear Factor of Activated T-cells) , which plays a role in T-cell activation and cytokine gene expression.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the DK-PGD2 signaling cascade.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of DK-PGD2 and other ligands to the CRTH2 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human CRTH2.
-
[3H]-PGD2 (radioligand).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compounds (e.g., unlabeled DK-PGD2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGD2, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine CRTH2 ligand affinity.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CRTH2 activation.
Materials:
-
CRTH2-expressing cells (e.g., HEK293 or primary eosinophils).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
DK-PGD2 solution.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed CRTH2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject a solution of DK-PGD2 into the wells.
-
Measurement: Immediately and continuously measure the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.
Caption: Workflow for an intracellular calcium mobilization assay.
Eosinophil Chemotaxis Assay
This assay quantifies the directed migration of eosinophils towards a DK-PGD2 gradient.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
DK-PGD2 solution.
-
Cell counting method (e.g., hemocytometer or automated cell counter).
Procedure:
-
Assay Setup: Add assay medium containing DK-PGD2 to the lower wells of the chemotaxis chamber.
-
Cell Addition: Add a suspension of isolated eosinophils to the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cell Counting: After incubation, remove the insert. Count the number of eosinophils that have migrated to the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to generate a dose-response curve and determine the EC50.
Caption: Workflow for an eosinophil chemotaxis assay.
Conclusion
The 13,14-dihydro-15-keto prostaglandin D2 signaling cascade, mediated through the CRTH2/DP2 receptor, is a critical pathway in the pathogenesis of type 2 inflammatory diseases. Its selective activation by DK-PGD2 provides a powerful tool for investigating the pro-inflammatory functions of this receptor on key immune cells. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to further elucidate the intricacies of this pathway and to develop novel therapeutic strategies targeting CRTH2 for the treatment of asthma, allergic rhinitis, and other eosinophilic disorders. The ongoing exploration of downstream signaling events, including the potential role of β-arrestin, will undoubtedly unveil new layers of complexity and offer additional avenues for therapeutic intervention.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 3. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 8. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Agonist Activity of DK-PGD2 on the CRTH2/DP2 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in the pathophysiology of allergic inflammation, including conditions such as asthma and allergic rhinitis. It exerts its biological effects through two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While both receptors are activated by PGD2, they trigger different downstream signaling pathways and cellular responses. The CRTH2/DP2 receptor, in particular, is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, and its activation is critically involved in the recruitment and activation of these pro-inflammatory cells.[1][2]
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2 that has emerged as a potent and selective agonist for the CRTH2/DP2 receptor.[3][4] Its selectivity for CRTH2/DP2 over the DP1 receptor makes it an invaluable tool for elucidating the specific roles of this receptor in inflammatory processes and for the screening and characterization of novel CRTH2/DP2 antagonists.[3] This technical guide provides a comprehensive overview of the CRTH2/DP2 selective agonist activity of DK-PGD2, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of DK-PGD2 Activity
The following tables summarize the binding affinity and functional potency of DK-PGD2 for the human CRTH2/DP2 receptor, as reported in various studies. This data highlights its high affinity and potent agonist activity, as well as its selectivity over the DP1 receptor.
Table 1: Binding Affinity of DK-PGD2 for CRTH2/DP2 Receptor
| Ligand | Receptor | Cell System | Ki (nM) | Reference |
| DK-PGD2 | Human CRTH2 | HEK293 cell membranes | 2.91 ± 0.29 | [5] |
| DK-PGD2 | Human CRTH2 | Whole cell binding assay | 160 | [3] |
| PGD2 | Human CRTH2 | HEK293 cell membranes | 2.4 ± 0.2 | [5] |
Table 2: Functional Potency of DK-PGD2 in CRTH2/DP2-Mediated Assays
| Assay | Cell Type | Parameter | EC50 (nM) | Reference |
| Calcium Mobilization | CHO cells expressing human CRTH2 | pEC50 = 7.33 | ~47 | [6] |
| Chemotaxis | Th2 cells | Chemotactic response | Potent activity observed | [7][8] |
| Eosinophil Shape Change | Human Eosinophils | Cellular activation | Potent activity observed | [9] |
Table 3: Selectivity Profile of DK-PGD2
| Ligand | Receptor | Ki (nM) | Selectivity (fold) for CRTH2 over DP1 | Reference |
| DK-PGD2 | Human CRTH2 | 2.91 | ~2000 | [3] |
| DK-PGD2 | Human DP1 | >30,000 | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the agonist activity of DK-PGD2 at the CRTH2/DP2 receptor are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of DK-PGD2 for the CRTH2/DP2 receptor.
1. Materials:
-
HEK293 cell membranes expressing recombinant human CRTH2/DP2.[10]
-
[3H]-PGD2 (Radioligand).
-
Unlabeled DK-PGD2 and PGD2.
-
Binding Buffer: 20 mM HEPES, pH 7.4, 1 mM EDTA, 10 mM MgCl2.[10]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare a dilution series of unlabeled DK-PGD2.
-
In a 96-well plate, combine the HEK293 cell membranes, a fixed concentration of [3H]-PGD2 (e.g., 2 nM), and varying concentrations of unlabeled DK-PGD2 in the binding buffer.[10]
-
To determine non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM) to a set of wells.[10]
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of DK-PGD2 that inhibits 50% of the specific binding of [3H]-PGD2).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Calcium Mobilization Assay
This functional assay measures the ability of DK-PGD2 to induce an increase in intracellular calcium concentration ([Ca2+]i) via CRTH2/DP2 activation.
1. Materials:
-
Cells expressing CRTH2/DP2 (e.g., CHO-K1 or HEK293 cells).[6][11]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
DK-PGD2.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[12][13]
2. Procedure:
-
Plate the CRTH2/DP2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them in the dark at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Automatically inject a solution of DK-PGD2 at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in [Ca2+]i.[14]
3. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the DK-PGD2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of DK-PGD2 that elicits 50% of the maximal response).
Chemotaxis Assay
This assay assesses the ability of DK-PGD2 to induce the directional migration of cells expressing the CRTH2/DP2 receptor.
1. Materials:
-
CRTH2/DP2-expressing cells (e.g., human Th2 cells, eosinophils).[7][8]
-
Chemotaxis chambers (e.g., Transwell inserts with a porous membrane).[15]
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.
-
DK-PGD2.
-
Cell staining and counting equipment (e.g., hemocytometer, automated cell counter).
2. Procedure:
-
Prepare a stock solution of DK-PGD2 and create a serial dilution in chemotaxis buffer.
-
Add the different concentrations of DK-PGD2 to the lower wells of the chemotaxis chamber. Add buffer alone as a negative control.
-
Resuspend the CRTH2/DP2-expressing cells in chemotaxis buffer.
-
Add a known number of cells to the upper compartment of the Transwell inserts.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 1-3 hours).[15]
-
After incubation, remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells for each condition.
3. Data Analysis:
-
Plot the number of migrated cells against the logarithm of the DK-PGD2 concentration.
-
The resulting curve will show the dose-dependent chemotactic response to DK-PGD2. The concentration that induces the maximal migration can be determined.
Mandatory Visualizations
Signaling Pathway of CRTH2/DP2 Receptor Activation
Caption: CRTH2/DP2 receptor signaling cascade upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Conclusion
DK-PGD2 is a well-characterized, potent, and selective agonist of the CRTH2/DP2 receptor. Its utility in preclinical research is significant, providing a means to specifically probe the function of this receptor in various in vitro and in vivo models of allergic inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the role of the PGD2-CRTH2/DP2 axis and to identify new therapeutic interventions for allergic diseases.
References
- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 7. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to the Biological Activity of 13,14-Dihydro-15-keto Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a principal metabolite of prostaglandin D2 (PGD2), an inflammatory mediator primarily released by mast cells. Once considered a mere inactivation product, DK-PGD2 is now recognized as a potent and highly selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This selectivity distinguishes its biological profile from its parent molecule, PGD2, which activates both CRTH2 and the D-prostanoid (DP1) receptor. By activating CRTH2, DK-PGD2 plays a crucial role in orchestrating type 2 inflammatory responses, primarily by inducing the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. This guide provides a comprehensive overview of the biosynthesis, molecular mechanisms, biological functions, and experimental protocols relevant to the study of DK-PGD2, offering a critical resource for professionals in immunology and drug development.
Biosynthesis and Metabolism
DK-PGD2 is not synthesized de novo but is a product of the rapid enzymatic degradation of PGD2. This metabolic conversion is a critical step in regulating the local inflammatory environment.
1.1. The 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Pathway
The formation of DK-PGD2 from PGD2 occurs via a two-step process mediated by the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2]
-
Oxidation: The enzyme 15-PGDH catalyzes the oxidation of the hydroxyl group at the C-15 position of PGD2, forming 15-keto-PGD2.
-
Reduction: Subsequently, the double bond between C-13 and C-14 is reduced by a prostaglandin reductase, yielding the stable metabolite 13,14-dihydro-15-keto PGD2.[3]
In humans, DK-PGD2 is subject to further metabolism, including β-oxidation of its side chains, and is ultimately excreted in the urine as various metabolites; virtually no intact DK-PGD2 is found in urine.[4][5]
Molecular Mechanism of Action: Selective CRTH2/DP2 Agonism
The primary mechanism through which DK-PGD2 exerts its biological effects is the selective activation of the CRTH2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on cells involved in type 2 immunity.[4][5]
2.1. Receptor Binding Affinity and Selectivity
DK-PGD2 exhibits a binding affinity for the human CRTH2 receptor that is comparable to its parent molecule, PGD2. Crucially, it has a dramatically lower affinity for the DP1 receptor, making it a valuable tool for selectively studying CRTH2-mediated pathways.[6] This high selectivity (over 2000-fold for CRTH2 vs. DP1) is a defining characteristic of its function.
Table 1: Comparative Receptor Binding Affinities (Ki) of PGD2 and Metabolites
| Compound | Receptor | Binding Affinity (Ki, nM) | Species/System |
|---|---|---|---|
| DK-PGD2 | CRTH2 (DP2) | 2.91 ± 0.29 | Human (recombinant, HEK293 cells)[7] |
| DK-PGD2 | DP1 | >30,000 | Human (recombinant) |
| PGD2 | CRTH2 (DP2) | 2.4 ± 0.2 | Human (recombinant, HEK293 cells)[7] |
| PGD2 | DP1 | ~0.6 | Human (recombinant) |
| Δ¹²-PGD2 | CRTH2 (DP2) | 7.63 | Human (recombinant, CHO cells)[8] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | CRTH2 (DP2) | 3.15 ± 0.32 | Human (recombinant, HEK293 cells)[7] |
Note: Ki values represent the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
2.2. Intracellular Signaling Pathway
The CRTH2 receptor is coupled to an inhibitory G-protein (Gαi).[9] Ligand binding by DK-PGD2 initiates a signaling cascade that is distinct from the Gαs-cAMP pathway activated by the DP1 receptor.
-
Gαi Activation: DK-PGD2 binding activates the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
-
PLCβ Activation: The dissociated Gβγ complex activates phospholipase Cβ (PLCβ).[9]
-
Calcium Mobilization: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ and causing a rapid increase in intracellular calcium concentration.[9][10][11]
-
Cellular Response: This rise in intracellular Ca²⁺ is a key signal that drives downstream cellular responses, including chemotaxis, degranulation, and changes in cell morphology.[11]
Biological Activities and Physiological Roles
Through its selective action on CRTH2, DK-PGD2 is a key player in allergic inflammation and other physiological processes.
-
Chemotaxis of Immune Cells: DK-PGD2 is a potent chemoattractant for Th2 cells, eosinophils, and basophils.[4][6] This directed migration is fundamental to the accumulation of these cells at sites of allergic inflammation, such as the airways in asthma.[11][12]
-
Activation of Eosinophils and Basophils: Beyond recruitment, DK-PGD2 activates eosinophils, inducing shape changes, degranulation, and the upregulation of adhesion molecules like CD11b.[9][13]
-
Modulation of Th2 Lymphocyte Function: DK-PGD2 enhances the production of Th2-type cytokines (e.g., IL-4, IL-5, IL-13) by Th2 cells, further amplifying the type 2 immune response.[11][12]
-
Role in Asthma and Allergic Disease: The recruitment and activation of eosinophils and Th2 cells by DK-PGD2 are central to the pathophysiology of asthma and other allergic conditions.[9][11] Consequently, the CRTH2 receptor is a major therapeutic target for these diseases.[14]
-
Other Reported Activities: DK-PGD2 has also been shown to inhibit ion flux in canine colonic mucosa.[2][4]
Detailed Experimental Protocols
The characterization of DK-PGD2's biological activity relies on a suite of specialized assays. Below are detailed methodologies for key experiments.
4.1. Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate quantification of DK-PGD2 in biological matrices due to its high specificity and sensitivity.[15][16]
-
Objective: To accurately measure the concentration of DK-PGD2 in plasma or cell culture supernatant.
-
Materials:
-
Biological sample (plasma, supernatant)
-
Deuterated internal standard (e.g., DK-PGD2-d4)
-
Antioxidant (e.g., Butylated hydroxytoluene, BHT)
-
Solvents: Methanol, Acetonitrile (B52724), Water, Ethyl Acetate (B1210297), Hexane (B92381) (all LC-MS grade)
-
Formic Acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Procedure:
-
Sample Preparation: To a 500 µL aliquot of the sample, add the deuterated internal standard to a known final concentration (e.g., 20 ng/mL). Add BHT to prevent oxidation.[17]
-
Acidification: Acidify the sample to pH ~3.5 with citric acid or formic acid to ensure the analyte is in a neutral form for extraction.[17]
-
Liquid-Liquid or Solid-Phase Extraction (SPE):
-
SPE (Recommended): Condition a C18 SPE cartridge with methanol, then water. Load the acidified sample. Wash with water and then hexane to remove impurities. Elute DK-PGD2 with ethyl acetate or methanol.[18]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).[15][19]
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column. Elute using a gradient of acetonitrile and water, both containing 0.1% formic acid.[16]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for specific Multiple Reaction Monitoring (MRM) transitions for both DK-PGD2 and its deuterated internal standard.
-
-
Data Analysis: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of prepared standards. Calculate the concentration of DK-PGD2 in the samples by interpolating from this curve.[17]
-
4.2. Protocol: Competition Radioligand Binding Assay
This assay determines the binding affinity (Ki) of DK-PGD2 for its receptor by measuring how it competes with a radiolabeled ligand.[20]
-
Objective: To determine the inhibition constant (Ki) of DK-PGD2 for the CRTH2 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing the target receptor (e.g., HEK293-CRTH2).
-
Radioligand (e.g., [³H]-PGD2).
-
Unlabeled competitor (DK-PGD2).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (PEI-soaked).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing CRTH2 and prepare a membrane suspension via differential centrifugation. Determine protein concentration (e.g., BCA assay).[21]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition. Add components in the following order:
-
Assay buffer.
-
Cell membrane suspension (e.g., 20 µg protein/well).
-
Varying concentrations of unlabeled DK-PGD2 (typically 10-12 concentrations spanning from pM to µM).
-
A fixed concentration of radioligand [³H]-PGD2 (typically at or near its Kd value).[22]
-
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration (e.g., 10 µM) of unlabeled PGD2.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[21]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates membrane-bound radioligand from free radioligand. Wash filters rapidly with ice-cold wash buffer.[22]
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[22]
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of DK-PGD2.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DK-PGD2 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
-
4.3. Protocol: In Vitro Chemotaxis (Transwell) Assay
This assay quantifies the ability of DK-PGD2 to induce the directed migration of immune cells.[6][23]
-
Objective: To measure the chemotactic response of eosinophils or Th2 cells to DK-PGD2.
-
Materials:
-
Isolated human eosinophils or cultured Th2 cells.
-
Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pores).
-
Assay medium (e.g., RPMI 1640 with 10% FCS).[6]
-
DK-PGD2.
-
Cell counting method (e.g., flow cytometry or a fluorescent dye like Calcein-AM).
-
-
Procedure:
-
Cell Preparation: Isolate or culture the target cells. Resuspend the cells in assay medium at a final concentration of 1-2 x 10⁶ cells/mL.[6]
-
Assay Setup:
-
Lower Chamber: Add assay medium containing various concentrations of DK-PGD2 (the chemoattractant) to the lower wells of the chamber. Include a negative control (medium only).[24]
-
Upper Chamber (Insert): Place the Transwell insert into each well. Add a defined number of cells (e.g., 1 x 10⁵ cells in 50-100 µL) to the top of the filter in the insert.[6][24]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow cell migration.
-
Cell Quantification:
-
Carefully remove the insert. The cells that have migrated through the filter into the lower chamber are quantified.
-
This can be done by directly counting the cells in the lower well using a flow cytometer.[6]
-
Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM). After incubation, the fluorescence in the bottom well is measured with a plate reader.
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of DK-PGD2. Express results as a chemotactic index (fold increase over the negative control).
-
Conclusion
13,14-dihydro-15-keto PGD2 is a biologically crucial metabolite that acts as a highly selective and potent agonist for the CRTH2/DP2 receptor. Its ability to drive the recruitment and activation of eosinophils and Th2 cells places it at the center of type 2 inflammatory cascades, particularly in allergic diseases like asthma. The pronounced selectivity of DK-PGD2 for CRTH2 over DP1 makes it an indispensable pharmacological tool for dissecting the specific roles of this receptor in health and disease. A thorough understanding of its biological activity, supported by robust experimental methodologies, is essential for the ongoing development of novel therapeutics targeting the PGD2-CRTH2 signaling axis.
References
- 1. thomassci.com [thomassci.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 14. benthamscience.com [benthamscience.com]
- 15. benchchem.com [benchchem.com]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. timothyspringer.org [timothyspringer.org]
- 24. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of 13,14-Dihydro-15-keto Prostaglandin D2 in Mast Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a primary lipid mediator released during mast cell degranulation. While PGD2 itself has a broad range of effects mediated through both the DP1 and DP2 (also known as CRTH2) receptors, DK-PGD2 acts as a selective agonist for the CRTH2 receptor. This technical guide provides an in-depth analysis of the current understanding of DK-PGD2's role in mast cell activation, focusing on its signaling pathways and functional outcomes. Contrary to what might be expected from a PGD2 metabolite, current evidence indicates that while DK-PGD2 can induce intracellular signaling events in mast cells, it does not independently trigger degranulation or the release of key inflammatory mediators. This suggests a more nuanced role for DK-PGD2 in the complex inflammatory milieu orchestrated by mast cells.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a plethora of pre-formed and newly synthesized mediators upon activation.[1] Prostaglandin D2 (PGD2) is the most abundant prostanoid released by activated mast cells and is a potent inflammatory mediator.[2] PGD2 is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto PGD2 (DK-PGD2).[3] Understanding the biological activity of these metabolites is crucial for dissecting the full spectrum of PGD2's contribution to pathophysiology and for the development of targeted therapeutics. This guide focuses specifically on the interaction of DK-PGD2 with mast cells, a key cellular source of its parent compound.
DK-PGD2 and the CRTH2 Receptor in Mast Cells
DK-PGD2 exerts its effects primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also designated as DP2.[4] While CRTH2 is prominently expressed on the surface of various immune cells like Th2 lymphocytes, eosinophils, and basophils, studies have shown that in human mast cells, the receptor is predominantly located intracellularly.[5]
Table 1: Expression of CRTH2 in Human Mast Cells
| Cell Type | Method | Percentage of CRTH2-positive Cells | Reference |
| Human Nasal Polyp Mast Cells | Immunohistochemistry | 34% | [5] |
| LAD2 Human Mast Cell Line | Flow Cytometry (intracellular) | 87% | [5] |
| Primary Cultured Human Mast Cells | Flow Cytometry (intracellular) | 98% | [5] |
Signaling Pathway of DK-PGD2 in Mast Cells
Activation of the CRTH2 receptor by DK-PGD2 in human mast cells initiates a distinct signaling cascade. This process is mediated by a pertussis toxin-sensitive Gαi-protein, leading to the mobilization of intracellular calcium.[5] The sensitivity to pertussis toxin indicates the involvement of the Gi/o family of G proteins.[6] This signaling pathway, however, appears to be uncoupled from the machinery that governs mast cell degranulation.
References
- 1. Prostaglandin D2 receptors in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential release of histamine and prostaglandin D2 in rat peritoneal mast cells: roles of cytosolic calcium and protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-coupled receptors and the modification of FcεRI-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
DK-PGD2 involvement in allergic inflammation
An In-depth Technical Guide: The Role of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in Allergic Inflammation
Abstract
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator released predominantly by mast cells during allergic responses. Its biological effects are transduced through two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While PGD2 activates both receptors, its metabolite, 13,14-dihydro-15-keto-PGD2 (DK-PGD2), acts as a potent and selective agonist for the CRTH2 receptor.[1][2] This selectivity makes DK-PGD2 a crucial molecule for dissecting the specific pro-inflammatory, CRTH2-mediated signaling cascade that drives the pathology of allergic diseases such as asthma and atopic dermatitis. This guide provides a comprehensive overview of DK-PGD2's involvement in allergic inflammation, detailing its signaling pathways, effects on key immune cells, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
The DK-PGD2 Signaling Pathway via the CRTH2 Receptor
PGD2 and its metabolites are central to orchestrating the inflammatory cascade in allergic diseases.[3][4] While the DP1 receptor is often associated with vasodilation and the inhibition of immune cell migration, the CRTH2 receptor is unequivocally pro-inflammatory.[3][4][5] DK-PGD2, an enzymatic degradation product of PGD2, selectively activates the CRTH2 receptor, which is highly expressed on key effector cells of the allergic response, including T helper type 2 (Th2) lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[2][3][6]
CRTH2 is coupled to an inhibitory G-protein (Gαi). Upon binding of DK-PGD2, the Gαi protein dissociates, leading to a downstream signaling cascade characterized by:
-
Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Activation of Phospholipase C (PLC) , which leads to an increase in intracellular calcium (Ca2+) mobilization.[7][8]
-
Activation of the Phosphoinositide 3-kinase (PI3K) pathway , which is crucial for mediating chemotaxis.[9]
This signaling cascade culminates in potent, pro-inflammatory cellular responses, including cell migration, activation, degranulation, and the production of type 2 cytokines.[3][4][9]
Cellular Effects and Quantitative Impact of DK-PGD2
DK-PGD2 drives allergic inflammation by activating multiple immune cell types. Its effects are potent and have been quantified in numerous in vitro and in vivo studies.
Eosinophils
Eosinophils are hallmark effector cells in allergic inflammation. DK-PGD2 is a powerful eosinophil activator, inducing chemotaxis, shape change, upregulation of adhesion molecules like CD11b, and degranulation.[1] Notably, PGD2 metabolites that selectively activate CRTH2, including DK-PGD2 and 15-deoxy-Δ12,14-PGD2 (15d-PGD2), are potent activators of human eosinophils.[7][8]
Th2 Cells and ILC2s
DK-PGD2 promotes the recruitment of Th2 cells to inflammatory sites and enhances their production of key type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[1] This effect is mediated exclusively through CRTH2, as selective DP1 agonists do not replicate it.[1][10] Similarly, DK-PGD2 induces migration and cytokine secretion in ILC2s, which are important early sources of type 2 cytokines.[2]
Basophils
PGD2, acting via CRTH2, is a potent chemoattractant and activator for basophils, leading to their accumulation at sites of inflammation and subsequent release of histamine (B1213489) and other mediators.[6]
Quantitative Data Summary
The following tables summarize key quantitative data on the activity of DK-PGD2 and related metabolites, as well as PGD2 levels in allergic disease.
Table 1: Potency (EC50) of DK-PGD2 and Related Metabolites on Immune Cells
| Compound | Cell Type | Assay | EC50 Value (nM) | Source |
|---|---|---|---|---|
| 15d-PGD2 | Human Eosinophils | Calcium Mobilization | ~10 | [8] |
| DK-PGD2 | Human ILC2s | Cell Migration | 1.8 ± 1.1 | [2] |
| DK-PGD2 | Human ILC2s | IL-5 Secretion | 1.0 ± 0.6 | [2] |
| DK-PGD2 | Human ILC2s | IL-13 Secretion | 1.2 ± 0.8 | [2] |
| PGD2 | Human ILC2s | Cell Migration | 1.1 ± 0.7 | [2] |
| PGD2 | Human ILC2s | IL-5 Secretion | 0.9 ± 0.6 |[2] |
Table 2: PGD2 Concentrations in Biological Fluids from Allergic Individuals
| Condition | Sample Type | PGD2 Concentration | Key Finding | Source |
|---|---|---|---|---|
| Ragweed-Allergic Patients with Late-Phase Reaction | Interstitial Skin Fluid | Peak of 6.5 ng/mL | PGD2 levels correlated with the size of the late-phase lesion. | [11] |
| Ragweed-Allergic Patients without Late-Phase Reaction | Interstitial Skin Fluid | 1.6 ng/mL | Significantly lower PGD2 levels compared to patients with a late-phase reaction. | [11] |
| Adult Asthmatic Patients (High Eosinophils) | Serum | Median of 42 pg/mL | Significantly higher PGD2 levels compared to patients with normal eosinophil counts. | [12] |
| Adult Asthmatic Patients (Normal Eosinophils) | Serum | Median of 28.7 pg/mL | - | [12] |
| Healthy Volunteers (IV Infusion of PGD2) | Plasma | 724-1444 pg/mL (at 128 ng/kg/min) | Established a dose-related increase in plasma PGD2. DK-PGD2 identified as a major metabolite. |[13] |
Experimental Protocols
Investigating the DK-PGD2/CRTH2 pathway requires specific methodologies to measure the ligand, its cellular effects, and its role in disease models.
Quantification of DK-PGD2 in Biological Samples
Accurate measurement of PGD2 and its metabolites is challenging due to their low concentrations and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.
Protocol: LC-MS/MS for PGD2 Metabolite Quantification
-
Sample Collection & Stabilization: Collect biological fluid (e.g., plasma, BAL fluid, cell culture supernatant) on ice. Immediately add an antioxidant like butylated hydroxytoluene (BHT) and an acid like citric acid to prevent degradation and auto-oxidation. Use of surrogate standards (e.g., deuterated PGD2, d4-PGD2) added at this stage is critical for accuracy.[14][15]
-
Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water. Load the acidified sample onto the cartridge. Wash with a low-organic solvent to remove impurities. Elute the prostaglandins (B1171923) with a high-organic solvent like ethyl acetate (B1210297) or methanol.
-
LC Separation: Dry the eluate under nitrogen and reconstitute in the mobile phase. Inject the sample onto a reverse-phase column (e.g., phenyl-hexyl). Perform a gradient elution using a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) acetate buffer.[14]
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14][16] The limit of detection can reach as low as 20 pg/mL.[14][15]
In Vitro Cell-Based Assays
Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)
-
Cell Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using density gradient centrifugation followed by negative magnetic selection.
-
Chamber Setup: Place a polycarbonate filter (typically 5-8 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Loading: Add the chemoattractant (DK-PGD2 at various concentrations, from 0.1 to 100 nM) to the lower wells. Add the isolated eosinophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top side. Stain the filter with a histological stain (e.g., Diff-Quik) and count the cells that have migrated to the bottom side using light microscopy. Results are expressed as the number of migrated cells per high-power field or as a chemotactic index.
Protocol: Intracellular Calcium Mobilization Assay
-
Cell Preparation: Isolate target cells (e.g., Th2 cells, eosinophils).
-
Dye Loading: Incubate cells with a fluorescent calcium indicator dye such as Fluo-3 AM or Fura-2 AM for 30-60 minutes at 37°C.
-
Analysis: Analyze the dye-loaded cells using a flow cytometer or a fluorescence plate reader.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal for 30-60 seconds.
-
Stimulation: Add DK-PGD2 directly to the cell suspension while continuously acquiring data.
-
Data Recording: Record the rapid increase in fluorescence intensity, which corresponds to the release of calcium from intracellular stores. The peak fluorescence is used to quantify the response.
In Vivo Animal Models
Animal models are essential for understanding the role of the DK-PGD2/CRTH2 axis in a complex biological system.
Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model (Rat/Mouse)
-
Sensitization: Sensitize animals (e.g., Brown Norway rats or BALB/c mice) via intraperitoneal injection of OVA emulsified in an adjuvant (e.g., Alum) on days 0 and 7.[3][17]
-
Agonist Administration: On a later day (e.g., day 14), administer a selective CRTH2 agonist like DK-PGD2 or 13,14-dihydro-15-keto-PGD2 via intratracheal instillation or aerosol inhalation.[18][19] A control group receives a vehicle.
-
Antigen Challenge: Shortly after agonist administration, challenge the animals with an aerosolized solution of OVA for a short duration (e.g., 20-30 minutes).[19]
-
Endpoint Analysis (24-48h post-challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts (quantifying eosinophils, lymphocytes) and measure cytokine levels (IL-4, IL-5, IL-13) by ELISA.[1][19]
-
Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration in the peribronchial and perivascular regions.[18]
-
Airway Hyperresponsiveness (AHR): Measure AHR to a bronchoconstrictor like methacholine (B1211447) using a plethysmograph.
-
Therapeutic Targeting of the DK-PGD2/CRTH2 Pathway
The central role of the CRTH2 pathway in recruiting and activating effector cells makes it a prime target for therapeutic intervention in allergic diseases.[20][21] The strategy involves developing small molecule antagonists that block the CRTH2 receptor, thereby preventing the pro-inflammatory effects of PGD2 and DK-PGD2.
Several oral CRTH2 antagonists have been developed and tested in clinical trials for allergic rhinitis and asthma, including fevipiprant (B1672611) (QAW039), setipiprant, and ramatroban.[3][4][10] While results have been varied, some studies have shown that CRTH2 antagonists can reduce eosinophilia and symptoms in specific patient populations, particularly in models of allergen challenge.[3][4] The discrepancy between potent effects in animal models and more modest clinical efficacy highlights the complexity of human allergic disease and the need for better patient phenotyping to identify those most likely to benefit from CRTH2-targeted therapies.[3][4]
Conclusion
DK-PGD2 is a pivotal pro-inflammatory mediator in the pathogenesis of allergic inflammation. As a selective agonist for the CRTH2 receptor, it activates and recruits key immune cells—including eosinophils, Th2 cells, basophils, and ILC2s—to sites of allergic reaction, amplifying the type 2 inflammatory cascade. Understanding its specific signaling pathways and cellular effects provides a strong rationale for the therapeutic targeting of the CRTH2 receptor. While clinical translation of CRTH2 antagonists has faced challenges, the DK-PGD2/CRTH2 axis remains a highly relevant and promising area of investigation for the development of novel anti-inflammatory drugs for asthma, allergic rhinitis, and atopic dermatitis.
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 15-Deoxy-delta 12,14-prostaglandins D2 and J2 are potent activators of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 and histamine during the immediate and the late-phase components of allergic cutaneous responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prostaglandin D2 as a mediator of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. benthamdirect.com [benthamdirect.com]
structural characteristics of 13,14-Dihydro-15-keto prostaglandin D2
An In-depth Technical Guide to the Structural and Functional Characteristics of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2
Introduction
13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a significant metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] While initially considered an inactive byproduct of PGD2 degradation, recent research has identified DK-PGD2 as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3][4] This selective activity distinguishes it from its parent compound, PGD2, which activates both DP1 and DP2 receptors.[3] This guide provides a comprehensive overview of the structural characteristics, signaling pathways, and experimental protocols related to DK-PGD2 for researchers, scientists, and drug development professionals.
Core Structural Characteristics
13,14-dihydro-15-keto-PGD2 is a prostaglandin D derivative and a ketone.[5] Its structure is defined by a 20-carbon skeleton containing a five-membered ring, characteristic of prostaglandins (B1171923).[6] Key modifications from its parent PGD2 include the reduction of the double bond at C13-C14 and the oxidation of the hydroxyl group at C15 to a ketone.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₅ | [3][6][7] |
| Molecular Weight | 352.5 g/mol | [3][6][7] |
| IUPAC Name | (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | [6] |
| CAS Number | 59894-07-4 | [6][7] |
| Canonical SMILES | CCCCCC(=O)CC[C@@H]1--INVALID-LINK--O">C@HC/C=C\CCCC(=O)O | [6] |
| InChI Key | VSRXYLYXIXYEST-KZTWKYQFSA-N | [6] |
| Purity | ≥95% | [7] |
| Formulation | Typically a solution in methyl acetate (B1210297) or ethanol | [7][8] |
A deuterated form, this compound-d4, is also available for use as an internal standard in quantitative analysis, with a molecular formula of C₂₀H₂₈D₄O₅ and a molecular weight of 356.5 g/mol .[9][10]
Signaling Pathway
DK-PGD2 exerts its biological effects primarily through the selective activation of the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR).[1][3] The binding affinity of DK-PGD2 for the CRTH2 receptor is comparable to that of PGD2.[3] However, its affinity for the DP1 receptor is significantly lower, making it a valuable tool for studying CRTH2-specific pathways.[3]
The CRTH2 receptor is coupled to the Gαi subunit of the heterotrimeric G protein.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Concurrently, the Gβγ subunit dissociates and activates phospholipase Cβ (PLCβ).[4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum.[4] This increase in intracellular calcium is a key event that mediates various cellular responses, including chemotaxis, cell migration, and degranulation in immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils.[1][4]
Experimental Protocols
The quantification and functional analysis of DK-PGD2 require specific and sensitive methodologies. The most common techniques involve mass spectrometry-based methods and immunoassays.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of prostaglandins, though it requires chemical derivatization to enhance the volatility and thermal stability of the analytes.[3][11]
Methodology:
-
Sample Preparation and Extraction:
-
Collect biological samples (e.g., plasma, urine) in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo PGD2 synthesis.[12]
-
Acidify the samples to pH 3.0 with formic acid.[13]
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the analyte. Wash the cartridge with water and elute the prostaglandins with a solvent like ethyl acetate or methyl formate.[13]
-
Use a deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4) for accurate quantification.[10]
-
-
Derivatization:
-
Convert the carboxylic acid group to a pentafluorobenzyl (PFB) ester.
-
Convert the ketone and hydroxyl groups to methyloxime (MO) and trimethylsilyl (B98337) (TMS) ether derivatives, respectively. This process increases the volatility of the molecule for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analyte on a suitable capillary column.
-
Detect and quantify using the mass spectrometer, often in negative ion chemical ionization (NICI) mode for high sensitivity. Monitor specific ions for the analyte and the internal standard.
-
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for quantifying prostaglandin metabolites in various samples.[14] A competitive ELISA format is typically used.
Methodology:
-
Standard Preparation: Prepare a serial dilution of a DK-PGD2 standard to generate a standard curve.[14]
-
Sample and Standard Incubation: Add prepared standards and samples to the wells of a microplate pre-coated with a capture antibody.[14]
-
Competitive Binding: Add a fixed amount of enzyme-conjugated DK-PGD2 (tracer) to each well. The tracer and the DK-PGD2 in the sample compete for binding to the capture antibody.[13][14]
-
Washing: Wash the plate to remove unbound reagents.[14]
-
Substrate Addition and Signal Detection: Add a substrate that is converted by the enzyme on the tracer to produce a detectable signal (e.g., colorimetric).[14] Measure the signal using a microplate reader. The signal intensity is inversely proportional to the concentration of DK-PGD2 in the sample.[14]
-
Quantification: Calculate the concentration of DK-PGD2 in the samples by comparing their signal to the standard curve.[14]
General Workflow for DK-PGD2 Quantification
The following diagram illustrates a generalized workflow for the quantification of DK-PGD2 from biological samples.
Conclusion
This compound is a structurally distinct metabolite of PGD2 with significant biological activity mediated through its selective agonism of the CRTH2/DP2 receptor. Its unique signaling profile makes it a crucial molecule for investigating allergic inflammation and the roles of Th2-type immune responses. The detailed structural information and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to accurately quantify and study the functional implications of DK-PGD2 in various physiological and pathological contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13,14-dihydro-15-keto-PGF2alpha | C20H34O5 | CID 5283039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13,14-Dihydro-15-keto-pgd2 | C20H32O5 | CID 5283036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. biocompare.com [biocompare.com]
- 9. scbt.com [scbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
The Enzymatic Conversion of Prostaglandin D2 to 13,14-dihydro-15-keto-Prostaglandin D2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator derived from the cyclooxygenase (COX) pathway, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. The biological activity of PGD2 is tightly regulated through its metabolic conversion to various products, among which 13,14-dihydro-15-keto-PGD2 (DK-PGD2) is of significant interest due to its potent and selective agonism at the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). This technical guide provides an in-depth exploration of the enzymatic conversion of PGD2 to DK-PGD2, focusing on the core biochemical transformations, the enzymes involved, and detailed experimental protocols for its study. Furthermore, it elucidates the signaling pathways of PGD2 and its metabolites and presents quantitative data to aid researchers in the fields of pharmacology, immunology, and drug discovery.
Introduction
Prostaglandin D2 is an unstable prostanoid synthesized from prostaglandin H2 (PGH2) by the action of PGD synthases.[1] Its biological effects are mediated through two primary G protein-coupled receptors: the DP1 receptor, which is linked to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (CRTH2), which couples to Gi and leads to a decrease in cAMP and an increase in intracellular calcium. The metabolic fate of PGD2 is a critical determinant of its overall biological impact. One of the major metabolic pathways involves the enzymatic conversion of PGD2 to DK-PGD2, a stable and biologically active metabolite.[2] This conversion is a two-step process initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4]
The Enzymatic Conversion Pathway
The transformation of PGD2 to DK-PGD2 proceeds through two sequential enzymatic reactions:
-
Oxidation: The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming the intermediate 15-keto-PGD2. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4]
-
Reduction: Subsequently, the double bond at C13-C14 of 15-keto-PGD2 is reduced to a single bond, yielding the final product, 13,14-dihydro-15-keto-PGD2 (DK-PGD2).
This pathway effectively transforms the potent but transient signaling molecule PGD2 into a more stable metabolite, DK-PGD2, which acts as a selective and potent agonist for the CRTH2 receptor.[2]
An alternative metabolic pathway for PGD2 involves the action of an NADPH-dependent 11-ketoreductase, which converts PGD2 to 9α,11β-PGF2, a stereoisomer of PGF2α.[5] This pathway is particularly active in tissues like the human liver and cerebral cortex.[5]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion of PGD2 and the receptor binding affinities of its metabolites.
Table 1: Enzyme Kinetic Parameters for 15-Hydroxyprostaglandin Dehydrogenase (HPGD)
| Substrate | K_m_ (µM) | Source Organism/Tissue | Reference |
| Prostaglandin E2 | 3.4 | Human | [6] |
| Prostaglandin E1 | 5.5 | Human | [6] |
| Prostaglandin A1 | 4.5 | Human | [6] |
Table 2: Binding Affinities (K_i_) of PGD2 and its Metabolites for the Human CRTH2 (DP2) Receptor
| Ligand | K_i_ (nM) | Cell Line | Reference |
| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 | HEK293 cells | [1] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | HEK293 cells | [1] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | HEK293 cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of PGD2 conversion to DK-PGD2.
In Vitro 15-PGDH Enzyme Activity Assay
This protocol is based on commercially available fluorometric assay kits and is designed to measure the activity of 15-PGDH in tissue lysates or purified enzyme preparations.[7][8]
Materials:
-
15-PGDH Assay Buffer
-
15-PGDH Substrate (e.g., PGE2 or PGD2)
-
NAD+
-
Fluorometric Probe
-
NADH Standard
-
15-PGDH Positive Control
-
Sample (tissue lysate or purified enzyme)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards in the assay buffer.
-
Add the standards to the 96-well plate.
-
-
Sample Preparation:
-
Homogenize tissue or cells in the assay buffer.
-
Centrifuge to remove insoluble material and collect the supernatant.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing the assay buffer, fluorometric probe, and NAD+.
-
-
Assay Protocol:
-
Add the reaction mix to the wells containing the NADH standards and samples.
-
Add the 15-PGDH substrate to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode for a set period.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the NADH standard curve.
-
Calculate the rate of NADH generation in the sample wells.
-
Determine the 15-PGDH activity in the samples and express it in appropriate units (e.g., mU/mg protein).
-
HPLC-MS/MS Method for Quantification of PGD2 and DK-PGD2
This protocol provides a general framework for the separation and quantification of PGD2 and its metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or phenyl-hexyl analytical column (e.g., 2 x 150 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Internal standards (e.g., deuterated PGD2 and DK-PGD2).
-
Solid-phase extraction (SPE) cartridges.
Procedure:
-
Sample Preparation:
-
Spike the biological sample (e.g., plasma, cell culture supernatant) with internal standards.
-
Perform solid-phase extraction (SPE) to extract and concentrate the prostaglandins (B1171923).
-
Elute the prostaglandins and evaporate the solvent.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the sample onto the analytical column.
-
Use a gradient elution program to separate PGD2 and DK-PGD2. A typical gradient might be a linear increase from 20% to 90% Mobile Phase B over 10-15 minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PGD2, DK-PGD2, and their internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and internal standard.
-
Construct a calibration curve using known concentrations of standards.
-
Quantify the concentration of PGD2 and DK-PGD2 in the samples.
-
Radioligand Binding Assay for CRTH2 (DP2) Receptor
This protocol describes a competitive binding assay to determine the affinity of DK-PGD2 for the CRTH2 receptor.[12][13]
Materials:
-
Cell membranes expressing the human CRTH2 receptor (e.g., from HEK293 cells).
-
Radioligand (e.g., [3H]-PGD2).
-
Unlabeled DK-PGD2 and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGD2, and varying concentrations of unlabeled DK-PGD2.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Determine the concentration of DK-PGD2 that inhibits 50% of the specific binding of [3H]-PGD2 (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. mybiosource.com [mybiosource.com]
- 8. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Role of Δ12-Prostaglandin D2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Δ12-prostaglandin D2 (Δ12-PGD2), a critical but understudied metabolite of prostaglandin (B15479496) D2 (PGD2). This document is intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and exploring novel therapeutic targets. It delves into the biosynthesis, signaling pathways, and analytical methodologies pertinent to the study of Δ12-PGD2, offering a foundational resource for advancing research in this area.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. PGD2 is enzymatically produced from arachidonic acid and exerts its effects through binding to G-protein coupled receptors. However, PGD2 is an unstable molecule that is rapidly metabolized into a series of bioactive compounds, including the J-series prostaglandins (B1171923) and Δ12-PGD2. While much attention has been focused on other PGD2 metabolites, the physiological significance of Δ12-PGD2 is an emerging area of interest. This guide synthesizes the current understanding of Δ12-PGD2 to facilitate further investigation into its roles in health and disease.
Biosynthesis of Δ12-Prostaglandin D2
The formation of Δ12-PGD2 is a downstream event in the cyclooxygenase (COX) pathway. The process begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of COX-1 or COX-2. PGH2 serves as the substrate for prostaglandin D synthase (PGDS) to produce PGD2. Subsequently, PGD2 can undergo spontaneous dehydration and isomerization to form various metabolites. In plasma, PGD2 is known to be degraded into Δ12-PGJ2 and Δ12-PGD2.
Physiological Concentrations of Δ12-Prostaglandin D2 in Tissues
A comprehensive review of the current scientific literature reveals a notable gap in the availability of quantitative data for the physiological concentrations of Δ12-PGD2 in various tissues. While studies have reported the levels of its precursor, PGD2, in some tissues, and other metabolites in biological fluids, specific measurements of endogenous Δ12-PGD2 in tissues remain largely uncharacterized.
For instance, studies in rats have quantified PGD2 levels in the brain, with one study reporting a basal level of 0.11 ± 0.03 ng/g of tissue in the whole brain[1]. Another study on a rat model of Alzheimer's disease found PGD2 to be the most abundant prostaglandin in the hippocampus, with levels around 49.1 ± 4.1 pg/mg of wet tissue in wild-type rats[2]. In humans, PGD2 and its metabolites are often measured in plasma and urine as biomarkers of mast cell activation[3][4]. However, direct extrapolation of these findings to predict Δ12-PGD2 concentrations in specific tissues is not feasible due to tissue-specific metabolism and distribution.
The lack of this critical data highlights the need for further research employing sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the endogenous levels of Δ12-PGD2 across a range of tissues. This will be a crucial step in elucidating its physiological and pathological roles.
Signaling Pathway of Δ12-Prostaglandin D2
Δ12-PGD2 is recognized as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[5]. The CRTH2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells involved in type 2 inflammatory responses, such as T helper 2 (Th2) cells, eosinophils, and basophils.
Upon binding of Δ12-PGD2 to the CRTH2 receptor, a signaling cascade is initiated through the Gi alpha subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of phospholipase C (PLC) by the Gβγ subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production, which are hallmarks of allergic inflammation.
Experimental Protocols
Accurate quantification of Δ12-PGD2 in biological matrices is challenging due to its low endogenous concentrations and potential for ex vivo formation. The following sections outline key experimental methodologies for the analysis of prostaglandins, which can be adapted for Δ12-PGD2.
Tissue Homogenization and Extraction
Proper sample handling and extraction are critical to prevent the artificial generation or degradation of prostaglandins.
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4, containing a COX inhibitor like indomethacin (B1671933) at 10 µM)
-
Organic solvents (e.g., ethanol (B145695), ethyl acetate (B1210297), hexane (B92381), acetone)
-
Internal standard (deuterated analog of the analyte, e.g., PGD2-d4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Homogenization: Weigh the frozen tissue and homogenize in ice-cold homogenization buffer containing an internal standard. The ratio of buffer to tissue should be optimized but is typically around 10:1 (v/w).
-
Protein Precipitation: Add a cold organic solvent such as ethanol or acetone (B3395972) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the prostaglandins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the supernatant to pH 3-4 with a dilute acid (e.g., formic acid).
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids, followed by an aqueous wash to remove polar impurities.
-
Elute the prostaglandins with an organic solvent such as ethyl acetate or methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the analytical method (e.g., methanol/water).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins due to its ability to separate structurally similar compounds and provide mass-based detection.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Method:
-
Chromatographic Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) to separate the prostaglandins.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for Δ12-PGD2 and a characteristic product ion generated by collision-induced dissociation. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
-
Data Analysis: Generate a standard curve using known concentrations of a Δ12-PGD2 analytical standard. Quantify the amount of Δ12-PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
Δ12-Prostaglandin D2 is an important metabolite of PGD2 that signals through the CRTH2 receptor to mediate pro-inflammatory responses. While its role in allergic and inflammatory conditions is beginning to be understood, a significant knowledge gap exists regarding its physiological concentrations in various tissues. This technical guide provides a framework for researchers to pursue further investigations into this intriguing molecule. The detailed experimental protocols and signaling pathway information presented herein are intended to serve as a valuable resource to accelerate discoveries in this field and potentially unveil new therapeutic avenues for inflammatory diseases.
References
- 1. Basal level of prostaglandin D2 in rat brain by a solid-phase enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 13,14-Dihydro-15-keto Prostaglandin D2 in Eosinophil and Basophil Chemotaxis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator released predominantly by mast cells during allergic inflammation.[1][2] DK-PGD2 has emerged as a potent chemoattractant for eosinophils and basophils, two critical effector cell types in the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[1][3] This technical guide provides a comprehensive overview of the role of DK-PGD2 in eosinophil and basophil chemotaxis, detailing the underlying signaling pathways, quantitative data on its activity, and the experimental protocols used to investigate these processes.
Data Presentation: Quantitative Analysis of DK-PGD2 Activity
The chemotactic and activating effects of DK-PGD2 on eosinophils and basophils are mediated through its high-affinity binding to the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][4] The following tables summarize the key quantitative data related to DK-PGD2's interaction with CRTH2 and its functional consequences on these granulocytes.
| Ligand | Receptor | Cell Type/System | Binding Affinity (Ki, nM) | Reference |
| DK-PGD2 | Human CRTH2 | Recombinant HEK293 cells | 2.91 ± 0.29 | [5] |
| PGD2 | Human CRTH2 | Recombinant HEK293 cells | 2.4 ± 0.2 | [5] |
Table 1: Comparative Binding Affinities of Prostaglandin Ligands to the Human CRTH2 Receptor. This table highlights the comparable high affinity of DK-PGD2 and its parent molecule, PGD2, for the CRTH2 receptor.
| Ligand | Cell Type | Response | EC50 (nM) | Reference |
| DK-PGD2 | Human Eosinophils | Shape Change | 2.7 ± 2.3 | [6] |
| DK-PGD2 | Human ILC2s | Migration | 14.2 ± 3.4 | [6] |
| PGD2 | Human Eosinophils | Chemotaxis | 1.0 - 100 (effective concentration range) | [7] |
Signaling Pathways
The binding of DK-PGD2 to the Gαi-coupled CRTH2 receptor on eosinophils and basophils initiates a cascade of intracellular signaling events culminating in chemotaxis. This process involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic free calcium ([Ca2+]i).[4] Downstream of these initial events, the Phosphoinositide 3-kinase (PI3K)/Akt and p38 Mitogen-Activated Protein Kinase (MAPK) pathways play crucial roles in orchestrating the cytoskeletal rearrangements necessary for cell migration.[8]
Experimental Protocols
Eosinophil and Basophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol describes the measurement of eosinophil or basophil migration towards a chemoattractant gradient using a modified Boyden chamber (e.g., Transwell® inserts).
Materials:
-
Purified human eosinophils or basophils
-
RPMI 1640 medium with 10% FBS (for basophils) or assay medium (e.g., HBSS with 0.1% BSA for eosinophils)
-
DK-PGD2 (Cayman Chemical or equivalent)
-
Modified Boyden chambers (e.g., 24-well plate with 5 µm pore size polycarbonate filter inserts)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils or basophils from human peripheral blood using negative selection kits to ensure high purity (>98%) and viability (>98%). Resuspend the cells in the appropriate assay medium at a concentration of 2 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of DK-PGD2 in the assay medium. A typical concentration range is 0.1 to 1000 nM. Use the assay medium alone as a negative control.
-
Assay Setup:
-
Add 600 µL of the chemoattractant solutions or the negative control to the lower wells of the 24-well plate.
-
Carefully place the filter inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining and Counting:
-
After incubation, carefully remove the inserts.
-
Wipe the non-migrated cells from the upper surface of the filter with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the filter using a staining solution like Diff-Quik.
-
Mount the filter on a glass slide and count the migrated cells in several high-power fields using a microscope.
-
The results can be expressed as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
-
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in eosinophils or basophils in response to DK-PGD2 stimulation using a fluorescent calcium indicator.
Materials:
-
Purified human eosinophils or basophils
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
DK-PGD2
-
Fluorometer or flow cytometer capable of measuring fluorescence intensity over time
Procedure:
-
Cell Loading:
-
Resuspend purified eosinophils or basophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
Add the fluorescent calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Measurement:
-
Resuspend the loaded cells in HBSS and place them in the measurement cuvette or tube of the fluorometer or flow cytometer.
-
Establish a stable baseline fluorescence reading.
-
Add DK-PGD2 at the desired concentration and continuously record the fluorescence intensity over time.
-
An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.
-
-
Data Analysis: The change in [Ca2+]i can be expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.
Conclusion
13,14-dihydro-15-keto prostaglandin D2 is a potent, CRTH2-dependent chemoattractant for both eosinophils and basophils. Its activity, characterized by high-affinity receptor binding and low nanomolar functional potency, underscores its significance in the recruitment of these key inflammatory cells in allergic responses. The signaling pathways initiated by DK-PGD2 involve classic Gαi-coupled receptor signaling, leading to calcium mobilization and the activation of downstream kinases such as PI3K/Akt and p38 MAPK. The experimental protocols detailed herein provide robust methods for quantifying the chemotactic and signaling responses of eosinophils and basophils to DK-PGD2, offering valuable tools for researchers and drug development professionals targeting the PGD2-CRTH2 axis for the treatment of allergic diseases.
References
- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
The Role of DK-PGD2 in Th2 Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells are key orchestrators of type 2 immunity, playing a critical role in allergic inflammation and parasitic infections. Their migration to inflammatory sites is a tightly regulated process involving a variety of chemoattractants. Among these, prostaglandin (B15479496) D2 (PGD2) and its metabolites have emerged as significant players. This technical guide provides an in-depth exploration of the role of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of PGD2, in mediating Th2 cell migration. DK-PGD2 acts as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of the DK-PGD2/CRTH2 signaling axis is a pivotal step in the recruitment of Th2 cells to tissues, making it a compelling target for therapeutic intervention in allergic diseases such as asthma and atopic dermatitis.[1][2] This document will detail the underlying signaling pathways, present quantitative data on the effects of DK-PGD2, and provide comprehensive experimental protocols for studying Th2 cell migration.
The DK-PGD2/CRTH2 Signaling Pathway in Th2 Cell Migration
The migration of Th2 cells in response to DK-PGD2 is initiated by the binding of DK-PGD2 to its receptor, CRTH2, a G protein-coupled receptor (GPCR).[1] CRTH2 is preferentially expressed on Th2 cells, eosinophils, and basophils.[3][4] The binding of DK-PGD2 to CRTH2 triggers a signaling cascade mediated by the Gαi subunit of the heterotrimeric G protein.[5][6]
Quantitative Data on DK-PGD2-Induced Th2 Cell Migration
The chemotactic potency of DK-PGD2 on Th2 cells has been quantified in various studies. The data is often presented as the half-maximal effective concentration (EC50), which represents the concentration of DK-PGD2 that induces a response halfway between the baseline and maximum. While direct EC50 values for DK-PGD2 on primary human Th2 cells are not consistently reported across the literature, studies on closely related cell types like type 2 innate lymphoid cells (ILC2s), which also express CRTH2 and play a similar role in type 2 immunity, provide valuable insights.
| Ligand | Cell Type | Assay | Parameter | Value (nM) | Reference |
| DK-PGD2 | Human ILC2s | Chemotaxis | EC50 | 14.2 ± 3.4 | [9] |
| PGD2 | Human ILC2s | Chemotaxis | EC50 | 17.4 ± 3.9 | [9] |
| Δ12-PGD2 | Human ILC2s | Chemotaxis | EC50 | 19.3 ± 3.2 | [9] |
| 15-deoxy-Δ12,14-PGD2 | Human ILC2s | Chemotaxis | EC50 | 21.8 ± 6.3 | [9] |
These values highlight the potent chemotactic activity of DK-PGD2 on CRTH2-expressing cells.
Experimental Protocols
Isolation and Culture of Human Th2 Cells
A prerequisite for studying the effects of DK-PGD2 is the isolation and in vitro differentiation of human Th2 cells from peripheral blood.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-2
-
Recombinant human IL-4
-
Anti-human CD3 antibody (clone UCHT1)
-
Anti-human CD28 antibody (clone CD28.2)
-
Anti-human IL-4 neutralizing antibody
-
Anti-human IFN-γ neutralizing antibody
Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrichment of CD4+ T Cells: Enrich for CD4+ T cells from the PBMC population using a negative selection method such as the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail.
-
Th2 Cell Differentiation:
-
Culture the enriched CD4+ T cells in RPMI 1640 complete medium.
-
Stimulate the cells with plate-bound anti-CD3 antibody (1-5 µg/mL) and soluble anti-CD28 antibody (1-2 µg/mL).
-
To drive Th2 differentiation, add recombinant human IL-4 (10-50 ng/mL) and a neutralizing antibody against IFN-γ (1-5 µg/mL).
-
Add recombinant human IL-2 (10-20 U/mL) to support T cell proliferation.
-
Culture the cells for 7-10 days, refreshing the medium and cytokines every 2-3 days.
-
-
Verification of Th2 Phenotype: After the differentiation period, confirm the Th2 phenotype by intracellular cytokine staining for IL-4, IL-5, and IL-13, and by assessing the expression of the master transcription factor GATA3 via flow cytometry.
Th2 Cell Chemotaxis Assay (Boyden Chamber/Transwell Assay)
The Boyden chamber, or Transwell, assay is the gold standard for quantifying the chemotactic response of cells to a specific chemoattractant.
Materials:
-
Differentiated human Th2 cells
-
DK-PGD2
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts with a 3-5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Flow cytometer or plate reader for cell quantification
Protocol:
-
Cell Preparation:
-
Harvest the differentiated Th2 cells and wash them twice with chemotaxis buffer.
-
Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Starve the cells by incubating them in chemotaxis buffer for 1-2 hours at 37°C to reduce basal signaling.
-
-
Assay Setup:
-
Prepare a serial dilution of DK-PGD2 in chemotaxis buffer. A typical concentration range to test would be from 0.1 nM to 1000 nM to generate a dose-response curve. Include a vehicle control (chemotaxis buffer alone).
-
Add 600 µL of the DK-PGD2 dilutions or vehicle control to the lower wells of the 24-well companion plate.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the Th2 cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, they can be directly counted using a flow cytometer with counting beads for absolute cell numbers.
-
Alternatively, the cells can be lysed and quantified using a fluorescent dye (e.g., CyQUANT GR dye) and a plate reader.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each concentration of DK-PGD2.
-
Plot the number of migrated cells against the log of the DK-PGD2 concentration to generate a dose-response curve.
-
From this curve, the EC50 value can be determined using non-linear regression analysis.
-
Conclusion
DK-PGD2 is a potent chemoattractant for Th2 cells, acting through the CRTH2 receptor to induce migration via a Gαi-dependent signaling pathway that culminates in an increase in intracellular calcium. The detailed understanding of this pathway and the availability of robust in vitro assays provide a solid foundation for the investigation of novel therapeutics targeting Th2 cell migration in allergic and inflammatory diseases. The protocols and data presented in this guide are intended to facilitate further research in this promising area of drug discovery.
References
- 1. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms regulating T helper 2 cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 13,14-Dihydro-15-keto Prostaglandin D2 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Due to its short half-life in vivo, direct measurement of PGD2 can be challenging. Its metabolite, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2), is more stable and serves as a reliable biomarker for PGD2 production.[1] This application note provides a detailed protocol for the sensitive and specific quantification of DK-PGD2 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis.[2][3]
Metabolic Pathway of Prostaglandin D2
PGD2 is enzymatically converted to DK-PGD2 in a two-step process. First, the hydroxyl group at the C-15 position is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming the intermediate 15-keto PGD2. Subsequently, the double bond between C-13 and C-14 is reduced, yielding the more stable DK-PGD2.[4]
Experimental Protocols
This protocol provides a general guideline and may require optimization for specific sample types and instrumentation.
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d4 (DK-PGD2-d4) or this compound-d9 (DK-PGD2-d9) (internal standard)[5][6]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Ethyl acetate (B1210297)
Sample Preparation: Solid Phase Extraction (SPE)
SPE is a robust method for extracting and concentrating prostaglandins (B1171923) from complex biological matrices like plasma or urine.[2]
-
Internal Standard Spiking: Thaw biological samples (e.g., 500 µL plasma) on ice. Spike the samples with the deuterated internal standard (e.g., DK-PGD2-d4) to a final concentration of approximately 10-50 ng/mL.
-
Acidification: Acidify the sample to approximately pH 3.5 with a small volume of 0.1% formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.[2]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities, followed by a wash with 2 mL of hexane to remove non-polar interferences.[2]
-
Elution: Elute the analyte and internal standard with 2 mL of ethyl acetate or methyl formate.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following parameters provide a starting point for method development.
Liquid Chromatography (LC)
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Flow Rate | 0.2 - 0.5 mL/min[2] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 15-20% B, ramp to 95% B, hold, and re-equilibrate. A typical gradient may last 10-15 minutes. |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 351.3 |
| Product Ions (Q3) | m/z 175.2 (quantitative) and m/z 207.2 (qualitative)[3] |
| Internal Standard | DK-PGD2-d4: m/z 355.3 → appropriate product ion |
| Collision Gas | Argon |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS quantification of DK-PGD2 and related prostaglandin metabolites. Actual values may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 1.25 ng/mL[4] |
| Intra-assay Precision (%CV) | ≤ 15%[2] |
| Inter-assay Precision (%CV) | ≤ 15%[2] |
| Accuracy (% Deviation) | ≤ 15% from nominal values[2] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The method, which combines a robust sample preparation technique with the high sensitivity and specificity of tandem mass spectrometry, is suitable for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this important PGD2 metabolite in various biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision.
References
- 1. sechenov-sibs.confreg.org [sechenov-sibs.confreg.org]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. imsc2018.it [imsc2018.it]
- 6. Method optimization and validation for the simultaneous determination of arachidonic acid metabolites in exhaled breath condensate by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Developing a Competitive ELISA for 13,14-Dihydro-15-keto Prostaglandin D2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation, sleep regulation, and immune responses. Due to the short half-life of PGD2, its metabolites are often measured as reliable indicators of PGD2 production. DK-PGD2 is a selective agonist for the CRTH2/DP2 receptor, a key player in the inflammatory cascade.[1] The development of a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for DK-PGD2 is crucial for advancing research in areas such as asthma, allergic diseases, and other inflammatory conditions. This document provides a detailed guide for the development and implementation of a competitive ELISA for the quantification of DK-PGD2 in biological samples.
Signaling Pathway of PGD2 and its Metabolite DK-PGD2
Prostaglandin D2 and its metabolites exert their biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2] While DP signaling is often associated with anti-inflammatory effects, the activation of the DP2 receptor by PGD2 and its metabolite DK-PGD2 is predominantly pro-inflammatory.[2] This pathway plays a significant role in the recruitment and activation of key immune cells involved in allergic responses, such as T helper type 2 (Th2) cells, eosinophils, and basophils.[1]
Caption: PGD2 and DK-PGD2 signaling through DP1 and DP2 receptors.
Development of a Competitive ELISA for DK-PGD2
The quantification of small molecules like DK-PGD2 is typically achieved through a competitive ELISA format. In this assay, free DK-PGD2 in the sample competes with a fixed amount of enzyme-labeled DK-PGD2 for binding to a limited number of specific antibody-binding sites. The resulting signal is inversely proportional to the concentration of DK-PGD2 in the sample.
Key Components and Considerations
| Component | Description | Key Considerations |
| Antibody | A highly specific monoclonal or polyclonal antibody against DK-PGD2. | The development of a high-affinity and specific antibody is the most critical step. Cross-reactivity with other prostaglandins (B1171923), especially PGD2 and other metabolites, should be thoroughly evaluated. |
| DK-PGD2 Standard | Purified DK-PGD2 of known concentration. | A high-purity standard is essential for generating an accurate standard curve. |
| Enzyme-Conjugated DK-PGD2 | DK-PGD2 chemically linked to an enzyme (e.g., Horseradish Peroxidase - HRP). | The conjugation process should not significantly alter the antibody-binding properties of DK-PGD2. |
| Coated Plate | A 96-well microplate coated with a secondary antibody (e.g., goat anti-rabbit IgG) to capture the primary antibody. | The coating should be uniform to ensure consistent results across the plate. |
| Sample Matrix | The biological fluid in which DK-PGD2 is being measured (e.g., plasma, urine, cell culture supernatants). | Sample preparation is crucial to remove interfering substances and to concentrate the analyte. |
Expected Performance Characteristics
The following table summarizes the expected performance characteristics of a well-developed DK-PGD2 ELISA, based on data from commercially available kits for similar prostaglandins.
| Parameter | Expected Value |
| Assay Range | 10 - 5,000 pg/mL |
| Sensitivity (LOD) | 5 - 20 pg/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Spike Recovery | 85 - 115% |
Experimental Protocols
Sample Handling and Preparation
Proper sample handling is critical to prevent the degradation of prostaglandins and to obtain accurate results.
1. Sample Collection:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin, to a final concentration of 10 µM to prevent ex vivo formation of prostaglandins.
2. Storage:
-
If not for immediate use, centrifuge the samples to separate plasma and store at -80°C.
-
Avoid repeated freeze-thaw cycles.
3. Solid-Phase Extraction (SPE) for Plasma and Urine Samples:
This protocol is recommended for purifying and concentrating DK-PGD2 from complex biological matrices.
| Step | Procedure |
| 1. Acidification | Thaw the sample (e.g., 1 mL of plasma) on ice. Acidify to pH 3.5 with 2M HCl. Let it stand at 4°C for 15 minutes, then centrifuge to remove any precipitate. |
| 2. Cartridge Conditioning | Condition a C18 SPE cartridge by washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water. |
| 3. Sample Loading | Apply the acidified supernatant to the conditioned C18 cartridge at a slow flow rate (approx. 0.5 mL/minute). |
| 4. Washing | Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane (B92381) to remove impurities. |
| 5. Elution | Elute the prostaglandins with 10 mL of ethyl acetate. |
| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of ELISA buffer. |
Competitive ELISA Protocol for DK-PGD2
This protocol provides a general framework for a competitive ELISA. Optimization of antibody and tracer concentrations, as well as incubation times, will be necessary for a newly developed assay.
Caption: A generalized workflow for a competitive ELISA.
Reagents and Materials:
-
DK-PGD2 specific rabbit polyclonal/monoclonal antibody
-
DK-PGD2 standard
-
DK-PGD2-HRP conjugate
-
Goat anti-rabbit IgG coated 96-well plate
-
Assay Buffer (e.g., phosphate (B84403) buffer with protein stabilizer)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Assay Procedure:
| Step | Procedure |
| 1. Reagent Preparation | Prepare serial dilutions of the DK-PGD2 standard in Assay Buffer. Dilute the DK-PGD2-HRP conjugate and the primary antibody to their optimal concentrations in Assay Buffer. |
| 2. Addition of Reagents | To each well of the goat anti-rabbit IgG coated plate, add 50 µL of either the DK-PGD2 standard or the prepared sample. Add 50 µL of the diluted DK-PGD2-HRP conjugate. Add 50 µL of the diluted anti-DK-PGD2 antibody. |
| 3. Incubation | Incubate the plate for 2 hours at room temperature on a plate shaker. |
| 4. Washing | Wash the plate 4 times with Wash Buffer. |
| 5. Substrate Addition | Add 200 µL of TMB Substrate to each well. |
| 6. Development | Incubate the plate for 30 minutes at room temperature in the dark. |
| 7. Stopping the Reaction | Add 50 µL of Stop Solution to each well. |
| 8. Data Acquisition | Read the absorbance at 450 nm using a microplate reader. |
| 9. Calculation | Generate a standard curve by plotting the absorbance versus the concentration of the DK-PGD2 standards. Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values from the standard curve. |
Assay Validation
To ensure the reliability of the developed ELISA, a thorough validation is necessary.
| Validation Parameter | Description |
| Specificity | The ability of the antibody to exclusively bind to DK-PGD2. This is assessed by testing the cross-reactivity with structurally related prostaglandins (e.g., PGD2, PGE2, PGF2α, and their metabolites). |
| Accuracy | The closeness of the measured value to the true value. This is typically determined by spike and recovery experiments, where a known amount of DK-PGD2 is added to a sample and the recovery is calculated. |
| Precision | The reproducibility of the results. Intra-assay precision is determined by measuring the same sample multiple times within the same assay run. Inter-assay precision is determined by measuring the same sample in multiple independent assay runs. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing serial dilutions of a high-concentration sample. |
Conclusion
The development of a robust and validated competitive ELISA for 13,14-Dihydro-15-keto prostaglandin D2 is an essential tool for researchers and drug development professionals. By following the detailed protocols for sample preparation and the ELISA procedure outlined in this document, and by performing a thorough assay validation, it is possible to accurately quantify this important biomarker in various biological matrices. This will facilitate a deeper understanding of the role of the PGD2 pathway in health and disease and aid in the development of novel therapeutic interventions.
References
Application Note: High-Sensitivity Analysis of DK-PGD2 Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation and immune responses.[1] PGD2 is enzymatically converted in vivo to several metabolites, including 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[2] This metabolite is a potent and selective agonist for the DP2 receptor (also known as CRTH2), which is expressed on key immune cells such as T-helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils.[3][4] Activation of the DP2 receptor by DK-PGD2 initiates a pro-inflammatory cascade, making the accurate quantification of DK-PGD2 crucial for understanding its role in disease and for the development of novel therapeutics targeting this pathway.
This application note provides a detailed protocol for the sensitive and accurate quantification of DK-PGD2 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as PGD2-d4 or a deuterated analog of DK-PGD2, is essential for correcting for analyte loss during sample preparation and for variations in instrument response, ensuring high precision and accuracy.[5]
Principle of the Method
The analytical method is based on stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS). A known amount of a deuterated internal standard (e.g., PGD2-d4) is spiked into the biological sample at the beginning of the sample preparation process. This standard behaves chemically and physically similarly to the endogenous DK-PGD2 throughout the extraction and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for any potential variability.
The sample preparation involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. The extracted sample is then analyzed by reverse-phase LC-MS/MS operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
DK-PGD2 analytical standard
-
Deuterated Prostaglandin D2 (PGD2-d4) internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), ethyl acetate, and water
-
Formic acid
-
Butylated hydroxytoluene (BHT)
-
Citric acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, cell culture supernatant)
Sample Preparation
-
Internal Standard Spiking: To 500 µL of the biological sample, add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL PGD2-d4 in ethanol) to achieve a final concentration of 2 ng/mL.[6]
-
Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid and 5 µL of 10% BHT in ethanol (B145695) to prevent degradation and auto-oxidation of the prostaglandins (B1171923).[6]
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile or methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins.[7]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[7]
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.[7]
-
Elute the prostaglandins with 2 mL of ethyl acetate.[7]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[7]
LC-MS/MS Analysis
The following table summarizes the typical LC-MS/MS parameters for the analysis of DK-PGD2. These parameters should be optimized for the specific instrument used.
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | DK-PGD2: To be determined based on standard infusion |
| PGD2-d4: m/z 355.2 -> 275.1[6] | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
Data Presentation
The use of a deuterated internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of DK-PGD2 in unknown samples is then determined from this calibration curve.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL[8] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
These are typical performance characteristics and should be validated for each specific assay.
Visualizations
Experimental Workflow
Caption: General experimental workflow for DK-PGD2 analysis.
DK-PGD2 Signaling Pathway
Caption: DK-PGD2 signaling through the DP2 receptor.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of DK-PGD2 in biological samples. The implementation of a deuterated internal standard is paramount for achieving the accuracy and precision required in research and drug development settings. The provided protocols and diagrams offer a comprehensive guide for scientists investigating the role of the DK-PGD2/DP2 signaling axis in health and disease.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic inflammation.[1][2] Unlike PGD2, which activates both the DP1 and CRTH2/DP2 receptors, DK-PGD2 is a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] This selectivity makes DK-PGD2 an invaluable tool for studying the specific roles of the CRTH2 receptor in inflammatory responses, particularly those involving type 2 immunity.
The activation of the Gαi-coupled CRTH2 receptor by DK-PGD2 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+).[4] These signaling events trigger various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells such as T helper type 2 (Th2) cells, eosinophils, and basophils.[3][5]
These application notes provide detailed protocols for three key in vitro cell-based assays to characterize the activity of DK-PGD2 and to screen for modulators of the CRTH2 receptor: a calcium mobilization assay, a chemotaxis assay, and a cAMP inhibition assay.
Data Presentation
The following tables summarize the quantitative data for DK-PGD2 and its parent compound, PGD2, from various in vitro cell-based assays. This data highlights the potent and selective activity of DK-PGD2 on the CRTH2 receptor.
Table 1: Binding Affinity (Ki in nM) of Prostaglandins for CRTH2 and DP Receptors
| Compound | Receptor | Cell Line | Ki (nM) |
| DK-PGD2 | CRTH2 | HEK293 | 2.91 ± 0.29 |
| PGD2 | CRTH2 | HEK293 | 2.4 ± 0.2 |
| DK-PGD2 | DP | HEK293 | >30,000 |
| PGD2 | DP | HEK293 | - |
Data compiled from a study characterizing the molecular pharmacology of the human CRTH2 receptor.[6]
Table 2: Potency (EC50 in nM) of DK-PGD2 and PGD2 in Functional Cell-Based Assays
| Assay | Cell Type | Compound | EC50 (nM) |
| Eosinophil Shape Change | Human Eosinophils | DK-PGD2 | 2.7 ± 2.3 |
| Eosinophil Shape Change | Human Eosinophils | PGD2 | 0.7 ± 0.2 |
| ILC2 Migration | Human ILC2s | DK-PGD2 | 14.2 ± 3.4 |
| ILC2 Migration | Human ILC2s | PGD2 | 17.4 ± 3.9 |
| cAMP Inhibition | HEK-hCRTH2 | PGD2 | 1.8 ± 0.4 |
Data for eosinophil shape change and ILC2 migration are from a study on PGD2 metabolites in asthmatic patient-derived cells.[5] cAMP inhibition data is from a study on the molecular pharmacology of the human CRTH2 receptor.[6]
Signaling Pathway
The binding of DK-PGD2 to the CRTH2 receptor on the surface of target cells, such as eosinophils and Th2 cells, triggers a Gαi-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Concurrently, the activation of phospholipase C (PLC) by the Gβγ subunits leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. These signaling events culminate in the activation of downstream effectors that regulate cellular functions like chemotaxis and degranulation.
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the stimulation of CRTH2-expressing cells with DK-PGD2.
a. Cell Lines and Culture Conditions
-
HEK293 cells stably expressing human CRTH2 (HEK293-CRTH2):
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[7]
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.[5][6][8]
-
Passaging: Passage cells when they reach 80-90% confluency, typically every 2-3 days.[5]
-
b. Reagents and Materials
-
HEK293-CRTH2 cells
-
Culture Medium
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[7]
-
Calcium-sensitive dye: Fluo-4 AM[7]
-
Probenecid (optional, to prevent dye extrusion)[7]
-
DK-PGD2
-
Black-walled, clear-bottom 96- or 384-well plates[7]
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
c. Assay Protocol
-
Cell Plating:
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in Assay Buffer according to the manufacturer's instructions. A typical final concentration is 2-5 µM. Probenecid can be included at 2.5 mM.[7]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of DK-PGD2 in Assay Buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).[9]
-
Using the instrument's injector, add a defined volume of the DK-PGD2 dilution to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
d. Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence.
-
Plot the fluorescence change against the log of the DK-PGD2 concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of DK-PGD2 that elicits 50% of the maximal response.
Chemotaxis Assay
This assay quantifies the directed migration of CRTH2-expressing cells towards a gradient of DK-PGD2.
a. Cell Lines and Culture Conditions
-
Primary Human Eosinophils:
b. Reagents and Materials
-
Purified human eosinophils
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)[12]
-
DK-PGD2
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell plates with 5 µm pore size filters)[2][3]
-
Staining solution (e.g., Diff-Quik)
-
Microscope
c. Assay Protocol
-
Preparation:
-
Resuspend purified eosinophils in Assay Medium at a concentration of 1 x 10^6 cells/mL.[12]
-
Prepare serial dilutions of DK-PGD2 in Assay Medium in the lower wells of the chemotaxis chamber. Include a negative control with Assay Medium alone.
-
-
Assay Setup:
-
Place the filter membrane over the lower wells.
-
Add the eosinophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
-
Cell Staining and Counting:
-
After incubation, remove the filter.
-
Scrape the non-migrated cells from the upper surface of the filter.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
d. Data Analysis
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
-
Plot the number of migrated cells or the chemotactic index against the DK-PGD2 concentration to generate a dose-response curve.
cAMP Inhibition Assay
This assay measures the ability of DK-PGD2 to inhibit the production of intracellular cAMP stimulated by forskolin (B1673556) in CRTH2-expressing cells.
a. Cell Lines and Culture Conditions
-
HEK293-CRTH2 cells: (See section 1.a for details)
b. Reagents and Materials
-
HEK293-CRTH2 cells
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer, often a buffered salt solution.
-
DK-PGD2
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
White, low-volume 384-well plates[14]
-
Plate reader compatible with the chosen assay technology
c. Assay Protocol
-
Cell Plating:
-
Harvest and resuspend HEK293-CRTH2 cells in serum-free assay buffer.
-
Dispense the cell suspension into a white 384-well plate at a density of 2,000-10,000 cells per well.[14]
-
-
Compound Addition:
-
Add serial dilutions of DK-PGD2 to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.[14]
-
-
Stimulation and Lysis:
-
Add a concentration of forskolin that gives 80% of its maximal effect (EC80) to all wells except the basal control.
-
Incubate for 30-60 minutes at room temperature.[14]
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
-
cAMP Detection:
-
Add the detection reagents from the cAMP assay kit.
-
Incubate as recommended by the manufacturer.
-
Read the plate on a compatible plate reader.
-
d. Data Analysis
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percentage of inhibition against the log of the DK-PGD2 concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of DK-PGD2 that causes 50% inhibition of the forskolin-stimulated cAMP production.
Caption: Experimental workflows for DK-PGD2 cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 6. hek293.com [hek293.com]
- 7. benchchem.com [benchchem.com]
- 8. beckman.com [beckman.com]
- 9. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 10. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Chemotaxis Assay using 13,14-Dihydro-15-keto Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize quantitative data related to the interaction of DK-PGD2 with the CRTH2 receptor and its effect on cell migration.
Table 1: Binding Affinity of DK-PGD2 to CRTH2 Receptor
| Ligand | Receptor | Ki (nM) |
| DK-PGD2 | CRTH2 | 31.3 |
| PGD2 | CRTH2 | 31.3 |
Source: Hirai, H., et al. (2001). Prostaglandin (B15479496) D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2. The Journal of experimental medicine, 193(2), 255–261.[3]
Table 2: EC50 Values of DK-PGD2 in Functional Assays
| Cell Type | Assay | EC50 (nM) |
| Eosinophils (from asthmatic patients) | Shape Change | 2.7 ± 2.3 |
| Type 2 Innate Lymphoid Cells (ILC2s) | Migration | 14.2 ± 3.4 |
Source: Reher, T. G., et al. (2021). Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. Respiratory research, 22(1), 271.[1]
Table 3: Chemotactic Response of Human Th2 Cells to DK-PGD2
| Chemoattractant (10 nM) | Mean Migrated Cells (± SD) |
| Control | 1,374 ± 225 |
| PGD2 | 6,849 ± 793 |
| DK-PGD2 | 7,125 ± 854 |
Source: Hirai, H., et al. (2001). Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2. The Journal of experimental medicine, 193(2), 255–261.[3]
Signaling Pathway
The binding of DK-PGD2 to the CRTH2 receptor on immune cells initiates a signaling cascade that culminates in chemotaxis. This Gαi-coupled receptor pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent increase in cytosolic calcium concentration is a key event in orchestrating the cytoskeletal rearrangements required for cell migration.
Caption: DK-PGD2 signaling pathway leading to chemotaxis.
Experimental Protocols
Chemotaxis Assay using a Modified Boyden Chamber
This protocol describes a chemotaxis assay to measure the migration of CRTH2-expressing cells, such as eosinophils, Th2 cells, or basophils, in response to DK-PGD2 using a modified Boyden chamber (e.g., Transwell™ inserts).
Materials:
-
13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2)
-
CRTH2-expressing cells (e.g., isolated human eosinophils, cultured Th2 cells)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size is generally suitable for leukocytes)[6]
-
Cell culture medium (e.g., RPMI 1640) with 0.1% BSA
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Positive control chemoattractant (e.g., C5a or a relevant chemokine for the cell type)
-
Negative control (chemotaxis buffer)
-
Cell staining solution (e.g., Diff-Quik™ or crystal violet)
-
Microscope
-
96-well microplate reader (for colorimetric quantification)
Protocol:
-
Preparation of Chemoattractants:
-
Prepare a stock solution of DK-PGD2 in a suitable solvent (e.g., DMSO) and further dilute it in chemotaxis buffer to the desired final concentrations. A concentration range of 1 nM to 100 nM is a good starting point based on published EC50 values.[1]
-
Prepare the positive control chemoattractant at its optimal concentration.
-
The negative control will be the chemotaxis buffer alone.
-
-
Cell Preparation:
-
Isolate or culture the target cells according to standard protocols.
-
Resuspend the cells in chemotaxis buffer at a density of 1 x 10⁶ cells/mL. Ensure the cells are in a single-cell suspension.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solutions (DK-PGD2 dilutions, positive control, negative control) to the lower wells of the Boyden chamber.
-
Place the chamber inserts (with the polycarbonate membrane) into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the top of each insert.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a suitable staining solution (e.g., Diff-Quik™ or 0.5% crystal violet in 20% methanol) for 10-15 minutes.
-
Wash the membrane with distilled water to remove excess stain and allow it to air dry.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Alternatively, for a more high-throughput method, the stained cells can be eluted with a destaining solution (e.g., 10% acetic acid for crystal violet) and the absorbance can be measured using a microplate reader.
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
The results can be expressed as a chemotactic index, which is the fold increase in cell migration in response to the chemoattractant compared to the negative control.
-
Chemotactic Index = (Number of cells migrated towards chemoattractant) / (Number of cells migrated towards negative control)
-
Experimental Workflow Diagram
Caption: Experimental workflow for the DK-PGD2 chemotaxis assay.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 | Semantic Scholar [semanticscholar.org]
- 5. Evidence that 13-14 di-hydro, 15-keto prostaglandin D(2)-induced airway eosinophilia in guinea-pigs is independent of interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Animal Models of Asthma Using 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator predominantly released by mast cells during allergic responses and is strongly implicated in the pathophysiology of asthma.[1][2][3][4] Its biological effects are mediated through two primary G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4][5] While DP1 activation is often associated with vasodilation and anti-inflammatory effects, the activation of CRTH2 is decidedly pro-inflammatory, promoting the chemotaxis and activation of key effector cells in allergic asthma, including T helper type 2 (Th2) cells, eosinophils, and basophils.[1][2][6]
13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2 that acts as a selective and potent agonist for the CRTH2 receptor.[1][5][7] This selectivity makes DK-PGD2 an invaluable tool for researchers studying the specific role of the CRTH2 pathway in asthma pathogenesis and for the in vivo and in vitro evaluation of CRTH2 antagonists. These application notes provide detailed protocols and quantitative data for utilizing DK-PGD2 to establish animal models of eosinophilic airway inflammation, a key feature of allergic asthma.
Mechanism of Action: The DK-PGD2/CRTH2 Signaling Pathway
DK-PGD2 exerts its pro-inflammatory effects by binding to and activating the CRTH2 receptor, which is preferentially expressed on type 2 immune cells.[1][2][6] The signaling cascade initiated by CRTH2 activation is distinct from that of the DP1 receptor and is central to the recruitment and activation of inflammatory cells in the airways.
Activation of the Gαi-coupled CRTH2 receptor by DK-PGD2 leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+).[1] This signaling cascade triggers a range of cellular responses that contribute to the asthmatic phenotype, including:
-
Chemotaxis: Potent induction of migration of eosinophils, basophils, Th2 cells, and Type 2 Innate Lymphoid Cells (ILC2s) to the site of inflammation in the airways.[1][5][6]
-
Cell Activation and Degranulation: Stimulation of eosinophil degranulation, leading to the release of cytotoxic granule proteins and other inflammatory mediators.[1]
-
Cytokine Production: Enhancement of type 2 cytokine production (e.g., IL-4, IL-5, and IL-13) by Th2 cells and ILC2s, which further propagates the eosinophilic inflammatory response and contributes to airway hyperresponsiveness (AHR) and mucus production.[1][5]
The signaling pathway is depicted in the diagram below:
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies involving DK-PGD2.
Table 1: In Vitro Activity of DK-PGD2 on Immune Cells
| Cell Type | Assay | Agonist | EC50 (nM) | Species | Reference |
| ILC2s | Migration | DK-PGD2 | 14.2 ± 3.4 | Human | [5] |
| Eosinophils | Shape Change | DK-PGD2 | (Similar nanomolar potency to PGD2) | Human | [5] |
| Th2 Cells | Cytokine Production | DK-PGD2 | (Mimics PGD2 effect) | Human | [1] |
| Eosinophils | Chemokinesis & Degranulation | DK-PGD2 | (Effective stimulation) | Not Specified | [1] |
Table 2: In Vivo Administration of DK-PGD2 in Animal Models
| Animal Model | Administration Route | DK-PGD2 Dose/Concentration | Key Outcome | Reference |
| Rat | Intravenous | Not Specified | Increased blood leukocyte counts | [1] |
| Guinea Pig | Aerosol | 10 µg/ml | Airway eosinophilia at 24h | [8] |
| Guinea Pig | Intracardiac Injection | Dose-dependent | Increased blood eosinophil numbers | [8] |
Experimental Protocols
The following protocols are synthesized from published studies to provide a framework for inducing and evaluating airway inflammation using DK-PGD2.
Protocol 1: DK-PGD2-Induced Airway Eosinophilia in Guinea Pigs
This protocol is designed to induce a direct, CRTH2-mediated eosinophilic infiltration in the airways, independent of prior allergen sensitization.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound (DK-PGD2)
-
Sterile, pyrogen-free saline
-
Aerosol delivery system (e.g., nebulizer connected to an exposure chamber)
-
CRTH2 antagonist (e.g., Ramatroban) for control groups
-
Anti-IL-5 antibody (e.g., TRFK-5) for mechanistic studies
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Experimental Workflow:
Caption: Workflow for DK-PGD2-induced airway eosinophilia model.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Preparation of DK-PGD2 Solution: Prepare a 10 µg/ml solution of DK-PGD2 in sterile saline immediately before use.
-
Animal Grouping:
-
Group 1 (Vehicle Control): Exposed to saline aerosol.
-
Group 2 (DK-PGD2 Treatment): Exposed to DK-PGD2 aerosol.
-
Group 3 (Antagonist Control): Pre-treated with a CRTH2 antagonist (e.g., Ramatroban) according to the manufacturer's protocol before exposure to DK-PGD2 aerosol.
-
-
Aerosol Exposure: Place animals in an exposure chamber and administer the aerosolized DK-PGD2 or saline solution via a nebulizer. The duration of exposure should be standardized (e.g., 30-60 minutes).
-
Post-Exposure: Return animals to their cages and monitor for 24 hours. A significant decrease in blood eosinophil counts may be observed 1-4 hours post-exposure, followed by accumulation in the lungs.[8]
-
Sample Collection (at 24 hours):
-
Euthanize the animals via an approved method.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
-
Analysis:
-
Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform differential cell counts and quantify the number and percentage of eosinophils.
-
-
Expected Outcome: A significant increase in the number of eosinophils in the BALF of the DK-PGD2 treated group compared to the vehicle control group.[8] This effect should be inhibited in the group pre-treated with a CRTH2 antagonist.[8] Studies have shown this eosinophilia to be independent of IL-5.[8]
Protocol 2: DK-PGD2 as a Co-factor in an Allergen-Sensitized Mouse Model
This protocol uses DK-PGD2 to enhance a type 2 inflammatory response to a low-dose allergen challenge in previously sensitized mice, mimicking the exacerbation of asthma. While direct protocols for DK-PGD2 are less common than for PGD2 itself, this model can be adapted based on the principles of PGD2's action.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA) or other relevant allergen
-
Alum (adjuvant)
-
This compound (DK-PGD2)
-
Aerosol delivery system
-
Materials for BAL, lung histology, and cytokine analysis (ELISA)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of the allergen (e.g., 20 µg OVA) emulsified in an adjuvant (e.g., 2 mg Alum).
-
-
DK-PGD2 Pre-treatment:
-
One day before the allergen challenge (e.g., day 13), expose a group of sensitized mice to an aerosol of DK-PGD2. A dose-response experiment may be necessary to determine the optimal concentration.
-
A control group of sensitized mice should be exposed to a saline aerosol.
-
-
Low-Dose Allergen Challenge:
-
On day 14, challenge the mice with a low-dose aerosol of the allergen (e.g., 0.1% OVA in saline) for 20-30 minutes. This low dose would typically not induce a strong inflammatory response on its own.
-
-
Assessment (48-72 hours post-challenge):
-
BALF Analysis: Perform BAL and analyze for total and differential cell counts (eosinophils, lymphocytes, macrophages).
-
Cytokine Measurement: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production).
-
-
Expected Outcome: The group pre-treated with DK-PGD2 before the low-dose allergen challenge is expected to show a significantly enhanced Th2 inflammatory response, characterized by increased eosinophil and lymphocyte infiltration, higher levels of Th2 cytokines in the BALF, and potentially greater mucus production compared to the group receiving only the low-dose allergen challenge.[9]
Conclusion
DK-PGD2 is a potent and selective tool for elucidating the role of the CRTH2 receptor in asthma. The protocols outlined provide a foundation for inducing and studying key features of allergic airway inflammation. By selectively activating the CRTH2 pathway, DK-PGD2 allows for the detailed investigation of eosinophil trafficking, Th2 cell activation, and the overall type 2 immune response in a controlled in vivo setting, making it an essential compound for the preclinical evaluation of novel asthma therapeutics targeting this pathway.
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Evidence that 13-14 di-hydro, 15-keto prostaglandin D(2)-induced airway eosinophilia in guinea-pigs is independent of interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Unlike its precursor PGD2, which acts on both DP1 and DP2 (CRTH2) receptors, DK-PGD2 is a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3] This selectivity makes DK-PGD2 a valuable tool for studying the specific roles of the CRTH2 receptor in various physiological and pathological processes, particularly in the context of allergic inflammation and other immune responses.[3] This document provides detailed guidelines for the proper handling, storage, and use of DK-PGD2 in common experimental settings.
Chemical and Physical Properties
| Property | Value |
| Formal Name | 9α-hydroxy-11,15-dioxo-prost-5Z-en-1-oic acid[3] |
| CAS Number | 59894-07-4[3] |
| Molecular Formula | C₂₀H₃₂O₅[3][4] |
| Molecular Weight | 352.5 g/mol [3][4] |
| Purity | Typically ≥95%[3] |
| Formulation | Often supplied as a solution in an organic solvent (e.g., methyl acetate, ethanol) or as a crystalline solid.[3] |
Handling and Storage Conditions
Proper handling and storage of DK-PGD2 are critical to maintain its integrity and ensure experimental reproducibility.
Storage Recommendations
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -80°C | ≥ 2 years[1] | Recommended for optimal stability, especially for the material as received.[1] |
| Short-term Storage | -20°C | Suitable for solutions in organic solvents for shorter periods. |
Stability Considerations
While DK-PGD2 is more stable than its precursor, PGD2, its stability in aqueous solutions is limited and is influenced by pH, temperature, and the presence of proteins like albumin.[3][5]
-
Aqueous Instability: In aqueous media, degradation can occur, particularly at high or very low pH.[3] It is strongly recommended to prepare fresh working solutions in aqueous buffers immediately before use and to avoid storing them for extended periods.
-
Freeze-Thaw Cycles: To avoid degradation, it is advisable to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Safety Precautions
When handling DK-PGD2, especially when it is supplied in a flammable organic solvent, standard laboratory safety procedures should be followed.
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
Solubility Data
DK-PGD2 exhibits good solubility in various organic solvents but has limited solubility in aqueous buffers.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[3] |
| Ethanol | 50 mg/mL[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2.5 mg/mL[3] |
Experimental Protocols
Preparation of Stock and Working Solutions
The following protocol outlines the preparation of stock and working solutions of DK-PGD2 for use in cell-based assays.
Workflow for Solution Preparation
References
Application Notes and Protocols for 13,14-Dihydro-15-keto Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed information on the solubility of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of prostaglandin D2 (PGD2) and a selective agonist for the DP2 receptor (CRTH2).[1][2][3] Understanding the solubility of DK-PGD2 in various organic solvents is critical for its handling, storage, and use in a wide range of in vitro and in vivo experimental settings. This document includes a comprehensive table of solubility data, detailed protocols for preparing stock solutions and determining solubility, and a diagram of the DK-PGD2 signaling pathway.
Introduction to 13,14-Dihydro-15-keto Prostaglandin D2
This compound (DK-PGD2) is a biologically active lipid mediator formed from the metabolism of PGD2 via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2][3] Unlike its unstable parent molecule, DK-PGD2 is more stable and serves as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] The activation of the DP2 receptor by DK-PGD2 is implicated in various physiological and pathological processes, particularly in the context of allergic inflammation, making it a key target for drug discovery and development.
Solubility Data
The solubility of DK-PGD2 has been determined in several common organic solvents and an aqueous buffer. The data is summarized in the table below for easy reference and comparison. It is recommended to use this data as a starting point for the preparation of stock solutions.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 50 |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 |
| Ethanol | 50 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2.5 |
Table 1: Solubility of this compound in various solvents. Data sourced from Cayman Chemical.[2]
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of DK-PGD2 in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Pipettes and tips
Procedure:
-
Allow the vial of solid DK-PGD2 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of DK-PGD2 in a clean, dry glass vial.
-
Add the appropriate volume of the chosen organic solvent to the vial to achieve the desired concentration (refer to Table 1 for maximum solubility).
-
Purge the vial with an inert gas to minimize oxidation.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of DK-PGD2 in a specific organic solvent.
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Glass test tubes or vials with caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification.
Procedure:
-
Add a pre-weighed excess amount of solid DK-PGD2 to a glass test tube.
-
Add a known volume of the organic solvent to the test tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Place the tube in a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of DK-PGD2 in the diluted supernatant using a validated analytical method such as HPLC with a standard curve.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
Signaling Pathway of DK-PGD2
DK-PGD2 exerts its biological effects primarily through the activation of the DP2 receptor, a G-protein coupled receptor (GPCR). The binding of DK-PGD2 to the DP2 receptor initiates a signaling cascade characteristic of Gαi-coupled receptors.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of DK-PGD2 in a cell-based assay.
References
Measuring 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) in Biological Samples: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the measurement of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in biological matrices such as plasma and urine. This document includes an overview of the relevant signaling pathways, detailed experimental protocols for common analytical methods, and comparative data to aid in assay selection and experimental design.
Introduction to DK-PGD2
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, allergic reactions, and inflammation.[1][2] PGD2 is rapidly metabolized in vivo, making its direct measurement challenging. DK-PGD2 is an early, biologically active metabolite of PGD2, formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[3][4] Notably, DK-PGD2 is a selective and potent agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][4] The activation of the DP2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils triggers pro-inflammatory responses, including cell migration and cytokine release.[1] Consequently, the quantification of DK-PGD2 in biological samples serves as a valuable tool for studying the PGD2 signaling axis in various diseases, particularly allergic asthma and other inflammatory conditions.
PGD2 Metabolism and DK-PGD2 Signaling Pathway
The metabolic conversion of arachidonic acid to PGD2 and its subsequent degradation to various metabolites is a complex process. DK-PGD2 represents one of the initial and functionally significant metabolites in this cascade. Upon its formation, DK-PGD2 selectively binds to and activates the DP2 (CRTH2) receptor, a G-protein coupled receptor (GPCR). The downstream signaling from the DP2 receptor is multifaceted, involving both G-protein dependent and independent pathways.
References
- 1. The impact of the prostaglandin D2 receptor 2 and its downstream effects on the pathophysiology of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of DK-PGD2: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of 15-deoxy-delta-12,14-prostaglandin D2 (DK-PGD2) from biological matrices. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the quantification and analysis of this important lipid mediator.
Introduction
15-deoxy-delta-12,14-prostaglandin D2 (DK-PGD2) is a metabolite of prostaglandin (B15479496) D2 (PGD2) and a member of the cyclopentenone prostaglandin family. These compounds are of significant interest due to their diverse biological activities, including anti-inflammatory and anti-proliferative effects. Accurate and reliable quantification of DK-PGD2 in biological samples such as plasma, serum, and cell culture supernatants is crucial for understanding its physiological and pathological roles. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note details a robust reversed-phase SPE protocol for the extraction of DK-PGD2, along with information on method validation and data presentation.
Metabolic Pathway of PGD2 to DK-PGD2
Prostaglandin D2 is enzymatically produced from arachidonic acid via the cyclooxygenase (COX) pathway. PGD2 can then undergo a series of non-enzymatic dehydration and isomerization reactions to form various metabolites, including DK-PGD2.[1][2][3][4] Understanding this pathway is essential for interpreting analytical results and designing experiments.
References
- 1. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Deoxy-Δ12,14-prostaglandin J2 as a potential regulator of bone metabolism via PPARγ-dependent and independent pathways: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Δ12-Prostaglandin D2 (DK-PGD2) for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ12-Prostaglandin D2 (DK-PGD2) is a metabolite of Prostaglandin (B15479496) D2 (PGD2) that plays a significant role in various physiological and pathological processes, including inflammation and allergic responses. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of prostaglandins (B1171923); however, due to their low volatility and thermal instability, a robust derivatization procedure is essential.[1]
These application notes provide detailed protocols for the derivatization of DK-PGD2 for GC-MS analysis, enabling sensitive and specific quantification in biological matrices. The primary method described is a two-step derivatization involving methoximation of the ketone functionalities followed by silylation of the hydroxyl and carboxylic acid groups. An alternative derivatization of the carboxylic acid group to a pentafluorobenzyl (PFB) ester is also discussed.
Signaling Pathway of Prostaglandin D2
PGD2, the precursor to DK-PGD2, exerts its biological effects by binding to two primary G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[2] Activation of these receptors initiates distinct downstream signaling cascades. The DP1 receptor is coupled to a Gs alpha subunit, which activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] In contrast, the DP2 receptor couples to a Gi alpha subunit, which inhibits adenylate cyclase, resulting in a decrease in cAMP and an increase in intracellular calcium.[2] These pathways mediate the diverse pro- and anti-inflammatory roles of PGD2 and its metabolites.
Figure 1: Prostaglandin D2 Signaling Pathway.
Experimental Workflow for GC-MS Analysis
The overall workflow for the quantitative analysis of DK-PGD2 involves several key steps, from sample preparation to data acquisition and analysis. A generalized workflow is presented below.
Figure 2: General experimental workflow for DK-PGD2 analysis by GC-MS.
Experimental Protocols
Protocol 1: Two-Step Derivatization (Methoximation and Silylation)
This is the most common and robust method for preparing prostaglandins with ketone and hydroxyl/carboxylic acid groups for GC-MS analysis.
Materials:
-
DK-PGD2 standard
-
Deuterated internal standard (e.g., PGD2-d4)
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous organic solvent (e.g., acetonitrile, ethyl acetate)
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation and Extraction:
-
For biological samples, perform a solid-phase extraction (SPE) to isolate the prostaglandin fraction. C18 SPE cartridges are commonly used.
-
Elute the prostaglandins with an appropriate organic solvent (e.g., ethyl acetate, methyl formate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Methoximation of Ketone Groups:
-
Reconstitute the dried extract in 20-50 µL of a 2% (w/v) solution of methoxyamine hydrochloride in pyridine.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the mixture at 60-70°C for 1 hour. This reaction converts the ketone groups to methoximes, which are more stable and less prone to enolization.
-
-
Silylation of Hydroxyl and Carboxylic Acid Groups:
-
After cooling the sample to room temperature, add 20-50 µL of MSTFA or BSTFA.
-
Vortex the mixture.
-
Incubate at 60-70°C for 1-2 hours. This step replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.
-
After cooling, the sample is ready for GC-MS analysis.
-
Protocol 2: Pentafluorobenzyl (PFB) Ester Derivatization of the Carboxylic Acid Group
This method is an alternative for derivatizing the carboxylic acid group and can enhance sensitivity in electron capture negative ionization mass spectrometry.
Materials:
-
α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Other materials as listed in Protocol 1
Procedure:
-
PFB Ester Formation:
-
After sample extraction and drying, reconstitute the extract in 50 µL of a solution containing 1.5% PFBBr and 1.5% DIPEA in acetonitrile.
-
Incubate at room temperature for 30 minutes.
-
-
Methoximation and Silylation:
-
Evaporate the reagents to dryness under nitrogen.
-
Proceed with the methoximation and silylation steps as described in Protocol 1.
-
Quantitative Data
The following tables summarize typical parameters and expected quantitative data for the GC-MS analysis of derivatized prostaglandins. Data for PGD2 is used as a proxy for DK-PGD2 due to structural similarity and availability in the literature.
Table 1: GC-MS Parameters for Derivatized Prostaglandin Analysis
| Parameter | Value |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5MS) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp: 180-200°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
Table 2: Mass Spectrometric Data for Derivatized PGD2
| Derivative | Molecular Formula | Key m/z Fragments (relative abundance) |
| PGD2 (1 MEOX; 3 TMS) | C30H59NO5Si3 | 526, 436, 296[3] |
Table 3: Performance Characteristics for Prostaglandin Analysis by GC-MS
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1 - 50 pg | [4] |
| Limit of Quantification (LOQ) | 10 - 100 pg | - |
| Recovery | 60 - 90% | [5] |
| Linearity (R²) | > 0.99 | - |
Note: The exact m/z values and performance characteristics for DK-PGD2 will need to be determined empirically but are expected to be similar to those of PGD2.
Conclusion
The derivatization of DK-PGD2 is a critical step for its successful quantification by GC-MS. The two-step methoximation and silylation protocol is a reliable and widely used method to enhance the volatility and thermal stability of the analyte. For increased sensitivity, particularly with electron capture detection, the formation of a PFB ester of the carboxylic acid can be employed. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate robust analytical methods for DK-PGD2 in various biological matrices, facilitating a deeper understanding of its role in health and disease.
References
- 1. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 3. Gas-liquid chromotography of trimethylsilyl and alkyl oxime-trimethylsilyl derivatives of some prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of DK-PGD2 in Inflammatory Bowel Disease Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator that exerts diverse and sometimes opposing effects in the context of inflammation. Its actions are mediated through two primary receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. In the landscape of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, the PGD2 signaling pathway has emerged as a critical area of investigation. DK-PGD2, a selective agonist for the CRTH2 receptor, is a valuable pharmacological tool for dissecting the specific contributions of this receptor to the pathogenesis of IBD.
Emerging research suggests that the DP1 and CRTH2 receptors play differential roles in intestinal inflammation. While activation of the DP1 receptor is often associated with anti-inflammatory and pro-resolution effects, the engagement of the CRTH2 receptor by agonists like DK-PGD2 is linked to pro-inflammatory responses, including the activation and chemotaxis of immune cells such as eosinophils and Th2 cells.[1][2][3] This makes DK-PGD2 an essential compound for in vitro and in vivo studies aimed at understanding the pro-inflammatory arm of PGD2 signaling in IBD and for the preclinical evaluation of CRTH2 antagonists as potential therapeutics.
Application Notes
Mechanism of Action in IBD
DK-PGD2 selectively binds to and activates the CRTH2 receptor, a G protein-coupled receptor found on various immune cells, including eosinophils, basophils, and Th2 lymphocytes.[1][3] In the context of IBD, the activation of CRTH2 by DK-PGD2 can trigger a cascade of pro-inflammatory events:
-
Immune Cell Activation and Recruitment: DK-PGD2 has been shown to induce the activation of eosinophils, a key inflammatory cell type implicated in IBD.[1] This activation can be measured by the upregulation of surface markers like CD11b.[1] Furthermore, CRTH2 is a chemoattractant receptor, and its activation is known to promote the migration of inflammatory cells to tissues.[1][3]
-
Pro-inflammatory Mediator Release: Activation of the CRTH2 pathway can lead to the release of pro-inflammatory cytokines and other mediators from immune cells, further perpetuating the inflammatory cycle in the gut.
-
Contrasting Roles of PGD2 Receptors: It is crucial to note the opposing roles of the two PGD2 receptors in IBD. While DK-PGD2-mediated CRTH2 activation is pro-inflammatory, activation of the DP1 receptor has been shown to be protective and anti-inflammatory in experimental models of colitis.[1][2][4] This dichotomy underscores the importance of using selective agonists like DK-PGD2 to isolate the effects of the CRTH2 pathway.
Experimental Applications
DK-PGD2 is a versatile tool for a range of experimental applications in IBD research:
-
In Vitro Cell-Based Assays:
-
Immune Cell Activation: Studying the activation of isolated immune cells (e.g., eosinophils, T cells) from peripheral blood or intestinal biopsies of IBD patients and healthy controls.
-
Chemotaxis Assays: Assessing the migratory response of immune cells towards a DK-PGD2 gradient to understand its role in cell recruitment to the inflamed gut.
-
Cytokine Release Assays: Quantifying the release of pro-inflammatory cytokines from immune cells upon stimulation with DK-PGD2.
-
-
Ex Vivo Tissue Culture:
-
Organ Culture of Intestinal Biopsies: Treating intestinal biopsies from IBD models with DK-PGD2 to study changes in inflammatory markers, epithelial barrier function, and cell signaling.
-
-
In Vivo Animal Models of IBD:
-
DSS-Induced Colitis: While less common to administer an agonist that may worsen the condition, DK-PGD2 can be used in carefully designed studies to probe the acute effects of CRTH2 activation in vivo. More commonly, CRTH2 antagonists are used in these models to assess the therapeutic potential of blocking this pathway.[1][2]
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing DK-PGD2 and investigating the CRTH2 pathway in the context of IBD.
Table 1: Effect of DK-PGD2 on Eosinophil Activation
| Cell Type | Treatment | Measured Parameter | Observation | Reference |
| Peripheral Blood Eosinophils (Healthy Controls) | Increasing concentrations of DK-PGD2 | CD11b expression | Increased expression | [1] |
| Peripheral Blood Eosinophils (Ulcerative Colitis Patients) | Increasing concentrations of DK-PGD2 | CD11b expression | Minimal increase in expression | [1] |
Table 2: Differential Expression of PGD2 Receptors in Ulcerative Colitis
| Leukocyte Type | Receptor | Expression Change in UC Patients vs. Controls | Correlation with Disease Activity | Reference |
| Eosinophils | CRTH2 | Decreased | Inverse correlation | [1][2] |
| Neutrophils | DP1 | Higher | Inverse correlation | [1][2] |
| Monocytes | DP1 | Lower | Not specified | [1][2] |
| NK and CD3+ T cells | CRTH2 | Decreased | Not specified | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Activation Assay using Flow Cytometry
Objective: To assess the effect of DK-PGD2 on the activation of peripheral blood eosinophils by measuring the surface expression of CD11b.
Materials:
-
DK-PGD2 (selective CRTH2 agonist)
-
PGD2 (natural ligand for DP1 and CRTH2)
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD16, anti-CD45, anti-CD11b
-
Flow cytometer
Methodology:
-
Isolation of Peripheral Blood Leukocytes: Isolate PBMCs from whole blood of healthy controls and ulcerative colitis patients using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Lyse remaining red blood cells using a lysis buffer.
-
Cell Stimulation: Resuspend the isolated leukocytes in a suitable cell culture medium. Aliquot the cells into tubes for different treatment conditions (vehicle control, varying concentrations of DK-PGD2, and PGD2).
-
Incubation: Incubate the cells with the respective ligands at 37°C for a specified time (e.g., 30 minutes).
-
Staining for Flow Cytometry: After incubation, wash the cells with cold FACS buffer. Stain the cells with fluorochrome-conjugated antibodies against CD16, CD45, and CD11b for 30 minutes on ice in the dark. Eosinophils can be identified as CD16-negative and having high side scatter properties within the CD45-positive population.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the eosinophil population and quantify the mean fluorescence intensity (MFI) of CD11b for each treatment condition.
-
Data Analysis: Calculate the percentage change in CD11b MFI relative to the vehicle control for each concentration of DK-PGD2 and PGD2.
Protocol 2: Murine Model of DSS-Induced Colitis with CRTH2 Antagonist Treatment
Objective: To evaluate the therapeutic potential of a CRTH2 antagonist in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. While this protocol uses an antagonist, it is directly relevant to understanding the role of the pathway activated by DK-PGD2.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Dextran sulfate sodium (DSS)
-
CRTH2 antagonist (e.g., CAY10595)
-
Vehicle for antagonist administration
-
Materials for clinical scoring (body weight scale, stool consistency and bleeding charts)
-
Myeloperoxidase (MPO) activity assay kit
-
Materials for histology (formalin, paraffin, H&E stain)
Methodology:
-
Induction of Colitis: Administer DSS (e.g., 2-3% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis. A control group should receive regular drinking water.
-
Treatment with CRTH2 Antagonist: On the same day as DSS administration begins, start daily treatment with the CRTH2 antagonist (e.g., CAY10595, 5 mg/kg, subcutaneous injection) or vehicle.
-
Clinical Monitoring: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
Sample Collection: At the end of the experimental period, euthanize the mice and collect the colons. Measure the colon length as an indicator of inflammation.
-
Myeloperoxidase (MPO) Assay: Homogenize a distal colon segment to measure MPO activity, an indicator of neutrophil infiltration, according to the manufacturer's instructions.
-
Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for the severity of inflammation, ulceration, and tissue damage.
-
Data Analysis: Compare the DAI scores, colon length, MPO activity, and histological scores between the DSS + vehicle group and the DSS + CRTH2 antagonist group.
Visualizations
Caption: Signaling pathway of DK-PGD2 and PGD2 in the context of IBD.
Caption: Experimental workflow for assessing eosinophil activation by DK-PGD2.
References
- 1. Opposing roles of Prostaglandin D2 receptors in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing roles of prostaglandin D2 receptors in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2-derived prostaglandin D(2) is an early anti-inflammatory signal in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DP2 Receptor Signaling In Vitro Using DK-PGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, particularly in allergic inflammation.[1] It exerts its effects through two distinct G-protein coupled receptors (GPCRs): the D prostanoid (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] While both receptors are activated by PGD2, they often mediate opposing effects. The DP2 receptor is of particular interest in the context of allergic diseases like asthma, as its activation on immune cells such as T helper type 2 (Th2) cells, eosinophils, and basophils promotes their migration and activation.[3][4][5]
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2 and a potent and selective agonist for the DP2 receptor.[6][7] Its high selectivity for DP2 over the DP1 receptor makes it an invaluable tool for in vitro studies aimed at elucidating the specific signaling pathways and cellular functions mediated by DP2 activation.[7] These application notes provide detailed protocols for utilizing DK-PGD2 to study DP2 receptor signaling in vitro, focusing on key functional readouts such as intracellular calcium mobilization, cyclic AMP (cAMP) inhibition, and cell migration.
DP2 Receptor Signaling Pathway
The DP2 receptor is a member of the Gi/o family of GPCRs. Upon binding of an agonist such as DK-PGD2, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic free calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.[1]
Data Presentation
The following tables summarize the quantitative pharmacological data for DK-PGD2 at the DP2 (CRTH2) receptor from various in vitro studies.
Table 1: Binding Affinity of DK-PGD2 for the DP2 (CRTH2) Receptor
| Species | Assay Type | Cell/Tissue | Radioligand | Ki (nM) | Reference |
| Human | Competition Binding | HEK293 cell membranes | [3H]PGD2 | 2.91 ± 0.29 | [7] |
| Human | Whole Cell Binding | K562 cells | [3H]PGD2 | 160 | [7] |
| Mouse | Competition Binding | HEK293 cell membranes | [3H]PGD2 | > PGD2 | [1] |
Table 2: Functional Potency of DK-PGD2 in DP2 (CRTH2) Receptor-Mediated Assays
| Species | Assay Type | Cell Type | Parameter | Value | Reference |
| Human | Eosinophil Shape Change | Eosinophils | EC50 | 2.7 ± 2.3 nM | [6] |
| Human | ILC2 Migration | Type 2 Innate Lymphoid Cells | EC50 | Non-significant trend to reduced maximal migration | [6] |
| Human | Calcium Mobilization | LAD2 Mast Cells | Dose-dependent | 100 nM - 10 µM | [3] |
| Human | Receptor Activity Sensor | - | pEC50 | 7.33 (95% CI 7.00–7.66) | [8] |
| Mouse | cAMP Inhibition | ER293 cells | - | Effective inhibition | [1] |
| Mouse | Chemotaxis | ER293 cells | - | Elicited chemotaxis | [1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to DK-PGD2 stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the DP2 receptor (e.g., HEK293-DP2, LAD2 mast cells, or primary eosinophils).
-
DK-PGD2 (Cayman Chemical or equivalent).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capabilities and filters for FITC/GFP (Ex/Em ~490/525 nm).
Protocol:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading Solution Preparation: Prepare a fresh loading solution containing Fluo-4 AM in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM.
-
Cell Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO2.
-
-
Washing:
-
Aspirate the dye loading solution.
-
Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add DK-PGD2 at various concentrations (e.g., 1 nM to 10 µM) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence after agonist addition to the baseline fluorescence.
-
Plot the fluorescence change against the log of the DK-PGD2 concentration to determine the EC50 value.
-
cAMP Inhibition Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP, following DP2 receptor activation by DK-PGD2.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the DP2 receptor.
-
DK-PGD2.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer (usually provided with the cAMP kit).
-
96-well or 384-well microplate.
Protocol:
-
Cell Plating: Seed DP2-expressing cells in a suitable microplate and grow overnight to reach approximately 80-90% confluency.
-
Agonist Preparation: Prepare serial dilutions of DK-PGD2 in stimulation buffer (e.g., HBSS containing IBMX).
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add the DK-PGD2 dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP, e.g., 1-10 µM, to be determined empirically) to all wells except the negative control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the instructions of the chosen cAMP detection kit.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the DK-PGD2 concentration to determine the IC50 value.
-
Chemotaxis (Cell Migration) Assay
This protocol outlines the use of a Boyden chamber or Transwell assay to measure the chemotactic response of cells to a gradient of DK-PGD2.
Materials:
-
DP2-expressing cells capable of migration (e.g., primary eosinophils, Th2 cells, or transfected cell lines).
-
DK-PGD2.
-
Boyden chamber apparatus with polycarbonate membranes (pore size appropriate for the cell type, e.g., 5 µm for eosinophils).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell staining solution (e.g., Diff-Quik or crystal violet).
-
Microscope.
Protocol:
-
Cell Preparation: Isolate and resuspend cells in assay medium at a concentration of 1-2 x 106 cells/mL.
-
Assay Setup:
-
Add assay medium containing various concentrations of DK-PGD2 (e.g., 0.1 nM to 100 nM) to the lower wells of the Boyden chamber. Include a negative control with assay medium only.
-
Place the polycarbonate membrane over the lower wells.
-
Assemble the chamber and add the cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C, 5% CO2 for 1-3 hours to allow for cell migration. The optimal time should be determined empirically.
-
Cell Staining and Counting:
-
After incubation, disassemble the chamber and remove the membrane.
-
Wipe the upper side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the negative control).
-
Plot the number of migrated cells against the DK-PGD2 concentration to generate a dose-response curve.
-
Conclusion
DK-PGD2 is a powerful and selective tool for the in vitro investigation of DP2 receptor signaling. The protocols provided herein for calcium mobilization, cAMP inhibition, and chemotaxis assays offer robust methods to characterize the functional consequences of DP2 receptor activation. By employing these techniques, researchers can effectively screen for DP2 receptor modulators, dissect the downstream signaling pathways, and gain a deeper understanding of the role of this receptor in health and disease.
References
- 1. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
Troubleshooting & Optimization
Technical Support Center: 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and stability of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) in solution. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of DK-PGD2 solutions.
Question: My experimental results are inconsistent or show lower than expected activity. Could this be related to the stability of my DK-PGD2 solution?
Answer: Yes, inconsistent or diminished activity is a strong indicator of DK-PGD2 degradation. The stability of DK-PGD2 in solution is influenced by several factors, including solvent, pH, temperature, and the presence of proteins like albumin.[1][2] Similar to its analogue 13,14-dihydro-15-keto-PGE2, DK-PGD2 is susceptible to degradation in aqueous solutions.[1][2]
Troubleshooting Steps:
-
Review your solvent preparation: DK-PGD2 is more stable in organic solvents such as ethanol (B145695), DMSO, and DMF.[3][4] Aqueous working solutions should always be prepared fresh, immediately before use.[3]
-
Check the pH of your aqueous buffer: Prostaglandins can be unstable at high or very low pH.[2] For experiments in aqueous buffers like PBS, ensure the pH is neutral (around 7.2-7.4).
-
Minimize freeze-thaw cycles: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freezing and thawing.[3]
-
Consider the presence of proteins: If your experimental system contains albumin or other proteins, be aware that these can accelerate the degradation of similar prostaglandin metabolites.[1][2]
Question: I observed a precipitate in my DK-PGD2 stock solution after thawing. What should I do?
Answer: A precipitate may form if the compound's solubility limit is exceeded upon cooling.
Troubleshooting Steps:
-
Warm the solution gently: Before opening the vial, allow it to warm to room temperature to prevent condensation.[3] You can gently vortex the solution to aid in redissolving the compound.
-
Verify the solvent: Ensure you are using a recommended organic solvent for your stock solution, such as ethanol, DMSO, or methyl acetate (B1210297), where DK-PGD2 has higher solubility.[4]
-
Check the concentration: If the precipitation persists, your stock solution concentration may be too high for the chosen solvent and storage temperature. Consider preparing a more dilute stock solution.
Frequently Asked Questions (FAQs)
Q1: How should I store DK-PGD2 upon receipt?
A1: Upon receipt, DK-PGD2, which is often supplied in an organic solvent like methyl acetate or ethanol, should be stored at -20°C or -80°C. For long-term storage of two years or more, -80°C is recommended to ensure maximum stability.[3][4]
Q2: What is the recommended procedure for preparing working solutions of DK-PGD2?
A2: To prepare working solutions, first, allow your stock solution vial to warm to room temperature.[3] Then, dilute the stock solution in an appropriate aqueous buffer (e.g., PBS, pH 7.2) immediately before your experiment.[3][4] It is crucial to minimize the time DK-PGD2 spends in an aqueous environment due to its instability.[3]
Q3: What solvents are suitable for dissolving DK-PGD2?
A3: DK-PGD2 is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[4] It is sparingly soluble in aqueous buffers like PBS (pH 7.2).[4][5]
Q4: What is the known metabolic pathway of DK-PGD2?
A4: DK-PGD2 is a metabolite of Prostaglandin D2 (PGD2), formed via the 15-hydroxy PGDH pathway.[4][5] In humans, DK-PGD2 is further metabolized into other compounds.[4][5]
Q5: Is DK-PGD2 biologically active?
A5: Yes, DK-PGD2 is a selective agonist for the CRTH2/DP2 receptor, which is involved in allergic responses and inflammation.[4][6][7] It can induce chemotaxis in immune cells like T helper type 2 cells, eosinophils, and basophils.[4]
Data Presentation
Table 1: Solubility of 13,14-Dihydro-15-keto Prostaglandin D2
| Solvent | Approximate Solubility |
| DMF | 50 mg/mL[4] |
| DMSO | 30 mg/mL[4][5] |
| Ethanol | 50 mg/mL[4] |
| PBS (pH 7.2) | 2.5 mg/mL[4] |
Table 2: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration |
| Short-term | -20°C | Up to several months |
| Long-term | -80°C | ≥ 2 years[4][8][9] |
Experimental Protocols
Protocol: Preparation of DK-PGD2 Working Solutions for Cell-Based Assays
-
Materials:
-
DK-PGD2 stock solution (e.g., 10 mg/mL in methyl acetate or ethanol)
-
Anhydrous ethanol or DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium, pH 7.2)
-
Sterile, low-retention microcentrifuge tubes
-
-
Procedure:
-
Remove the DK-PGD2 stock solution from -80°C storage and allow it to equilibrate to room temperature before opening.
-
If necessary, prepare an intermediate stock solution in an organic solvent like ethanol or DMSO. For example, create a 10 mM stock solution. Store this in small aliquots at -80°C.
-
On the day of the experiment, thaw one aliquot of the intermediate stock solution.
-
Perform serial dilutions of the intermediate stock into the final aqueous experimental buffer (e.g., cell culture medium) to achieve the desired working concentrations.
-
It is critical to perform these final dilutions immediately before adding the solution to your experimental setup (e.g., cell culture plate).[3]
-
The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[3]
-
Visualizations
Caption: Metabolic pathway of Prostaglandin D2 to DK-PGD2.
Caption: Recommended workflow for handling DK-PGD2 to ensure stability.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
antibody cross-reactivity in 13,14-Dihydro-15-keto prostaglandin D2 immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) and why is it measured?
A1: this compound (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2). PGD2 is an important lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Due to the short half-life of PGD2 in biological fluids, its stable metabolites, such as DK-PGD2, are often measured as reliable indicators of in vivo PGD2 production.
Q2: What is the principle of a competitive immunoassay for DK-PGD2?
A2: A competitive immunoassay is used for the detection of small molecules like DK-PGD2.[1][2] In this format, a known amount of labeled DK-PGD2 (e.g., conjugated to an enzyme) competes with the unlabeled DK-PGD2 in your sample for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled DK-PGD2 is inversely proportional to the amount of DK-PGD2 in the sample.[3]
Q3: What are the most common sources of error in a DK-PGD2 immunoassay?
A3: Common sources of error include:
-
Cross-reactivity: The antibody may bind to other structurally similar prostaglandins (B1171923) or their metabolites present in the sample.
-
Matrix effects: Components in the sample matrix (e.g., plasma, urine, cell culture media) can interfere with the antibody-antigen binding.
-
Procedural errors: Inaccurate pipetting, improper washing, incorrect incubation times or temperatures, and improper sample handling can all lead to inaccurate results.
-
Reagent degradation: Improper storage or use of expired reagents can compromise assay performance.
Q4: How can I minimize matrix effects in my samples?
A4: To minimize matrix effects, consider the following:
-
Sample dilution: Diluting your sample with the provided assay buffer can reduce the concentration of interfering substances. It is important to validate that the dilution does not affect the accuracy of the measurement.
-
Sample purification: For complex matrices, solid-phase extraction (SPE) may be necessary to purify DK-PGD2 from interfering components prior to the immunoassay.
-
Use of appropriate standards: The standard curve should be prepared in a matrix that closely resembles the sample matrix to account for potential interference.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background | 1. Insufficient washing. 2. Antibody concentration too high. 3. Cross-reactivity with other molecules in the sample. 4. Non-specific binding. | 1. Ensure thorough and consistent washing between steps. Increase the number of wash cycles. 2. Optimize the antibody concentration by running a titration experiment. 3. Refer to the cross-reactivity table. Consider sample purification if a known cross-reactant is present at high concentrations. 4. Ensure that a blocking step is included and effective. Use the blocking agent recommended in the kit manual. |
| Low or No Signal | 1. Inactive reagents (antibody, conjugate, or substrate). 2. Omission of a critical reagent. 3. Incorrect assay procedure (e.g., wrong incubation time/temperature). 4. Low concentration of DK-PGD2 in the sample. | 1. Check the expiration dates of all reagents. Ensure proper storage conditions. 2. Carefully review the protocol to ensure all steps were followed correctly. 3. Adhere strictly to the recommended incubation times and temperatures. 4. Concentrate the sample or use a more sensitive assay if available. |
| Poor Precision (High %CV) | 1. Inconsistent pipetting. 2. Inadequate mixing of reagents. 3. Inconsistent washing technique. 4. Temperature gradients across the plate. | 1. Use calibrated pipettes and ensure consistent technique. 2. Thoroughly mix all reagents before adding them to the wells. 3. Use an automated plate washer if possible, or ensure uniform and complete aspiration and dispensing of wash buffer. 4. Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Incubate the plate in a stable temperature environment. |
| Inaccurate Results (Compared to Expected Values) | 1. Standard curve issues (improper preparation or degradation). 2. Significant cross-reactivity. 3. Matrix effects. | 1. Prepare fresh standards for each assay. Ensure accurate serial dilutions. 2. Review the cross-reactivity data for the antibody. If a cross-reacting substance is suspected, it may need to be removed from the sample. 3. Perform spike and recovery experiments and sample dilution linearity tests to assess matrix effects. Consider sample purification if necessary. |
Data Presentation: Antibody Cross-Reactivity
Antibody specificity is crucial for accurate quantification. Cross-reactivity occurs when the antibody binds to molecules other than the target analyte, which can lead to an overestimation of the DK-PGD2 concentration. Below are examples of cross-reactivity data.
Example 1: Cross-Reactivity in a Prostaglandin D2 (PGD2) Immunoassay
This table shows the cross-reactivity of an antibody raised against PGD2 with various related compounds. Note the very low cross-reactivity with DK-PGD2, indicating high specificity of this particular antibody for the parent molecule.
| Compound | Cross-Reactivity (%) |
| Prostaglandin D2 | 100 |
| Prostaglandin F2α | 92.4 |
| Prostaglandin J2 | 21.6 |
| Prostaglandin E2 | 2.86 |
| Thromboxane B2 | 2.54 |
| This compound | 0.02 |
| Arachidonic Acid | <0.01 |
| (Data sourced from a commercially available PGD2 ELISA kit manual) |
Example 2: Cross-Reactivity Profile for a Structurally Similar Metabolite Immunoassay (13,14-dihydro-15-keto PGF2α)
As a specific cross-reactivity table for a DK-PGD2 kit was not available, the following table for the closely related metabolite, 13,14-dihydro-15-keto PGF2α, is provided as an illustrative example of the expected specificity for a high-quality assay targeting a prostaglandin metabolite.
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto Prostaglandin F2α | 100 |
| 13,14-dihydro-15-keto Prostaglandin E2 | 2.7 |
| 15-keto Prostaglandin F2α | 1.8 |
| Prostaglandin D2 | <0.01 |
| Prostaglandin E2 | <0.01 |
| Prostaglandin F1α | <0.01 |
| Prostaglandin F2α | <0.01 |
| 6-keto Prostaglandin F1α | <0.01 |
| Thromboxane B2 | <0.01 |
| (Data sourced from a commercially available 13,14-dihydro-15-keto PGF2α ELISA kit manual)[3] |
Experimental Protocols
Key Experiment: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general methodology for a competitive ELISA to quantify DK-PGD2. Note: Always refer to the specific instructions provided with your commercial ELISA kit.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
-
Prepare a serial dilution of the DK-PGD2 standard to create a standard curve. The concentration range should be appropriate to cover the expected DK-PGD2 levels in the samples.
2. Assay Procedure:
-
Add a specific volume of the DK-PGD2 standard, control, and samples to the appropriate wells of the microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add the specific antibody for DK-PGD2 to each well (except for the blank wells).
-
Add a fixed amount of enzyme-conjugated DK-PGD2 (e.g., HRP-conjugated) to each well.
-
Incubate the plate for the time and at the temperature specified in the kit's protocol (e.g., 2 hours at room temperature on a shaker). During this incubation, the DK-PGD2 in the sample and the enzyme-conjugated DK-PGD2 will compete for binding to the primary antibody.
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stop the enzyme reaction by adding the stop solution to each well. The color will change (e.g., from blue to yellow).
-
Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).
3. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the average absorbance of each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of DK-PGD2 in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
Visualizations
Caption: Simplified metabolic pathway of Prostaglandin D2.
Caption: Workflow of a competitive ELISA for DK-PGD2.
References
optimizing concentration of DK-PGD2 for cell-based assays
Welcome to the technical support center for 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of DK-PGD2 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and what is its primary cellular target?
A1: DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2) is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2).[1][2] It functions as a highly selective agonist for the G-protein coupled receptor (GPCR) known as CRTH2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells), also referred to as DP2.[1][3] Unlike PGD2, which binds to both DP1 and DP2/CRTH2 receptors, DK-PGD2 shows a strong preference for CRTH2, making it a valuable tool for studying the specific effects of this pathway.[1][2][3]
Q2: What is the mechanism of action for DK-PGD2?
A2: DK-PGD2 exerts its effects by binding to the CRTH2/DP2 receptor, which is primarily expressed on key immune cells involved in type 2 inflammation, such as T-helper 2 (Th2) cells, eosinophils, and basophils.[4][5] The CRTH2 receptor is coupled to a pertussis toxin-sensitive Gαi protein.[6] Activation of this pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca²⁺) mobilization, triggering various pro-inflammatory cellular responses like chemotaxis, cell migration, and cytokine release.[6][7]
Q3: How should I dissolve and store DK-PGD2?
A3: DK-PGD2 is typically supplied as a solid or film. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), DMF, and ethanol.[8] For cell-based assays, it is recommended to first prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.[8] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[8] Aqueous solutions are not recommended for storage for more than one day.[8]
Q4: What is a good starting concentration range for DK-PGD2 in cell-based assays?
A4: The optimal concentration of DK-PGD2 is highly dependent on the cell type and the specific assay being performed. Based on published studies, a broad range from nanomolar (nM) to micromolar (µM) is used. For sensitive assays like eosinophil shape change or ILC2 migration, effective concentrations (EC₅₀) can be in the low nanomolar range (e.g., 2.7 nM to 14.2 nM).[1] For other assays, such as inducing calcium flux in mast cells or protein expression in colon cancer cells, concentrations from 100 nM up to 10 µM have been reported.[6][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: Is DK-PGD2 cytotoxic?
A5: While DK-PGD2 is primarily used to study receptor-mediated signaling, like many bioactive lipids, it can exhibit cytotoxicity at high concentrations. Some studies on related prostaglandins (B1171923) show that high concentrations (e.g., 1-10 µg/mL) can inhibit cell proliferation and induce apoptosis, whereas low concentrations may promote proliferation.[10] It is crucial to distinguish between receptor-mediated effects and non-specific cytotoxicity. Always include a vehicle control (e.g., DMSO at the same final concentration) and consider performing a cell viability assay (e.g., Trypan Blue, MTT, or LDH assay) in parallel with your functional experiments, especially when using concentrations in the high micromolar range.[8]
Troubleshooting Guide
Problem: I'm not observing any cellular response after treating my cells with DK-PGD2.
-
Possible Cause 1: Low or no CRTH2/DP2 receptor expression.
-
Possible Cause 2: Suboptimal DK-PGD2 concentration.
-
Solution: The concentration may be too low to elicit a response. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell type and assay.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Ensure the DK-PGD2 stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[8] Use a fresh aliquot or prepare a new stock solution.
-
-
Possible Cause 4: Assay insensitivity.
Problem: I'm observing high levels of unexpected cell death.
-
Possible Cause 1: Solvent toxicity.
-
Solution: High concentrations of organic solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.1%).[8] Crucially, you must include a "vehicle control" group in your experiment, where cells are treated with the same final concentration of the solvent alone.[8]
-
-
Possible Cause 2: DK-PGD2 concentration is too high.
-
Solution: High concentrations of DK-PGD2 may induce cytotoxicity or apoptosis independent of the CRTH2 receptor.[10][12] Perform a cell viability assay across a range of DK-PGD2 concentrations to identify the cytotoxic threshold. Lower the treatment concentration to a non-toxic range that still elicits the desired biological effect.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure that your DK-PGD2 stock solutions, media, and cell cultures are sterile. Microbial contamination can cause widespread cell death.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent compound handling.
-
Solution: Prepare single-use aliquots of your DK-PGD2 stock solution to avoid degradation from repeated freeze-thaw cycles.[8] Always thaw aliquots completely and mix gently before diluting into your culture medium.
-
-
Possible Cause 2: Variability in cell culture.
-
Solution: Use cells from a consistent passage number range, as receptor expression and cell responsiveness can change with extensive passaging. Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before treatment.
-
-
Possible Cause 3: Assay variability.
-
Solution: Ensure all incubation times, temperatures, and reagent concentrations are kept consistent.[13] Use positive and negative controls in every experiment to monitor assay performance. For plate-based assays, be mindful of potential "edge effects" and consider randomizing your plate layout.
-
Data & Protocols
Quantitative Data Summary
The tables below provide a quick reference for the working concentrations and solubility of DK-PGD2.
Table 1: Recommended Concentration Ranges of DK-PGD2 for In Vitro Assays
| Assay Type | Cell Type | Effective Concentration Range | Reference |
| Calcium Mobilization | Human Mast Cells | 100 nM - 10 µM | [6] |
| Cell Migration | ILC2s (Innate Lymphoid Cells) | EC₅₀: ~14.2 nM | [1] |
| Eosinophil Shape Change | Human Eosinophils | EC₅₀: ~2.7 nM | [1] |
| PGD2 Production | Tc2 Cells | 400 nM | [14] |
| Protein Expression | Colon Cancer Cells (HT-29) | 5 µM - 10 µM | [9] |
| Chemotaxis | Th2 Cells | 10 nM - 1 µM | [3] |
Table 2: DK-PGD2 Solubility & Storage Recommendations
| Parameter | Recommendation | Source |
| Solvents | DMSO, DMF, Ethanol | [8] |
| Stock Solution | Prepare a ≥10 mM stock in sterile DMSO. | [8] |
| Storage | Store stock solution in single-use aliquots at -20°C or -80°C. | [8] |
| Stability | Stable for ≥2 years when stored properly as a solid at -20°C. Avoid storing in aqueous solutions for extended periods. | [8] |
Experimental Protocol: Determining Optimal DK-PGD2 Concentration
This protocol outlines a general method for performing a dose-response experiment to identify the effective concentration range of DK-PGD2 for a specific cell-based assay (e.g., cytokine release).
Materials:
-
Cells expressing CRTH2/DP2 receptor
-
Complete cell culture medium
-
DK-PGD2 solid compound
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes and serological pipettes
-
Multi-well cell culture plates (e.g., 96-well)
-
Assay-specific reagents (e.g., ELISA kit, viability dye)
Methodology:
-
Prepare DK-PGD2 Stock Solution:
-
Allow the vial of DK-PGD2 to warm to room temperature before opening to prevent condensation.
-
Aseptically add a precise volume of sterile DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). Vortex gently until fully dissolved.
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture your cells to a healthy state.
-
Seed the cells into a multi-well plate at a predetermined optimal density.
-
Allow cells to adhere and recover overnight in a CO₂ incubator at 37°C.
-
-
Prepare Serial Dilutions:
-
Thaw one aliquot of the DK-PGD2 stock solution.
-
Perform serial dilutions of the stock solution into pre-warmed, sterile cell culture medium to create a range of treatment concentrations. For example, for a final concentration range of 10 µM to 1 nM, you might prepare 2X working solutions in culture medium.
-
Crucially, prepare a vehicle control containing the highest concentration of DMSO that will be present in the treated wells (e.g., 0.1%), but without DK-PGD2.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared DK-PGD2 dilutions and the vehicle control to the appropriate wells. Ensure each condition is tested in triplicate or quadruplicate.
-
Include an "untreated" or "medium only" control group.
-
-
Incubation:
-
Return the plate to the incubator for the desired period, as determined by your specific assay (e.g., 24-48 hours for cytokine secretion).
-
-
Data Collection & Analysis:
-
After incubation, perform your assay according to the manufacturer's instructions (e.g., collect supernatant for ELISA, lyse cells for protein analysis, or add viability reagent).
-
Record the data for each concentration.
-
Plot the response (e.g., absorbance, fluorescence) against the logarithm of the DK-PGD2 concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine key parameters like EC₅₀ (the concentration that gives half-maximal response). This will define the optimal concentration range for future experiments.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: DK-PGD2 binds to the CRTH2/DP2 receptor, initiating Gαi signaling.
Caption: A stepwise workflow for determining the optimal DK-PGD2 concentration.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGD2 displays distinct effects in diffuse large B-cell lymphoma depending on different concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse PGD2 ELISA Kit [ABIN578159] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 14. The Roles of Type 2 Cytotoxic T Cells in Inflammation, Tissue Remodeling, and Prostaglandin (PG) D2 Production Are Attenuated by PGD2 Receptor 2 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in DK-PGD2 Mass Spectrometry
Welcome to the technical support center for DK-PGD2 mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal for DK-PGD2 in my mass spectrometry experiment?
A1: Low or no signal for DK-PGD2 is a frequent issue that can stem from several stages of the analytical workflow. The primary causes can be categorized into three main areas: sample preparation, liquid chromatography (LC) separation, and mass spectrometer (MS) settings.[1] Issues can range from the inherent chemical instability of PGD2, leading to degradation before analysis, to suboptimal instrument parameters.[2][3]
Q2: How can I prevent the degradation of DK-PGD2 during sample preparation?
A2: Prostaglandin (B15479496) D2 is known to be chemically unstable.[2][3] To minimize degradation, it is crucial to process samples promptly, ideally within 8 hours of collection, and to keep them on ice throughout the preparation process.[2][3] If immediate processing is not possible, samples should be stored at -80°C.[4] The addition of antioxidants, such as BHT, during extraction can also help prevent free radical-catalyzed peroxidation.[3]
Q3: Why is a deuterated internal standard essential for DK-PGD2 quantification?
A3: The use of a stable isotope-labeled internal standard, such as d4-PGD2, is critical for accurate quantification.[1][3] These standards have nearly identical chemical and physical properties to the unlabeled DK-PGD2. This allows them to control for analyte loss during sample preparation, variations in instrument response, and matrix effects like ion suppression or enhancement, ultimately leading to more precise and accurate results.[1] It is not recommended to use a single internal standard for multiple isomers as their degradation rates and recovery can differ significantly.[1][3]
Q4: What role does the mobile phase composition play in signal intensity?
A4: The mobile phase composition is critical for achieving good chromatographic separation and optimal ionization. While additives like acetic acid or formic acid can improve peak shape, they may diminish the separation between PGD2 and its isomers.[3] It is essential to empirically optimize the mobile phase to achieve a balance between good peak shape and efficient separation.
Troubleshooting Guides
Issue 1: Weak or No DK-PGD2 Peak Detected
This is a common problem that can be systematically addressed by examining each stage of your experimental workflow.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low DK-PGD2 signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Degradation | Process samples immediately after collection and keep them on ice. For storage, use -80°C.[3][4] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the SPE cartridge is properly conditioned.[2][4] |
| Poor Reconstitution | Reconstitute the dried extract in the initial mobile phase to ensure compatibility with the LC system.[2][4] |
| LC System Leaks | Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and an unstable baseline.[5] |
| LC Pump Issues | Ensure the LC pumps are primed and delivering a stable flow. Air pockets in the pump can lead to a complete loss of signal.[6] |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions to improve signal intensity.[5] |
| Incorrect Gas Supply | Verify that the nebulizer and drying gases are of high purity and that the pressures are set to the optimized values for your instrument.[5] |
| Suboptimal MS Parameters | Infuse a standard solution to optimize key parameters like capillary voltage, cone voltage, and collision energy for maximum sensitivity.[7] |
| Incorrect MRM Transitions | Double-check that the correct precursor and product ion masses are being monitored for both DK-PGD2 and the internal standard. |
Issue 2: High Background Noise Obscuring Low Signal
High background noise can significantly impact the signal-to-noise ratio, making it difficult to detect low-level analytes.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily and filter aqueous components.[5] |
| Matrix Effects | Improve sample cleanup to remove interfering matrix components like phospholipids. Techniques like SPE are effective.[5] |
| Contaminated LC System | Flush the entire LC system with a strong solvent wash to remove contaminants that may have built up over time.[5] |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate DK-PGD2 from other compounds in the sample.[5] |
Experimental Protocols
Key Experiment: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate prostaglandins (B1171923) from biological matrices while removing interfering substances.[4]
-
Internal Standard Spiking: To a 500 µL aliquot of your biological sample (e.g., plasma, cell culture supernatant), add a deuterated internal standard (e.g., d4-PGD2) to a final concentration of 10 ng/mL.[2]
-
Protein Precipitation: Add 1.5 mL of ice-cold acetone (B3395972) or methanol (B129727) to the sample. Vortex vigorously for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2][4]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[2][4]
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of 15% methanol in water.[2][4]
-
Elution: Elute the prostaglandins with 1 mL of methyl formate (B1220265) or ethyl acetate.[2]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 27% acetonitrile (B52724) in 0.1% formic acid).[2]
Quantitative Data Summary
The following tables provide typical parameters and performance metrics for a validated LC-MS/MS method for prostaglandin analysis.
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | Typical Value |
| Ionization Mode | Negative Ion Electrospray (ESI-)[8] |
| Capillary Voltage | -4250 V[8] |
| Source Temperature | 350°C[8] |
| Nebulizer Gas | 8 L/min[8] |
| Curtain Gas | 11 L/min[8] |
| Collision Energy | Optimized for each analyte[4] |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| PGD2 | 20 pg/mL[3][4] | 100 pg/mL[3][4] |
| PGE2 | 20 pg/mL[3][4] | 100 pg/mL[3][4] |
Signaling Pathway
Understanding the biological context of DK-PGD2 is crucial for experimental design and data interpretation.
Caption: Synthesis and signaling pathway of Prostaglandin D2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2)
Welcome to the technical support center for 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges associated with the handling and analysis of this important PGD2 metabolite.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-Dihydro-15-keto PGD2 (DK-PGD2) and what are its degradation products? A1: 13,14-dihydro-15-keto PGD2 (DK-PGD2) is a primary metabolite of Prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] In humans, DK-PGD2 is further metabolized into compounds such as 11β-hydroxy derivatives, which may also undergo β-oxidation.[1][2] Another potential metabolite is 13,14-dihydro-15-keto-tetranor PGD2, which results from the removal of four carbons from the α-terminus.[3] Given the known instability of the analogous PGE2 metabolite, it is crucial to handle DK-PGD2 with care to prevent degradation. The PGE2 analogue is known to dehydrate under neutral or acidic conditions and form a bicyclic compound at higher pH.[4][5]
Q2: Why is sample stability a critical issue for DK-PGD2 analysis? A2: Prostaglandins (B1171923) as a class are inherently unstable lipids susceptible to degradation from enzymatic activity, pH changes, temperature fluctuations, and oxidation.[6] The parent compound, PGD2, is known to degrade significantly at room temperature within hours and can lose up to 70% of its concentration after four weeks at -20°C.[7] Therefore, immediate analysis after sample collection is highly recommended. If storage is necessary, samples should be kept at -80°C to minimize degradation.[6][7]
Q3: What are the recommended analytical methods for quantifying DK-PGD2? A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying DK-PGD2 due to its high sensitivity and specificity, which are essential for measuring the low endogenous concentrations found in complex biological samples.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires extensive and complex chemical derivatization steps to make the analyte volatile.[9][10]
Q4: Why is an internal standard essential for accurate quantification? A4: Using a stable isotope-labeled (e.g., deuterated) internal standard is crucial to account for analyte loss during sample preparation and to correct for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.[11][12] Adding a known amount of the internal standard at the beginning of the sample preparation process helps to normalize for variability in extraction efficiency and instrument response, thereby improving the accuracy and reproducibility of the results.[12] A deuterated version of DK-PGD2 is available for this purpose.[2]
Troubleshooting Guides
This section addresses common problems encountered during the analysis of DK-PGD2.
Problem 1: Low or No Analyte Signal in LC-MS/MS
| Potential Cause | Troubleshooting Recommendation |
| Analyte Degradation | Ensure samples are processed immediately after collection or thawed on ice and kept cold. Store all samples at -80°C in single-use aliquots to avoid freeze-thaw cycles.[6] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.[12] |
| Inefficient Extraction | Verify the sample pH was acidified to ~3.5 before Solid Phase Extraction (SPE) to ensure the analyte is protonated for binding to the C18 column.[6] Ensure the correct elution solvent (e.g., ethyl acetate) is used and that the elution volume is sufficient. |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., capillary voltage, source temperature) in negative ion mode, as prostaglandins readily form a [M-H]⁻ ion.[12][13] Infuse a standard solution to determine the optimal precursor and product ion transitions (MRM) for DK-PGD2. |
| Matrix Effects | Significant ion suppression from co-eluting compounds (e.g., phospholipids) in the sample matrix can quench the signal.[11] Improve sample clean-up by optimizing the SPE protocol or by using phospholipid removal plates. Enhance chromatographic separation to resolve the analyte from interfering matrix components.[11] |
Problem 2: Poor Reproducibility and High Variability
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Sample Prep | This is a primary source of variability. Always use a deuterated internal standard, adding it to every sample, standard, and quality control at the beginning of the workflow.[12] Standardize all incubation times and temperatures throughout the extraction procedure. |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS/MS system.[13] Monitor system suitability by injecting a standard at the beginning and end of each analytical run to check for performance drift. |
| Inconsistent Pipetting | Inaccurate pipetting, especially when handling small volumes of standards or internal standards, can introduce significant error. Ensure pipettes are calibrated and use proper pipetting techniques. |
Problem 3: Chromatographic Issues (e.g., Peak Tailing, Splitting, Shifting Retention Time)
| Potential Cause | Troubleshooting Recommendation |
| Column Degradation | A C18 reversed-phase column is typically used for prostaglandin analysis.[12] If peak shape deteriorates, try flushing the column with a strong solvent. If performance does not improve, the column may be contaminated or old and should be replaced. |
| Suboptimal Mobile Phase | A typical mobile phase is a gradient of acetonitrile (B52724) and water with 0.1% formic acid to improve peak shape and ionization.[12] Ensure mobile phase components are fresh and of high purity (LC-MS grade). |
| Injection Solvent Mismatch | Reconstitute the final dried extract in a solvent that is as close as possible in composition to the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase will cause peak distortion.[12] |
Quantitative Data Summary
The stability of prostaglandins is highly dependent on storage conditions and pH. The following tables provide data on related prostaglandins, which can serve as a guideline for handling DK-PGD2.
Table 1: Stability of Prostaglandin D2 in Cell Culture Medium [7]
| Storage Condition | Time | % PGD2 Remaining |
| Room Temperature | 8 hours | 90% |
| Room Temperature | 26 hours | 60% |
| -20°C | 4 weeks | 30% |
Table 2: Comparison of Analytical Methods for Prostaglandin Metabolite Analysis [8]
| Feature | LC-MS/MS | GC-MS | ELISA |
| Sensitivity | High (pg/mL) | Moderate to High (ng) | High (pg/mL) |
| Specificity | Very High | High | Moderate to High |
| Intra-assay Precision (%CV) | ≤15% | 11.8% | <10% |
| Inter-assay Precision (%CV) | ≤15% | 8.1% | <15% |
| Sample Preparation | Moderate | High (derivatization required) | Low to Moderate |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DK-PGD2 from Plasma
This protocol is a general guideline for purifying prostaglandins from biological fluids and may require optimization.[6][8]
Materials:
-
C18 Reverse Phase SPE Column (e.g., 200 mg)
-
Plasma sample
-
Deuterated internal standard (e.g., DK-PGD2-d4)[2]
-
1 M Citric Acid or 0.1% Formic Acid
-
LC-MS Grade Water, Ethanol, Hexane (B92381), Ethyl Acetate (B1210297)
-
Nitrogen gas stream
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard to each sample.
-
Acidification: Acidify 1 mL of plasma to pH ~3.5 by adding citric acid or formic acid. Let the sample sit at 2-8°C for 15 minutes.
-
Centrifugation: Centrifuge the sample to remove any precipitate.[6]
-
Column Conditioning: Condition the C18 SPE column by washing with 10 mL of ethanol, followed by 10 mL of deionized water.[14]
-
Sample Loading: Apply the acidified supernatant to the conditioned column at a slow flow rate (~0.5 mL/min).
-
Column Washing:
-
Wash with 10 mL of deionized water to remove polar impurities.
-
Wash with 10 mL of 15% ethanol.
-
Wash with 10 mL of hexane to remove non-polar lipids.[14]
-
-
Elution: Elute the prostaglandins from the column by adding 10 mL of ethyl acetate and collect the eluate.[6]
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a desired volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).[12] Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Metabolic Pathway of PGD2
Caption: Metabolic conversion of PGD2 to its primary metabolite, DK-PGD2, and subsequent degradation.
General Experimental Workflow for LC-MS/MS Analysis
Caption: Standard workflow for DK-PGD2 quantification from biological samples using LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]
- 10. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: DK-PGD2 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of DK-PGD2 in aqueous solutions?
A1: The stability of DK-PGD2 is significantly influenced by pH and temperature. Like other prostaglandins (B1171923) with a similar keto-enol structure, such as 13,14-dihydro-15-keto-PGE2, DK-PGD2 is susceptible to degradation in aqueous solutions.[1][2][3] Decomposition is accelerated at both high and low pH values.[3] Temperature also plays a crucial role, with higher temperatures generally increasing the rate of degradation.
Q2: What are the expected degradation products of DK-PGD2?
A2: Based on studies of the structurally similar 13,14-dihydro-15-keto-PGE2, the primary degradation pathways for DK-PGD2 are likely dehydration and cyclization.[2][3] Under acidic or basic conditions, DK-PGD2 can undergo dehydration. At an elevated pH, cyclization may also occur.[2][3]
Q3: How should I prepare and store DK-PGD2 stock solutions?
A3: For optimal stability, DK-PGD2 should be dissolved in an organic solvent such as ethanol, DMSO, or dimethylformamide and stored at -20°C. Aqueous solutions of prostaglandins are not recommended for long-term storage. If an aqueous buffer is required for your experiment, it is best to prepare it fresh from the organic stock solution just before use.
Q4: Can the presence of proteins, like albumin, in my cell culture media affect DK-PGD2 stability?
A4: Yes, the presence of albumin has been shown to accelerate the decomposition of the similar compound 13,14-dihydro-15-keto-PGE2.[2][3] Albumin can catalyze the degradation and promote the formation of rearrangement products.[2] Therefore, it is crucial to consider the composition of your experimental medium and account for potential protein-mediated instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in experiments. | DK-PGD2 may have degraded due to improper storage or handling. | Prepare fresh dilutions of DK-PGD2 from a stock solution stored at -20°C in an organic solvent for each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions. |
| The experimental buffer pH is not optimal for DK-PGD2 stability. | Ensure the pH of your experimental buffer is near neutral (pH 7.4), as extremes in pH can cause rapid degradation.[3][4] Consider performing a pilot study to assess DK-PGD2 stability in your specific buffer system over the time course of your experiment. | |
| High variability between experimental replicates. | Inconsistent timing between the preparation of DK-PGD2 working solutions and their use in the assay. | Standardize the time between preparing the DK-PGD2 dilutions and adding them to your experimental setup. Prepare solutions for all replicates simultaneously to minimize time-dependent degradation differences. |
| The presence of components in the experimental medium (e.g., high concentrations of certain salts or proteins) may be affecting stability. | Review the composition of your medium. If possible, simplify the buffer for the duration of the DK-PGD2 treatment. If complex media like serum-containing culture medium is necessary, be aware of the potential for accelerated degradation and consider this when interpreting results.[2][3] |
Quantitative Data on Stability
| pH | Temperature (°C) | Expected Stability of DK-PGD2 | Primary Degradation Pathway |
| ≤ 3 | 25 - 37 | Low | Dehydration[1][3] |
| 4 - 5 | 25 - 37 | Moderate | Dehydration[4] |
| 7.4 | 25 - 37 | Moderate to Low | Dehydration and potential cyclization[2][3][4] |
| ≥ 10 | 25 - 37 | Low | Dehydration and Cyclization[1][2][3] |
Note: The presence of albumin can significantly decrease stability, even at neutral pH.[2][3]
Experimental Protocols
Protocol for Assessing DK-PGD2 Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of DK-PGD2 under various stress conditions.
1. Materials:
- DK-PGD2
- Ethanol (or other suitable organic solvent)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Phosphate Buffered Saline (PBS), pH 7.4
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
- Temperature-controlled incubator or water bath
- pH meter
2. Procedure:
Visualizations
Caption: DK-PGD2 Signaling Pathway via the CRTH2/DP2 Receptor.
Caption: Experimental Workflow for Forced Degradation Study of DK-PGD2.
References
- 1. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-specific binding of DK-PGD2 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) in various experimental settings.
FAQs: Understanding and Preventing Non-Specific Binding of DK-PGD2
Q1: What is DK-PGD2 and why is non-specific binding a concern?
A1: DK-PGD2 is a stable metabolite of prostaglandin D2 (PGD2) and a selective agonist for the DP2 receptor (also known as CRTH2), which is involved in inflammatory responses.[1][2] Non-specific binding refers to the interaction of DK-PGD2 with surfaces or molecules other than its intended target, the DP2 receptor. This can lead to high background signals, reduced assay sensitivity, and inaccurate data, ultimately compromising experimental results. The hydrophobic nature of the prostaglandin core and the potential for electrostatic interactions can contribute to non-specific binding.
Q2: What are the primary causes of non-specific binding in experiments involving DK-PGD2?
A2: The main drivers of non-specific binding for lipid mediators like DK-PGD2 include:
-
Hydrophobic Interactions: The lipidic structure of DK-PGD2 can interact with hydrophobic surfaces of plasticware (e.g., microplates, pipette tips) and other proteins in the assay.[3]
-
Electrostatic Interactions: Depending on the buffer pH, DK-PGD2 can carry a charge and interact with oppositely charged surfaces or biomolecules.[3]
-
Aggregation: At higher concentrations, lipid molecules can self-aggregate, leading to experimental artifacts.
Q3: How can I choose the right labware to minimize non-specific binding?
A3: The choice of microplate and other plasticware is crucial. Standard polystyrene plates are often hydrophobic and can be a significant source of non-specific binding.[3] It is highly recommended to use low-binding plates, which have hydrophilic and non-ionic surface coatings to minimize hydrophobic interactions.[3]
Q4: What are the most effective blocking agents to prevent non-specific binding of DK-PGD2?
A4: Blocking agents are used to saturate non-specific binding sites on the assay surface. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein blocker that can be added to buffers to reduce non-specific binding to surfaces.[4]
-
Casein: Often found to be a more effective blocking agent than BSA or gelatin in some immunoassays.[5]
-
Normal Serum: Using serum from the species in which the secondary antibody was raised can be an effective blocking strategy.[6]
-
Protein-Free Blockers: Commercial protein-free blocking buffers are also available and can be effective, particularly in assays where protein-based blockers may interfere.
Q5: How do buffer components influence non-specific binding?
A5: Buffer composition plays a critical role in controlling non-specific binding:
-
pH: Adjusting the buffer pH can alter the charge of both DK-PGD2 and the interacting surfaces, thereby reducing electrostatic interactions.[4]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to shield charges and reduce non-specific binding.
-
Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions and are commonly included in wash buffers.[7]
Troubleshooting Guides
High Background Signal in DK-PGD2 Immunoassays (e.g., ELISA)
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA).Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).Try a different blocking agent (e.g., casein-based blocker).[5] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5).Increase the volume of wash buffer per well.Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[7] |
| Non-Specific Antibody Binding | Use pre-adsorbed secondary antibodies to minimize cross-reactivity.Run a control with no primary antibody to check for non-specific binding of the secondary antibody.[8] |
| Hydrophobic Interactions with Plate | Use low-binding microplates.Pre-treat plates with a blocking agent before adding antibodies. |
Inconsistent Results in DK-PGD2 Receptor Binding Assays
| Potential Cause | Recommended Solution |
| Variable Non-Specific Binding | Ensure consistent and thorough mixing of all reagents.Use a consistent source and lot of reagents, including blocking agents and buffers.Pre-coat all plasticware (pipette tips, tubes) with a blocking solution. |
| Ligand Depletion | Ensure that the total amount of bound radioligand is less than 10% of the total added.[9] Adjust the receptor concentration if necessary. |
| Assay Not at Equilibrium | Determine the optimal incubation time to reach equilibrium by performing a time-course experiment. |
| Improperly Prepared Reagents | Prepare fresh dilutions of DK-PGD2 for each experiment, as lipid mediators can be unstable.Ensure all buffers are at the correct pH and ionic strength. |
Experimental Protocols
Protocol 1: General ELISA for DK-PGD2 Quantification with Reduced Non-Specific Binding
-
Plate Coating: Coat a high-binding 96-well plate with the capture antibody diluted in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS containing 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA or a commercial casein-based blocker) to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples (diluted in Assay Buffer, which is Blocking Buffer with 0.05% Tween-20) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP diluted in Assay Buffer to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 7 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm.
Protocol 2: Radioligand Receptor Binding Assay for DK-PGD2
-
Membrane Preparation: Prepare cell membranes from cells expressing the DP2 receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Reaction Setup: In a 96-well low-binding plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled PGD2 (for non-specific binding).
-
50 µL of various concentrations of unlabeled DK-PGD2 (for competition assay).
-
50 µL of radiolabeled PGD2 (e.g., [³H]-PGD2) at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents in Immunoassays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Readily available, relatively inexpensive. | Can have lot-to-lot variability; may contain impurities that interfere with some assays. |
| Casein | 0.1 - 1% (w/v) | Often more effective at blocking than BSA.[5] | Can be a source of phosphoprotein contamination. |
| Non-Fat Dry Milk | 1 - 5% (w/v) | Inexpensive and effective for many applications. | Contains a mixture of proteins, which can cause cross-reactivity; not recommended for assays with biotin-avidin systems. |
| Normal Serum | 5 - 10% (v/v) | Very effective at reducing non-specific antibody binding.[6] | Can be expensive; must be from the same species as the secondary antibody. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Chemically defined, low lot-to-lot variability. | Can be more expensive than protein-based blockers. |
Table 2: Binding Affinities of Prostaglandins to the DP2 Receptor
| Ligand | Binding Affinity (Ki) in nM |
| PGD₂ | 2.4 - 160 |
| DK-PGD₂ | 2.91 - 160 |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 3.15 |
| PGJ₂ | ~30 |
| Δ¹²-PGJ₂ | ~34 |
Note: Binding affinities can vary depending on the experimental conditions and cell type used.[6][9]
Visualizations
Caption: Simplified signaling pathway of DK-PGD2 via the DP2 (CRTH2) receptor.
Caption: Troubleshooting workflow for high non-specific binding in DK-PGD2 assays.
References
- 1. Identification of Lipid-Binding Effectors | Springer Nature Experiments [experiments.springernature.com]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pnas.org [pnas.org]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Preparation for DK-PGD2 Analysis from Tissues
Welcome to the technical support center for DK-PGD2 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their sample preparation for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is it measured?
A1: 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2). PGD2 is a bioactive lipid involved in various physiological and pathological processes, including allergic reactions and inflammation.[1][2] Because PGD2 is rapidly degraded, its metabolites like DK-PGD2 are often measured as reliable biomarkers to assess in vivo PGD2 production and mast cell activation.[2][3]
Q2: Which analytical methods are recommended for DK-PGD2 quantification in tissues?
A2: The two primary methods for quantifying prostaglandins (B1171923) and their metabolites are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
ELISA offers a high-throughput and less labor-intensive option. However, it's crucial to be aware of potential cross-reactivity with other related prostaglandins, which could lead to less specific results.[1][5]
-
LC-MS/MS is considered the gold standard for its high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization.[1][4]
Q3: How should tissue samples be collected and stored to ensure the stability of DK-PGD2?
A3: Proper sample handling is critical. To prevent artificial, post-mortem formation of prostaglandins, it is recommended to rapidly process tissues.[4] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1][6][7] Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.[6][7][8][9] It is also advisable to add a cyclooxygenase inhibitor, such as indomethacin, immediately after collection to prevent enzymatic activity.[10]
Q4: What is a "matrix effect" in LC-MS/MS analysis and how can it be minimized?
A4: The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can suppress or enhance the analyte signal, leading to inaccurate quantification. To minimize this, an internal standard (ideally a stable isotope-labeled version of the analyte) should be used.[4][11] Proper sample cleanup, for example, through Solid-Phase Extraction (SPE), is also crucial to remove interfering substances.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal Detected | Inefficient Extraction: The analyte is not being effectively recovered from the tissue matrix. | - Ensure complete homogenization of the tissue. - Optimize the solid-phase extraction (SPE) protocol; check the conditioning, loading, washing, and elution steps.[10] - Consider a liquid-liquid extraction as an alternative method.[1] - Verify the pH of the sample before loading onto the SPE column; it should be acidic (around pH 3.5).[10] |
| Analyte Degradation: PGD2 and its metabolites can be unstable. | - Process samples as quickly as possible and keep them on ice. - Avoid repeated freeze-thaw cycles.[6][7][8][9] - Add antioxidants like BHT during sample preparation to prevent free radical-catalyzed peroxidation.[1] - For LC-MS/MS, stability studies suggest sample preparation time should be less than 8 hours for accurate PGD2 measurement.[1] | |
| Instrumental Issues (LC-MS/MS): Suboptimal mass spectrometer or chromatography settings. | - Confirm the correct MRM transitions are being monitored for your analyte and internal standard.[1] - Optimize the chromatography to ensure good peak shape and separation from interfering compounds.[4] | |
| High Variability Between Replicates | Inconsistent Sample Homogenization: Non-uniform distribution of the analyte in the tissue homogenate. | - Ensure the tissue is thoroughly homogenized to a uniform consistency before taking an aliquot for extraction.[6][7][8] |
| Pipetting Errors: Inaccurate dispensing of samples, standards, or reagents. | - Use calibrated pipettes and proper pipetting techniques. - For ELISAs, ensure no bubbles are present in the wells before reading the plate. | |
| Incomplete Solvent Evaporation: Residual solvent can affect reconstitution and subsequent analysis. | - Ensure the sample is completely dry after the evaporation step (e.g., under a stream of nitrogen or using a centrifugal vacuum evaporator) before reconstituting.[1][10] | |
| High Background Signal (ELISA) | Insufficient Washing: Unbound reagents are not completely removed. | - Increase the number of wash steps or the volume of wash buffer.[6][9] - Ensure forceful but careful aspiration of wells between washes. |
| Cross-Reactivity: The antibody may be binding to other similar molecules in the sample. | - Check the cross-reactivity profile of the ELISA kit with related prostaglandins. - If significant cross-reactivity is suspected, consider confirming results with a more specific method like LC-MS/MS.[5] | |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | - Use fresh, high-purity reagents and water to prepare all buffers and solutions.[6] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for DK-PGD2 and related prostaglandin analysis using different methodologies.
Table 1: LC-MS/MS Performance Characteristics
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery | Reference |
| PGE2 | 20 pg/mL (0.2 pg on-column) | 100 pg/mL (1 pg on-column) | 92.0 ± 4.9% | [1] |
| PGD2 | 20 pg/mL (0.2 pg on-column) | 100 pg/mL (1 pg on-column) | 77.0 ± 3.0% | [1] |
| PGE2 & PGD2 | - | 1.0 ± 0.5 pg on-column | Up to 95% | [4] |
Table 2: ELISA Kit Performance Characteristics
| Kit Analyte | Detection Range | Sensitivity (LLD) | Reference |
| Mouse PGD2 | 5 pg/ml - 1000 pg/ml | < 2.5 pg/ml | [6] |
| Human PGD2 | 19.5 - 2,500 pg/ml | 55 pg/ml (80% B/B0) |
Experimental Protocols
Protocol 1: Tissue Homogenization for ELISA
This is a general protocol based on commercially available ELISA kits.[6][7][8]
-
Rinse approximately 100 mg of tissue with ice-cold PBS (0.01M, pH=7.4) to remove excess blood.
-
Mince the tissue into small pieces and homogenize in 1 mL of ice-cold PBS with a glass homogenizer.
-
To further break down cell membranes, subject the homogenate to two freeze-thaw cycles.
-
Centrifuge the homogenate at 5000 x g for 5 minutes at 2-8°C.
-
Collect the supernatant for immediate use in the ELISA or aliquot and store at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a modified version of standard organic phase extraction methods for eicosanoids.[10]
-
Sample Preparation: Homogenize the tissue in a suitable buffer. Add an internal standard (e.g., deuterated PGD2). Acidify the homogenate to pH 3.5 with 2M hydrochloric acid. Let it sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.
-
Column Preparation: Condition a C18 SPE cartridge by washing with 20 mL of ethanol (B145695) followed by 20 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the C18 column at a flow rate of about 0.5 mL/minute.
-
Column Washing: Wash the column sequentially with 10 mL of water, 10 mL of water:ethanol (85:15), and finally 10 mL of hexane (B92381) to remove impurities.
-
Elution: Elute the prostaglandins with ethyl acetate (B1210297).
-
Sample Concentration: Evaporate the ethyl acetate under a stream of nitrogen or in a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., methanol/ammonium acetate buffer) for LC-MS/MS analysis.[1]
Visualizations
Experimental and Signaling Pathways
Caption: General workflow for DK-PGD2 quantification.
Caption: PGD2 signaling via DP1 and DP2 (CRTH2) receptors.
References
- 1. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 10. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: Measurement of Low Levels of DK-PGD2 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the in vivo measurement of low concentrations of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring low levels of DK-PGD2 in vivo?
A1: The measurement of low DK-PGD2 concentrations in biological samples is challenging due to several factors:
-
Chemical Instability: Prostaglandin D2 (PGD2), the precursor to DK-PGD2, is inherently unstable and can degrade into various products, affecting the accuracy of DK-PGD2 measurements which is one of its metabolites.
-
Rapid Metabolism: PGD2 is rapidly metabolized in vivo into a series of compounds, including DK-PGD2 and various J-series prostaglandins (B1171923). This rapid turnover results in very low circulating levels of any single metabolite at a given time.
-
Low Endogenous Concentrations: The physiological concentrations of DK-PGD2 are typically in the low picogram per milliliter range, requiring highly sensitive analytical methods for detection.
-
Matrix Effects: Biological samples such as plasma, serum, and urine are complex matrices containing numerous substances that can interfere with the accuracy and sensitivity of immunoassays and mass spectrometry-based methods.
Q2: Which analytical method is better for measuring low DK-PGD2 levels: ELISA or LC-MS/MS?
A2: Both ELISA and LC-MS/MS have their advantages and disadvantages for the quantification of DK-PGD2. The choice of method often depends on the specific requirements of the study, such as sensitivity, specificity, sample throughput, and available instrumentation.
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are commercially available and offer a high-throughput platform for measuring DK-PGD2. They can be very sensitive; however, they are susceptible to cross-reactivity with other structurally similar prostaglandins, which can lead to inaccuracies.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is considered the "gold standard" for the quantification of small molecules like prostaglandins. It offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple prostaglandin metabolites. However, it requires specialized equipment and expertise, and sample preparation can be more laborious.
Q3: How can I improve the stability of DK-PGD2 in my samples during collection and storage?
A3: Proper sample handling is critical to prevent the degradation of DK-PGD2. Here are some key recommendations:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage.
-
Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to the samples to prevent free radical-catalyzed peroxidation.
-
pH Adjustment: Acidifying the sample to a pH of approximately 3.0-3.5 can improve the stability and recovery of prostaglandins during extraction.
-
Prostaglandin Synthetase Inhibitors: For plasma and serum samples, consider adding a prostaglandin synthetase inhibitor like indomethacin (B1671933) to prevent the ex vivo formation of prostaglandins.
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Signal | Inactive reagents (e.g., conjugate, substrate). | Check the expiration dates of all kit components. Ensure proper storage conditions were maintained. |
| Insufficient incubation times or incorrect temperature. | Follow the kit protocol precisely for incubation times and temperatures. Allow all reagents to come to room temperature before use. | |
| Improper sample preparation leading to low analyte concentration. | Optimize sample extraction and concentration procedures. Ensure the sample pH is appropriate for the assay. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Cross-reactivity of the antibody with other molecules in the sample matrix. | Purify the sample using Solid Phase Extraction (SPE) prior to the ELISA to remove interfering substances. | |
| High concentration of detection reagents. | Optimize the concentration of the detection antibody and conjugate. | |
| Poor Standard Curve | Inaccurate pipetting or standard dilution. | Calibrate pipettes regularly. Use fresh tips for each standard dilution. Ensure thorough mixing of standards. |
| Improper plate washing. | Ensure all wells are washed uniformly and completely. An automated plate washer can improve consistency. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting technique. | Use a consistent pipetting rhythm and ensure the pipette tip is submerged to the same depth in each well. |
| Temperature variation across the plate. | Incubate the plate in a temperature-controlled environment and avoid stacking plates. |
LC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the pH of the sample is optimal for extraction. |
| Degradation of DK-PGD2 during sample preparation. | Keep samples on ice and minimize the time between extraction and analysis. Process samples within 8 hours of thawing. | |
| Adsorption of the analyte to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. | |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition and gradient profile to improve peak shape. |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Matrix effects suppressing or enhancing the signal. | Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to correct for matrix effects. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity solvents and freshly prepared reagents. |
| Carryover from previous injections. | Implement a thorough needle wash protocol between sample injections. |
Data Presentation
Table 1: Comparison of a PGD2 ELISA Kit and a PGD2 LC-MS/MS Method
| Parameter | ELISA Kit (Representative) | LC-MS/MS Method (Representative) |
| Limit of Detection (LOD) | ~3.1 - 55 pg/mL | 20 pg/mL |
| Lower Limit of Quantification (LLOQ) | Varies by kit | 100 pg/mL |
| Sample Volume | ~50 - 100 µL | ~500 µL |
| Precision (Inter-day CV) | < 15% | < 5% |
| Precision (Intra-day CV) | < 10% | < 5% |
| Specificity | Can have cross-reactivity with other PGD2 metabolites | High |
| Throughput | High (96-well plate format) | Lower (sequential sample analysis) |
Note: The values presented for the ELISA kit are representative and can vary between manufacturers. The LC-MS/MS data is based on a published method for PGD2.
Experimental Protocols
Protocol 1: Sample Collection and Storage
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a prostaglandin synthetase inhibitor (e.g., indomethacin at a final concentration of 10 µg/mL).
-
Plasma/Serum Separation: Immediately after collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C.
-
Aliquot and Store: Transfer the plasma or serum to clean, low-binding polypropylene (B1209903) tubes, add an antioxidant like BHT (e.g., final concentration of 0.005%), and immediately freeze at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Solid Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Thawing and Acidification: Thaw frozen plasma/serum samples on ice. For each 1 mL of sample, add an appropriate internal standard (e.g., deuterated DK-PGD2). Acidify the sample to pH 3.0-3.5 with a dilute acid (e.g., 2 N HCl or formic acid).
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Wash with 10 mL of 15% ethanol to remove less polar interferences.
-
Wash with 10 mL of hexane (B92381) to remove lipids.
-
-
Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate (B1210297) or methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for ELISA.
Visualizations
PGD2 Signaling Pathway
Caption: PGD2 and DK-PGD2 signaling pathways via DP1 and CRTH2 (DP2) receptors.
Experimental Workflow for DK-PGD2 Measurement
interference from other prostaglandins in DK-PGD2 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) assays.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is it measured?
A1: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable, major metabolite of Prostaglandin (B15479496) D2 (PGD2). PGD2 is a biologically active lipid mediator involved in various physiological and pathological processes, including allergic reactions and inflammation. Due to the instability of PGD2 in biological samples, measurement of its stable metabolites like DK-PGD2 is a reliable method to assess the in vivo production of PGD2.
Q2: What are the common assay formats for DK-PGD2 measurement?
A2: The most common assay format for DK-PGD2 is a competitive enzyme-linked immunosorbent assay (ELISA). This format is well-suited for the quantification of small molecules like prostaglandins (B1171923). Other methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer higher specificity but are generally more complex and less high-throughput than ELISAs.
Q3: What are the main sources of interference in a DK-PGD2 ELISA?
A3: The primary sources of interference are cross-reactivity from other structurally similar prostaglandins and their metabolites. Due to the high degree of structural similarity among eicosanoids, antibodies raised against DK-PGD2 may also bind to other prostaglandins, leading to inaccurate measurements.[1] Matrix effects from components in biological samples (e.g., plasma, urine) can also interfere with the assay.
Q4: How can I minimize interference from other prostaglandins?
A4: To minimize interference, it is crucial to use a highly specific antibody. Always refer to the cross-reactivity data provided by the ELISA kit manufacturer. If significant cross-reactivity is expected, sample purification using techniques like solid-phase extraction (SPE) can help remove interfering substances before performing the ELISA.[1]
Troubleshooting Guides
Issue 1: High Background Signal
High background in a competitive ELISA can obscure results and reduce the dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of the wash buffer from the wells after each wash.[2] |
| Non-specific Binding | Optimize the concentration of the blocking buffer. Ensure the blocking buffer is fresh and properly prepared. Consider increasing the blocking incubation time. |
| High Concentration of Detection Reagent | Titrate the detection reagent (e.g., enzyme-conjugated secondary antibody) to the optimal concentration as recommended by the kit manufacturer. |
| Contaminated Reagents or Plate | Use fresh, sterile reagents and a new microplate. Ensure that pipette tips are changed between all standards and samples. |
| Substrate Solution Deterioration | Ensure the substrate is colorless before adding it to the plate. Protect the substrate from light. |
| Incorrect Incubation Temperature | Maintain the recommended incubation temperature. Avoid placing the plate near heat sources or in direct sunlight. |
Issue 2: Poor Standard Curve
An inaccurate standard curve will lead to incorrect quantification of DK-PGD2 in your samples.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Standard Reconstitution | Briefly centrifuge the standard vial before opening. Reconstitute the standard as per the kit manual and ensure it is fully dissolved. |
| Degraded Standard | Store and handle the standard as recommended. Prepare fresh standards for each assay and do not store diluted standards for extended periods. |
| Pipetting Error | Use calibrated pipettes and proper pipetting techniques. Ensure there are no air bubbles when pipetting. |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model for competitive ELISAs, typically a four-parameter logistic (4-PL) fit. |
Data Presentation
Table 1: Cross-Reactivity of a Commercial PGD2 ELISA Kit with DK-PGD2 and Other Prostaglandins
| Compound | Cross-Reactivity (%) |
| Prostaglandin D2 | 100 |
| Prostaglandin F2α | 92.4 |
| Prostaglandin J2 | 21.6 |
| Prostaglandin E2 | 2.86 |
| Thromboxane B2 | 2.54 |
| 8-iso Prostaglandin F2α | 1.90 |
| 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) | 0.02 |
| Arachidonic Acid | <0.01 |
Data is representative and sourced from a commercially available PGD2 ELISA kit.[3] Cross-reactivity for a specific DK-PGD2 assay should be obtained from the kit manufacturer.
Experimental Protocols
Representative Protocol for a Competitive DK-PGD2 ELISA
This protocol is a representative example based on commercially available kits for similar prostaglandin metabolites. Always refer to the specific manual provided with your DK-PGD2 ELISA kit.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
2. Standard Curve Preparation:
-
Prepare a serial dilution of the DK-PGD2 standard in the provided assay buffer to create a standard curve. A typical concentration range might be from 1 pg/mL to 1000 pg/mL.
3. Sample Preparation:
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma. If not assayed immediately, store at -80°C.
-
Urine: Collect urine samples and centrifuge to remove particulate matter.
-
Cell Culture Supernatants: Centrifuge to remove cells and debris.
-
Samples may require dilution in the assay buffer to fall within the range of the standard curve.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
4. Assay Procedure:
-
Add a specific volume of standard or sample to the wells of the microplate pre-coated with a capture antibody.
-
Add the DK-PGD2-enzyme conjugate (tracer) to each well.
-
Add the primary antibody specific for DK-PGD2 to each well.
-
Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature on a shaker). During this incubation, the DK-PGD2 in the sample and the tracer compete for binding to the primary antibody.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of DK-PGD2 in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of DK-PGD2 in the samples by interpolating their absorbance values from the standard curve.
Visualizations
References
Technical Support Center: Optimizing DK-PGD2 Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the recovery of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) during your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is its accurate quantification important?
DK-PGD2, or 13,14-dihydro-15-keto-PGD2, is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2).[1] PGD2 is a key lipid mediator involved in various physiological and pathological processes, including allergic inflammation, vasodilation, and immune responses.[1][2][3] Because PGD2 is rapidly degraded in vivo, measuring its more stable metabolites like DK-PGD2 provides a more reliable indication of its biological activity and presence.[1] DK-PGD2 itself is a selective agonist for the DP2 receptor (also known as CRTH2), playing a role in the activation of eosinophils and other immune cells.[1][4] Accurate quantification is therefore critical for understanding its role in asthma, allergic diseases, and other inflammatory conditions.[1]
Q2: What are the primary methods for extracting DK-PGD2 and other prostaglandins (B1171923)?
The two most common methods for extracting prostaglandins and their metabolites from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] Modified LLE procedures can enhance the separation of the organic layer from plasma proteins and improve the purity of the final extract.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration that has become standard for prostaglandin analysis.[6] It involves passing the sample through a solid sorbent (the stationary phase), which retains the analytes of interest. The analytes are then eluted with a different solvent.[7] SPE can be optimized to provide excellent recovery and can be automated for higher throughput.[6][8]
A study has also highlighted a "one-step methanol (B129727) extraction protocol" which showed significantly higher recovery (up to 95%) for prostaglandins compared to multi-step methods.[9]
Q3: What common factors can lead to low recovery of DK-PGD2?
Several factors can contribute to poor recovery during extraction:
-
Sample Handling and Storage: Prostaglandins are sensitive to degradation. Improper sample handling, such as repeated freeze-thaw cycles or prolonged storage at improper temperatures, can lead to significant loss.[10] For tissue samples, preventing post-mortem formation of prostaglandins by flash-freezing or using techniques like microwave irradiation is crucial.[9]
-
Inefficient Extraction Method: The chosen extraction protocol may not be optimal for your specific sample matrix. Multi-step procedures can lead to sample loss at each transfer step.[9]
-
pH of the Sample: The pH of the aqueous sample is critical, especially for LLE. Acidification of the sample (e.g., to pH 3.5) is often required to protonate the carboxylic acid group on the prostaglandin, making it more soluble in the organic extraction solvent.[9]
-
Matrix Effects: Components in the biological matrix (e.g., salts, proteins, other lipids) can interfere with both the extraction process and the final analysis, particularly with LC-MS/MS, causing ion suppression.[7][9]
-
Solvent Choice and Purity: The type, polarity, and purity of the solvents used for extraction and elution are critical for achieving high recovery.
Q4: How can I improve the stability of DK-PGD2 during the extraction process?
To maintain the integrity of DK-PGD2 and other prostaglandins:
-
Work Quickly and on Ice: Perform all extraction steps at low temperatures to minimize enzymatic and non-enzymatic degradation.
-
Use Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the homogenization or extraction solvents to prevent oxidative degradation.
-
Immediate Processing: Process samples as quickly as possible after collection. For plasma, centrifuge within 30 minutes of collection at 2-8°C.[10] For tissues, rapid homogenization after dissection is key.[9]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples after collection to avoid the need to thaw the entire sample multiple times.[10]
Troubleshooting Guide
Problem: Low or No Recovery of DK-PGD2
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Protocol | Switch to a more efficient method. A one-step methanol extraction has been shown to yield recoveries up to 95%.[9] For SPE, systematically optimize the wash and elution solvent compositions and volumes for your specific analyte and matrix.[7] |
| Incorrect Sample pH | Ensure the sample is acidified before extraction, particularly for LLE. For prostaglandins, a pH of ~3.5 is commonly used to facilitate extraction into an organic solvent like chloroform (B151607) or ethyl acetate.[9] |
| Analyte Degradation | Minimize sample handling time, work on ice, and process samples immediately. Use fresh samples and avoid repeated freeze-thaw cycles.[10] For tissue, use methods to halt enzymatic activity post-mortem, such as microwave irradiation or flash-freezing in liquid nitrogen.[9] |
| Poor SPE Cartridge Performance | Ensure the SPE cartridge is properly conditioned before loading the sample. Test different sorbent types (e.g., C18, HLB) to find the best one for your application. Do not let the cartridge run dry between steps unless specified by the protocol. |
Problem: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Processing | Standardize every step of the protocol. Use precise volumes for all reagents and solvents. Ensure consistent timing for incubation and centrifugation steps. Automation can help reduce variability in high-throughput settings.[8] |
| Sample Inhomogeneity | Ensure tissue samples are thoroughly homogenized to create a uniform suspension before taking an aliquot for extraction.[9] For liquid samples, vortex gently before aliquoting. |
| Matrix Interference | Biological matrix components can interfere with extraction.[7] Including a protein precipitation step or optimizing the wash steps in an SPE protocol can help remove interfering substances. The inclusion of 1% formic acid in the loading mixture for SPE has been shown to improve recoveries from complex matrices to ≥90%.[7] |
Quantitative Data on Extraction Recovery
The choice of extraction method significantly impacts analyte recovery. The following table summarizes reported recovery rates for prostaglandins using different techniques.
| Extraction Method | Analyte(s) | Sample Matrix | Reported Recovery (%) | Reference |
| One-Step Methanol Extraction | Prostaglandins (PGD2/PGE2) | Brain Tissue | 96.7 ± 9.9% | [9] |
| Acetone/Chloroform Extraction | Prostaglandins | Brain Tissue | < 75% | [9] |
| Bligh and Dyer Extraction | Prostaglandins | Brain Tissue | < 75% | [9] |
| Optimized Solid-Phase Extraction | PGE2, PGF2α & metabolites | Urine, Plasma, Tissue | ≥ 90% | [7] |
| Liquid-Liquid Extraction | D-Series Resolvins | Cell Culture Medium | 96.9 - 99.8% | [11] |
Experimental Protocols
Protocol 1: One-Step Methanol Extraction for Tissue
(Adapted from a high-recovery method for prostaglandins)[9]
-
Homogenization: Weigh approximately 30 mg of frozen tissue (previously pulverized under liquid nitrogen) and place it in a tube with 270 µL of methanol.
-
Internal Standard: Add an appropriate deuterated internal standard (e.g., PGD2-d4) to the methanol.
-
Vortex: Vortex the sample vigorously for 1 minute to ensure thorough homogenization.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Collection: Carefully collect the methanol supernatant, which contains the extracted prostaglandins.
-
Analysis: The extract is now ready for direct injection for UPLC-MS/MS analysis or can be evaporated and reconstituted in a suitable solvent.
Protocol 2: Optimized Solid-Phase Extraction (SPE)
(General protocol based on principles for prostaglandin extraction)[6][7]
-
Sample Preparation: Homogenize tissue or acidify liquid samples (e.g., plasma, urine) with formic acid to a final concentration of 1% and a pH of ~3.5.[7] Centrifuge to remove any precipitate.
-
Cartridge Conditioning: Condition an octadecyl-bonded (C18) SPE cartridge by washing sequentially with 1-2 column volumes of methanol followed by 1-2 column volumes of water (or water with 1% formic acid).
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash might involve 1-2 column volumes of water followed by a low-concentration organic solvent wash (e.g., 15% methanol in water).
-
Elution: Elute the DK-PGD2 and other prostaglandins from the cartridge using a suitable organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for DK-PGD2 extraction from biological samples.
Caption: Troubleshooting decision tree for low DK-PGD2 recovery.
Biological Pathway
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are PGD2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dmbj.org.rs [dmbj.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction of prostanoids using an automatic sample preparation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifescience-market.com [lifescience-market.com]
- 11. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for DK-PGD2 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the ionization efficiency of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in mass spectrometry.
Troubleshooting Guides
This section addresses common problems encountered during the LC-MS/MS analysis of DK-PGD2, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Signal Intensity for DK-PGD2
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | Optimize ESI source parameters. For prostaglandins (B1171923), negative ion mode is often preferred due to the carboxylic acid group.[1] Consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1] |
| Significant Ion Suppression | Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2] To address this: 1. Assess Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression.[1][2] 2. Improve Sample Preparation: If using protein precipitation, consider more robust methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids (B1166683) and proteins.[1] 3. Optimize Chromatography: Enhance chromatographic resolution to separate DK-PGD2 from the suppression zone. Utilizing a UHPLC system or a column with different selectivity can be beneficial.[1] |
| Analyte Degradation | Prostaglandins can be unstable. Ensure proper sample storage at -80°C and minimize freeze-thaw cycles.[1] It is also advisable to prepare samples on ice.[1] |
| Inefficient Ionization of Keto-Steroid Structure | The keto-steroid-like structure of DK-PGD2 may have moderate ionization efficiency. Chemical derivatization can be explored to improve signal intensity.[3] |
| Silver Cationization for Enhanced Sensitivity | For challenging cases of low ionization efficiency with prostaglandins, silver cationization has been shown to increase sensitivity by up to 30-fold compared to conventional analysis of deprotonated ions.[4] This involves introducing silver ions to form [M+Ag]⁺ adducts. |
Issue 2: Poor Reproducibility and High Variability in Quantitative Results
| Potential Cause | Recommended Solution |
| Variable Matrix Effects | The most effective way to compensate for variable ion suppression between samples is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[2] d4-PGD2 is a commonly used internal standard for prostaglandin (B15479496) analysis.[5][6] |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed consistently for all samples, standards, and quality controls to minimize variability.[1] |
| Sample Carryover | If you observe the analyte peak in blank injections following a high concentration sample, optimize the wash solvent and increase the wash volume and time in your autosampler settings. |
| Instrument Instability | Check for leaks in the LC system and ensure the mass spectrometer is properly calibrated.[7][8] A dirty ion source can also lead to inconsistent results; regular cleaning is recommended.[3] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for DK-PGD2 analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, DK-PGD2, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Prostaglandin metabolites like DK-PGD2 are often present at low concentrations in complex biological matrices, making their analysis particularly susceptible to the detrimental effects of ion suppression.[1]
Q2: How can I detect and confirm that ion suppression is affecting my DK-PGD2 signal?
A2: A widely used method to assess ion suppression is the post-column infusion experiment.[2] In this setup, a constant flow of a DK-PGD2 standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample (e.g., plasma or urine without the analyte) is then injected.[1] Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are causing ion suppression.[1]
Q3: What are the primary sources of ion suppression in biological samples like plasma and urine?
A3: The primary sources of ion suppression in biological matrices are endogenous components that are often present at high concentrations. In plasma, phospholipids and proteins are major contributors.[1] In urine, salts and urea (B33335) can be significant sources of interference.[1]
Q4: Which sample preparation technique is most effective at minimizing ion suppression for prostaglandin metabolites?
A4: The choice of sample preparation technique is critical for minimizing ion suppression. While protein precipitation is a simple method, it is often the least effective at removing interfering matrix components.[1] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at cleaning up the sample and reducing matrix effects.[1] For prostaglandins, a common LLE method involves using a hexane/ethyl acetate (B1210297) mixture.[5]
Q5: How do stable isotope-labeled internal standards (SIL-IS) help in overcoming ion suppression?
A5: Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS analysis of prostaglandins.[2] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C).[2] Because a SIL-IS co-elutes with the analyte and has the same physicochemical properties, it will experience the same degree of ion suppression.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2] For example, d4-PGD2 can be used as an internal standard for DK-PGD2 analysis.[5][6]
Q6: What are the typical mass transitions for PGD2 and its deuterated internal standard in negative ion mode ESI-MS/MS?
A6: Since DK-PGD2 is a metabolite of PGD2, the fragmentation patterns can be similar. For PGD2, the deprotonated molecule is detected at m/z 351.[5] In multiple reaction monitoring (MRM) mode, a common transition for PGE2 and PGD2 is 351.2/189.5.[9] For the deuterated internal standard d4-PGE2, the transition monitored is m/z 355 to 275.[5][9] These can serve as a starting point for optimizing the transitions for DK-PGD2 and its corresponding internal standard.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for PGE2 and PGD2 and can be optimized for DK-PGD2.[5]
-
To a 500 µL aliquot of the sample (e.g., cell culture supernatant), add 20 µL of a suitable stable isotope-labeled internal standard (e.g., d4-PGD2 at 100 ng/mL).
-
Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent free radical-catalyzed peroxidation.[5]
-
Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Prostaglandin Analysis
These parameters are a starting point and should be optimized for your specific instrument and DK-PGD2.
| Parameter | Typical Setting |
| LC Column | Phenyl-hexyl analytical column (e.g., 2 x 150 mm, 3 µm)[5] |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate buffer (pH 8.5) in water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | A linear gradient from 21% to 50% acetonitrile (B52724) over 10 minutes can be a starting point.[5] |
| Flow Rate | 200 µL/min[5] |
| Injection Volume | 10 µL[5] |
| Ionization Mode | Negative Ion Electrospray (ESI)[6][9] |
| Source Temperature | 350°C[9] |
| Electrospray Voltage | -4250 V[9] |
| Nebulizer Gas | 8 L/min[9] |
| Curtain Gas | 11 L/min[9] |
Visualizations
Caption: General workflow for DK-PGD2 quantification by LC-MS/MS.
Caption: Troubleshooting logic for low DK-PGD2 signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gentechscientific.com [gentechscientific.com]
- 8. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in DK-PGD2 functional assays
Welcome to the technical support center for DK-PGD2 functional assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is it used in functional assays?
A1: DK-PGD2 is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator in inflammatory and allergic responses.[1] In functional assays, DK-PGD2 is often used as a selective agonist for the DP2 receptor (also known as CRTH2).[1][2] Its stability compared to the rapidly degrading PGD2 makes it a valuable tool for studying the downstream effects of DP2 activation in various cell types, such as eosinophils, basophils, and T helper 2 (Th2) cells.[3]
Q2: What are the key functional assays used to study DK-PGD2 activity?
A2: The primary functional assays for DK-PGD2 revolve around its role in activating immune cells via the DP2 receptor. These assays include:
-
Cell Migration/Chemotaxis Assays: To assess the ability of DK-PGD2 to induce directional migration of immune cells.
-
Calcium Flux Assays: To measure the rapid increase in intracellular calcium concentration following DP2 receptor activation.[4][5]
-
Cytokine Release Assays: To quantify the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) from cells stimulated with DK-PGD2.[1]
-
Eosinophil Shape Change Assays: A functional readout of eosinophil activation in response to DK-PGD2.[1]
Q3: What are the recommended storage and handling conditions for DK-PGD2?
A3: DK-PGD2 is typically supplied as a crystalline solid or in an organic solvent. For long-term storage, it should be kept at -20°C. Once dissolved in an aqueous buffer for experimental use, it is recommended to use the solution within one day to avoid degradation and ensure consistent results.
Troubleshooting Guides
Inconsistent results in DK-PGD2 functional assays can be frustrating. The following guide addresses common issues, their potential causes, and recommended solutions.
General Troubleshooting Workflow
Below is a generalized workflow for troubleshooting inconsistent results in your DK-PGD2 functional assays.
Common Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| No or Low Signal/Response | DK-PGD2 Degradation: Improper storage or handling of DK-PGD2 stock or working solutions. | Prepare fresh DK-PGD2 solutions for each experiment. Store stock solutions at -20°C in an appropriate solvent. |
| Cell Health/Viability: Cells are not healthy, have a high passage number, or were handled improperly. | Use cells with a low passage number and ensure high viability (>95%) before starting the assay. Handle cells gently during preparation. | |
| Low DP2 Receptor Expression: The cell line or primary cells used have low or no expression of the DP2 receptor. | Verify DP2 receptor expression using techniques like flow cytometry or qPCR. | |
| Suboptimal Assay Conditions: Incubation times, temperature, or DK-PGD2 concentration are not optimal. | Perform a dose-response curve to determine the optimal DK-PGD2 concentration. Optimize incubation times and ensure the assay is performed at the recommended temperature (typically 37°C). | |
| High Background Signal | Non-specific Binding: In cell-based assays, DK-PGD2 or detection reagents may bind non-specifically. | Include appropriate negative controls (vehicle-treated cells). Ensure proper washing steps to remove unbound reagents. |
| Contamination: Mycoplasma or bacterial contamination can affect cell behavior and assay readouts. | Regularly test cell cultures for mycoplasma contamination. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells. |
| Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | Ensure cells are well-suspended before seeding. Mix the cell suspension between pipetting. | |
| Edge Effects in Microplates: Evaporation from wells on the edge of the plate can lead to variability. | Avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS to maintain humidity. |
Data Presentation
The following tables provide examples of quantitative data that can be expected from DK-PGD2 functional assays. These values can vary depending on the cell type, assay conditions, and specific laboratory protocols.
Table 1: Example EC50 Values for PGD2 Metabolites in ILC2 Migration and Cytokine Secretion Assays [1]
| Agonist | ILC2 Migration EC50 (nM) | IL-5 Secretion EC50 (nM) | IL-13 Secretion EC50 (nM) |
| PGD2 | 26.5 | 162.7 | 125.2 |
| DK-PGD2 | 17.4 | 108.1 | 150.3 |
| PGJ2 | 91.7 | 526.9 | 788.3 |
| Δ12-PGD2 | 18.2 | 128.5 | 167.6 |
| 15-deoxy-Δ12,14-PGD2 | 26.5 | 148.2 | 196.4 |
Table 2: Example Data from a PGD2 Release Assay in Peripheral Blood Leukocytes (PBLs) [6]
| Condition | PGD2 Release in Healthy Controls (pg/mL) | PGD2 Release in MCAD Patients (pg/mL) |
| Basal | 142 ± 47.8 | 946 ± 302.2 |
| Substance P (SP) Stimulated | Not reported | 1896 ± 389.7 |
Experimental Protocols
Detailed Methodology for a Cell Migration (Chemotaxis) Assay
This protocol describes a typical Boyden chamber assay to measure the chemotactic response of immune cells to DK-PGD2.
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of the prostaglandin D2 receptor 2 and its downstream effects on the pathophysiology of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2-supplemented “functional eicosanoid testing and typing” assay with peripheral blood leukocytes as a new tool in the diagnosis of systemic mast cell activation disease: an explorative diagnostic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of DK-PGD2 and PGD2
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, particularly in allergic inflammation. Its biological effects are mediated through two primary G protein-coupled receptors: the DP1 (PTGDR) receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. PGD2 is rapidly metabolized in vivo to various products, one of which is 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2). This guide provides a detailed comparison of the biological activities of PGD2 and its metabolite, DK-PGD2, with a focus on their receptor selectivity and functional consequences, supported by experimental data.
Receptor Binding Affinity
The differential effects of PGD2 and DK-PGD2 are largely attributed to their distinct receptor binding profiles. While PGD2 can activate both DP1 and DP2 receptors, DK-PGD2 is a highly selective agonist for the DP2 receptor.[1][2] This selectivity is crucial in understanding their respective roles in inflammatory responses.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Cell Type/System |
| Prostaglandin D2 (PGD2) | DP2 (CRTH2) | 2.4 ± 0.2 | Recombinant human CRTH2 in HEK293 cells |
| DK-PGD2 | DP2 (CRTH2) | 2.91 ± 0.29 | Recombinant human CRTH2 in HEK293 cells |
Data sourced from BenchChem's comparative analysis of CRTH2 ligands.[3]
Functional Biological Activities
The distinct receptor activation profiles of PGD2 and DK-PGD2 translate into different biological responses, particularly in the context of allergic inflammation where they influence the function of key immune cells such as eosinophils and Type 2 innate lymphoid cells (ILC2s).
Eosinophil Activation
Eosinophils are critical effector cells in allergic diseases. Both PGD2 and DK-PGD2 are potent activators of eosinophils, inducing shape change, chemotaxis, and degranulation.[2][4] These effects are primarily mediated through the DP2 receptor.[1][4]
| Activity | PGD2 | DK-PGD2 | Receptor |
| Eosinophil Shape Change | Induces | Induces | DP2 |
| Eosinophil Chemokinesis | Induces | Induces | DP2 |
| Eosinophil Degranulation | Induces | Induces | DP2 |
Studies have shown that the selective DP2 agonist, DK-PGD2, effectively stimulates these eosinophil functions, while DP1-selective agonists do not.[2][4] This highlights the dominant role of the DP2 pathway in PGD2-mediated eosinophil activation.
Type 2 Innate Lymphoid Cell (ILC2) Activation
ILC2s are important sources of type 2 cytokines, such as IL-5 and IL-13, which drive allergic inflammation. Both PGD2 and DK-PGD2 can induce ILC2 migration and cytokine secretion in a concentration-dependent manner, with these effects being mediated through the DP2 receptor.[1]
| Activity | PGD2 | DK-PGD2 | Receptor |
| ILC2 Migration | Induces | Shows a non-significant trend to reduced maximal migration | DP2 |
| ILC2 IL-5 Secretion | Induces | Similar maximal response to PGD2 | DP2 |
| ILC2 IL-13 Secretion | Induces | Similar maximal response to PGD2 | DP2 |
While both molecules stimulate ILC2s, one study observed a non-significant trend towards a reduced maximal migration response with DK-PGD2 compared to PGD2.[1] However, the maximal cytokine secretion response was similar for both.[1]
Signaling Pathways
The binding of PGD2 and DK-PGD2 to their respective receptors initiates distinct intracellular signaling cascades.
PGD2 Signaling: PGD2 can signal through both the DP1 and DP2 receptors.
-
DP1 Receptor Activation: The DP1 receptor is coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is generally associated with anti-inflammatory effects, such as vasodilation and inhibition of immune cell activation.[4][5]
-
DP2 (CRTH2) Receptor Activation: The DP2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase and leads to a decrease in cAMP. Activation of this pathway also results in an increase in intracellular calcium ([Ca2+]i) and activation of downstream signaling pathways like the MAPK/ERK pathway, promoting pro-inflammatory responses such as cell migration and cytokine release.[2][5]
DK-PGD2 Signaling: As a selective DP2 agonist, DK-PGD2 primarily signals through the Gi-coupled DP2 receptor, leading to pro-inflammatory outcomes.[1][2][4]
Experimental Protocols
Radioligand Binding Assay for DP2 (CRTH2)
This assay is used to determine the binding affinity of ligands like PGD2 and DK-PGD2 to the DP2 receptor.[3]
Objective: To measure the inhibition constant (Ki) of a test compound for the DP2 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human DP2 receptor.
-
[3H]-PGD2 (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Test compounds (unlabeled PGD2, DK-PGD2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the DP2 receptor to prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation.[1]
Objective: To assess the ability of PGD2 and DK-PGD2 to induce eosinophil shape change.
Materials:
-
Isolated human eosinophils.
-
PGD2 and DK-PGD2.
-
Flow cytometer.
Procedure:
-
Cell Isolation: Isolate eosinophils from the whole blood of donors.
-
Stimulation: Incubate the isolated eosinophils with increasing concentrations of PGD2 or DK-PGD2.
-
Analysis: Analyze the cells using a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Quantify the percentage of cells that have undergone a shape change or the change in mean fluorescence intensity of the FSC.
Conclusion
References
- 1. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
Unveiling the Potential of DK-PGD2 as a Precision Biomarker in Asthma Management
For Immediate Release
A deep dive into the validation of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of prostaglandin D2 (PGD2), reveals its promise as a specific and sensitive biomarker for identifying and monitoring Type 2 (T2) inflammation in asthma. This comprehensive guide synthesizes current experimental evidence, comparing DK-PGD2 with established asthma biomarkers and providing detailed methodologies for its measurement, offering valuable insights for researchers, scientists, and drug development professionals.
Prostaglandin D2 (PGD2) is a key lipid mediator primarily released by mast cells during allergic inflammation. It exerts its pro-inflammatory effects through the DP2 receptor (also known as CRTH2), which is prominently expressed on T2 immune cells like eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s). DK-PGD2 is a potent and selective agonist for the DP2 receptor, making it a direct indicator of this inflammatory pathway's activation.[1][2]
The PGD2 Signaling Pathway in Asthma
The activation of the PGD2 pathway is a critical event in the pathophysiology of asthma. Upon allergen exposure or other triggers, mast cells and other immune cells release PGD2. PGD2 and its metabolite, DK-PGD2, then bind to the DP2 receptor on various immune cells. This binding initiates a signaling cascade that leads to the recruitment and activation of inflammatory cells in the airways, contributing to the characteristic features of asthma, including airway inflammation, bronchoconstriction, and mucus production.
Comparative Analysis of DK-PGD2 and Other Asthma Biomarkers
The validation of a biomarker hinges on its ability to outperform or complement existing markers in diagnosing, phenotyping, or monitoring disease. Below is a comparative summary of DK-PGD2 (and its metabolites) against commonly used asthma biomarkers. The data is compiled from various studies and presented for different biological samples.
Table 1: Urinary Biomarkers in Asthma
| Biomarker | Mild-to-Moderate Asthma | Severe Asthma | Correlation with T2 Inflammation | Key Findings |
| PGD2 Metabolites (e.g., 2,3-dinor-11β-PGF2α) | Elevated vs. Healthy Controls[3][4] | Further elevated vs. Mild-to-Moderate Asthma[3][4] | Strong correlation with blood/sputum eosinophils and FeNO[3][4] | Levels increase with asthma severity and are strongly associated with T2 inflammation.[3][4] |
| Leukotriene E4 (LTE4) | Elevated vs. Healthy Controls[3][4] | Further elevated vs. Mild-to-Moderate Asthma[3][4] | Strong correlation with blood/sputum eosinophils and FeNO[3][4] | A key marker of the cysteinyl leukotriene pathway, also strongly linked to T2 inflammation.[3][4] |
| Fractional Exhaled Nitric Oxide (FeNO) | Often elevated | Often higher than in mild-to-moderate asthma | Gold standard for non-invasive assessment of eosinophilic airway inflammation | Levels can be influenced by corticosteroid use. |
Table 2: Systemic (Plasma/Serum) and Airway (BALF) Biomarkers in Asthma
| Biomarker | Biological Sample | Mild-to-Moderate Asthma | Severe Asthma | Correlation with T2 Inflammation | Key Findings |
| PGD2 / PGD2 Metabolites | Plasma / BALF | Elevated vs. Healthy Controls[5][6][7] | Significantly higher than in mild-to-moderate asthma[5][6][7] | Positive correlation with blood eosinophils and FeNO[5] | Levels in BALF can increase dramatically after allergen challenge.[7] |
| Blood Eosinophils | Blood | Often normal or slightly elevated | Frequently elevated, especially in eosinophilic phenotypes | A key cellular marker of T2 inflammation | Widely used to phenotype patients and predict response to biologics. |
| Serum Periostin | Serum | May be elevated | Often elevated in T2-high phenotypes | Correlates with eosinophilic inflammation | Reflects IL-13 activity and airway remodeling. |
| Total IgE | Serum | Often elevated in allergic asthma | Can be highly elevated in allergic phenotypes | Marker of atopy and allergic sensitization | Used to guide anti-IgE therapy. |
Experimental Protocols
Accurate and reproducible measurement of DK-PGD2 is crucial for its validation as a biomarker. Below are detailed methodologies for its quantification in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DK-PGD2 in Plasma
This is considered the gold standard for its high specificity and sensitivity.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add an internal standard (e.g., deuterated DK-PGD2).
-
Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water and then a non-polar solvent like hexane (B92381) to remove interfering lipids.
-
Elute DK-PGD2 with a more polar solvent such as ethyl acetate (B1210297) or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operated in negative ion mode using electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DK-PGD2 and its internal standard.
3. Quality Control:
-
A standard curve is generated using known concentrations of DK-PGD2.
-
Quality control samples at low, medium, and high concentrations are included in each run to ensure accuracy and precision.
Enzyme-Linked Immunosorbent Assay (ELISA) for DK-PGD2 in Bronchoalveolar Lavage Fluid (BALF)
ELISA offers a higher throughput method suitable for screening larger numbers of samples.
1. Sample Preparation:
-
Centrifuge BALF to remove cells and debris.
-
The supernatant can be used directly or may require a purification/extraction step (similar to SPE for LC-MS/MS) to remove interfering substances, depending on the kit manufacturer's instructions.
2. ELISA Procedure (Competitive Assay):
-
Standards and prepared samples are added to a microplate pre-coated with a capture antibody specific for DK-PGD2.
-
A fixed amount of enzyme-conjugated DK-PGD2 (tracer) is added to each well.
-
The plate is incubated to allow competitive binding between the DK-PGD2 in the sample and the tracer for the limited antibody binding sites.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme on the tracer to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of DK-PGD2 in the sample is inversely proportional to the signal intensity.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of DK-PGD2 in the samples is determined by interpolating their absorbance values from the standard curve.
Conclusion
The available evidence strongly supports the validation of DK-PGD2 and its metabolites as robust biomarkers of T2 inflammation in asthma. Their levels are significantly elevated in severe asthma and correlate well with established markers like eosinophils and FeNO. The non-invasive nature of urinary PGD2 metabolite measurement offers a distinct advantage for patient monitoring. While LC-MS/MS provides the most accurate quantification, ELISA presents a viable option for high-throughput screening. Further head-to-head comparative studies in large, well-phenotyped cohorts are warranted to fully establish the clinical utility of DK-PGD2 in guiding personalized medicine for asthma.
References
- 1. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma 9α,11ß-PGF2, a PGD2 metabolite, as a sensitive marker of mast cell activation by allergen in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D₂ pathway upregulation: relation to asthma severity, control, and TH2 inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: LC-MS/MS versus ELISA for the Measurement of 13,14-Dihydro-15-keto prostaglandin D2
For researchers, scientists, and drug development professionals navigating the complexities of prostaglandin (B15479496) signaling, the accurate quantification of key metabolites is paramount. 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2), a stable metabolite of the potent inflammatory mediator prostaglandin D2 (PGD2), serves as a critical biomarker for understanding various physiological and pathological processes. The choice of analytical method for its measurement, primarily between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of these two techniques, supported by available data and detailed experimental methodologies, to empower informed decisions in your research.
At the heart of the matter lies a trade-off between the unparalleled specificity and sensitivity of LC-MS/MS and the high-throughput convenience of ELISA. While LC-MS/MS is widely regarded as the gold standard for quantitative bioanalysis, ELISA offers a more accessible and often faster alternative for routine analysis.
Quantitative Data Comparison
The selection of an appropriate assay often hinges on key performance metrics. Below is a summary of typical performance characteristics for LC-MS/MS and ELISA for the measurement of prostaglandins (B1171923). It is important to note that specific data for DK-PGD2 is limited, and the following table is a composite based on data for closely related prostaglandin metabolites.
| Performance Metric | LC-MS/MS | ELISA | Key Considerations |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL range | Can range from low pg/mL to ng/mL | LC-MS/MS generally offers superior sensitivity, crucial for detecting low-abundance metabolites. |
| Specificity | Very High | Variable; potential for cross-reactivity | LC-MS/MS distinguishes molecules based on their unique mass-to-charge ratio, minimizing interference from structurally similar compounds. ELISA specificity is dependent on the antibody used and can be prone to cross-reactivity with other prostaglandins. For example, one PGD2 ELISA kit shows a cross-reactivity of 0.02% with 13,14-dihydro-15-keto PGD2[1]. |
| Accuracy (% Recovery) | Generally high (e.g., 97.2% to 100.8% for PGD2)[2] | Variable; can be influenced by matrix effects | The use of stable isotope-labeled internal standards in LC-MS/MS allows for precise correction of extraction and matrix-related variations, leading to higher accuracy. |
| Precision (%CV) | Excellent (Intra-day: <5%, Inter-day: <10% for PGD2)[2] | Typically <15% (Intra- & Inter-assay) | LC-MS/MS provides higher precision, which is critical for discerning small but significant changes in analyte concentration. |
| Dynamic Range | Wide | Narrower | LC-MS/MS can accurately quantify analytes over several orders of magnitude. |
| Throughput | Lower | High | ELISA is well-suited for screening a large number of samples for a single analyte. |
| Cost & Complexity | High initial investment and operational cost; requires specialized expertise | Lower equipment cost and simpler workflow | The financial and personnel resources available are often a determining factor in method selection. |
The Metabolic Pathway of PGD2 to DK-PGD2
Prostaglandin D2 is enzymatically converted to 13,14-dihydro-15-keto PGD2 in a two-step process. This metabolic inactivation is crucial for regulating the local concentration and biological activity of PGD2.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the quantification of DK-PGD2 using LC-MS/MS and ELISA. These should be optimized for specific sample matrices and instrumentation.
LC-MS/MS Experimental Protocol
LC-MS/MS offers high sensitivity and specificity for the quantification of DK-PGD2.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
Add an internal standard, ideally a stable isotope-labeled DK-PGD2 (e.g., DK-PGD2-d4), to the sample to correct for analytical variability.
-
Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then a non-polar solvent like hexane (B92381) to remove interfering substances.
-
Elute the analyte with a solvent such as ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 - 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the standard for prostaglandin analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both the native DK-PGD2 and its stable isotope-labeled internal standard.
-
ELISA Experimental Protocol
ELISA is a high-throughput method suitable for analyzing a large number of samples. The following is a general protocol for a competitive ELISA.
-
Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves diluting concentrated buffers and preparing a standard curve using a series of known concentrations of DK-PGD2.
-
Samples may require purification, such as solid phase extraction, to remove interfering substances.
-
-
Assay Procedure:
-
Add standards and prepared samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Add a fixed amount of enzyme-conjugated DK-PGD2 (tracer) and a specific primary antibody against DK-PGD2 to each well.
-
Incubate the plate to allow for competitive binding between the DK-PGD2 in the sample/standard and the tracer for the limited number of primary antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.
-
The concentration of DK-PGD2 in the samples is inversely proportional to the intensity of the color and is determined by interpolating from the standard curve.
-
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for LC-MS/MS and ELISA.
Conclusion: Choosing the Right Tool for the Job
The decision to use LC-MS/MS or ELISA for the measurement of this compound depends on the specific requirements of the study.
LC-MS/MS is the method of choice when:
-
High accuracy, precision, and specificity are paramount.
-
The simultaneous measurement of multiple prostaglandin metabolites is required.
-
The research involves complex biological matrices where the potential for interference is high.
-
Confirmation of results obtained from other methods is necessary.
ELISA is a suitable option for:
-
High-throughput screening of a large number of samples for DK-PGD2.
-
Initial or preliminary studies where a rapid assessment of DK-PGD2 levels is sufficient.
-
Laboratories with limited access to expensive mass spectrometry equipment and specialized personnel.
For the most robust and reliable quantification, particularly in complex biological systems, cross-validation of ELISA results with the gold-standard LC-MS/MS method is highly recommended. Ultimately, a thorough understanding of the strengths and limitations of each technique will guide researchers toward the most appropriate and effective approach for their scientific inquiries.
References
Unveiling the Binding Affinities of PGD2 Metabolites to the DP2 Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory and allergic disease pathways, understanding the interaction between prostaglandin (B15479496) D2 (PGD2) metabolites and the DP2 receptor (also known as CRTH2) is paramount. This guide provides a detailed comparison of the binding affinities of various PGD2 metabolites, with a focus on 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), supported by experimental data and methodologies.
Prostaglandin D2 is a key lipid mediator implicated in allergic responses, such as asthma.[1] It exerts its effects through two primary receptors: the DP1 receptor and the DP2 receptor (CRTH2).[1][2] While PGD2 binds to both receptors with high affinity, its rapid metabolism in vivo gives rise to a series of metabolites, each with distinct receptor interaction profiles.[2][3] The DP2 receptor, primarily expressed on immune cells like T-helper type 2 (Th2) cells, eosinophils, and basophils, is crucial in mediating pro-inflammatory responses, including cell migration and cytokine release.[1][2] Consequently, dissecting the binding affinities of PGD2 metabolites to the DP2 receptor is critical for developing targeted therapeutics.
Comparative Binding Affinities of PGD2 Metabolites to the DP2 Receptor
The following table summarizes the binding affinities (Ki values) of PGD2 and its key metabolites for the human DP2 receptor, as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Ligand | Binding Affinity (Ki, nM) | Cell Type/System | Reference |
| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 | Recombinant human CRTH2 in HEK293 cells | [4] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | Recombinant human CRTH2 in HEK293 cells | [4] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | Recombinant human CRTH2 in HEK293 cells | [4] |
| PGJ2 | >10 | Recombinant human CRTH2 in HEK293 cells | [4] |
| Δ12-PGJ2 | >10 | Recombinant human CRTH2 in HEK293 cells | [4] |
| 15(S)-15 methyl-PGD2 | >30 | Recombinant human CRTH2 in HEK293 cells | [4] |
As the data indicates, DK-PGD2 exhibits a binding affinity to the DP2 receptor that is comparable to that of PGD2 itself.[4] This finding is significant as DK-PGD2 is a major enzymatic metabolite of PGD2 and has been shown to be a selective and potent DP2 receptor agonist.[5][6] Notably, other metabolites such as 15-deoxy-Δ12,14-PGJ2 also retain high affinity for the DP2 receptor.[4] In contrast, metabolites like PGJ2 and Δ12-PGJ2 show a markedly lower affinity.[4] This highlights the structural nuances that govern the interaction between PGD2 metabolites and the DP2 receptor binding pocket.
Experimental Protocols
The binding affinity data presented above was primarily generated using a competitive radioligand binding assay. This technique is a cornerstone in pharmacology for determining the affinity of a ligand for a receptor.
Radioligand Binding Assay for DP2 Receptor
This protocol outlines the key steps for a competitive binding assay to determine the affinity of test compounds for the DP2 receptor using a radiolabeled ligand, such as [3H]PGD2.[7]
Materials:
-
Cell membranes prepared from HEK293 cells expressing the recombinant human DP2 (CRTH2) receptor.[7]
-
Radioligand: [3H]PGD2.[7]
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[7]
-
Test compounds: Unlabeled PGD2, DK-PGD2, and other PGD2 metabolites.[7]
-
Glass fiber filters.[7]
-
Scintillation fluid and a scintillation counter.[7]
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the DP2 receptor and prepare a membrane suspension through centrifugation.[7]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]PGD2, and varying concentrations of the unlabeled test compound (competitor).[7]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters with ice-cold binding buffer to minimize non-specific binding.[7]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]
Data Analysis:
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing Key Pathways and Processes
To further elucidate the context of these binding affinities, the following diagrams illustrate the PGD2 metabolic pathway and the experimental workflow of a competitive binding assay.
Caption: PGD2 metabolic pathway and receptor interactions.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 2. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Functional Comparison of DK-PGD2 with Synthetic DP2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a metabolite of PGD2, with various synthetic DP2 receptor agonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies.
Introduction to DP2 Receptor Agonism
The Prostaglandin D2 receptor 2 (DP2 or CRTH2) is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma.[1] Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), or other agonists, the DP2 receptor, primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils, mediates pro-inflammatory responses such as cell migration and activation.[2] DK-PGD2 is a selective agonist for the DP2 receptor.[3]
Quantitative Comparison of DP2 Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of DK-PGD2 and a selection of synthetic DP2 receptor agonists. These values are critical for understanding the relative strength and efficacy of these compounds.
Table 1: Binding Affinities (Ki) of DP2 Receptor Agonists
| Compound | Ki (nM) | Cell Type/System |
| DK-PGD2 | 7.40 - 8.52 | Recombinant human DP2 |
| PGD2 | 7.42 - 8.70 | Recombinant human DP2 |
| Indomethacin (B1671933) | 5.72 - 7.60 | Recombinant human DP2 |
| 15(R)-15-methyl PGD2 | ~1.7 (EC50) | Human Eosinophils (Chemotaxis) |
| 17-Phenyl-18,19,20-trinor-PGD2 | Potent agonist | Human Eosinophils |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Functional Potencies (EC50) of DP2 Receptor Agonists in Eosinophil Activation Assays
| Compound | EC50 (nM) - Eosinophil Shape Change | EC50 (nM) - Eosinophil Chemotaxis |
| DK-PGD2 | 2.7 ± 2.3 | 14.2 ± 3.4 |
| PGD2 | 0.7 ± 0.2 | 10 |
| 15(R)-15-methyl PGD2 | - | 1.7 |
| Δ12-PGD2 | 1.2 ± 1.8 | 19.3 ± 3.2 |
| 15-deoxy-Δ12,14-PGD2 | 1.5 ± 1.6 | 21.8 ± 6.3 |
| PGJ2 | 1.6 ± 3.8 | 66.3 ± 7.0 |
| Δ12-PGJ2 | 5.6 ± 1.0 | 91.7 ± 9.2 |
| 15-deoxy-Δ12,14-PGJ2 | 12.0 ± 0.7 | 38.1 ± 5.4 |
| 9α,11β-PGF2 | > 1000 | - |
| 15(S)-15-methyl PGD2 | - | 128 |
Data compiled from multiple sources.[4][5] EC50 values represent the concentration of an agonist that gives half-maximal response.
Signaling Pathways
Activation of the DP2 receptor by an agonist initiates a signaling cascade through a Gαi protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[3] Additionally, DP2 receptor activation can lead to the recruitment of β-arrestin and mobilization of intracellular calcium.[6] The signaling pathways can be biased, with some agonists preferentially activating one pathway over another. For instance, PGD2 is considered a Gαi-biased agonist, while indomethacin shows a bias towards β-arrestin signaling.[6]
DP2 Receptor Signaling Cascade
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of DP2 receptor agonists are provided below.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for the DP2 receptor by assessing its ability to compete with a radiolabeled ligand (e.g., [3H]-PGD2).
Workflow for a Competitive Radioligand Binding Assay
Materials:
-
Membranes from cells stably expressing the human DP2 receptor (e.g., HEK293 cells).
-
[3H]-PGD2 (Radioligand).
-
Test compounds (DK-PGD2 and other synthetic agonists).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in Binding Buffer.
-
In a 96-well filter plate, add Binding Buffer (for total binding), a high concentration of unlabeled PGD2 (for non-specific binding), or the diluted test compound.
-
Add [3H]-PGD2 to all wells at a final concentration near its Kd.
-
Add the DP2 receptor membrane preparation to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[2]
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration in cells expressing the DP2 receptor.
Materials:
-
Cells stably expressing the human DP2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Seed cells into the 96-well microplate and culture until confluent.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Add the diluted test compounds to the wells and continue to monitor the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the increase in intracellular calcium. Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Eosinophil Chemotaxis Assay
This assay quantifies the directed migration of eosinophils in response to a chemoattractant gradient created by a DP2 receptor agonist.
Materials:
-
Isolated human eosinophils.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Test compounds.
-
Boyden chamber with a 5-μm pore size filter.
-
Incubator (37°C, 5% CO2).
-
Microscope.
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the eosinophils in Assay Medium.
-
Prepare serial dilutions of the test compounds in Assay Medium.
-
Add the diluted test compounds to the lower wells of the Boyden chamber.
-
Place the filter over the lower wells.
-
Add the eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-2 hours at 37°C.
-
After incubation, remove the filter, wipe the non-migrated cells from the upper surface, and fix and stain the filter.
-
Count the number of migrated cells on the lower surface of the filter using a microscope.
-
Data Analysis: Plot the number of migrated cells against the logarithm of the agonist concentration to determine the EC50 value.[7]
Eosinophil Shape Change Assay
Upon activation by DP2 agonists, eosinophils undergo a rapid change from a spherical to a polarized shape. This morphological change can be quantified by flow cytometry.[4]
Materials:
-
Isolated human eosinophils.
-
Assay Buffer.
-
Test compounds.
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Isolate eosinophils and resuspend them in Assay Buffer.
-
Prepare serial dilutions of the test compounds.
-
Incubate the eosinophils with the test compounds for 5-10 minutes at 37°C.
-
Stop the reaction by adding ice-cold fixative solution.
-
Analyze the cells by flow cytometry, measuring the forward scatter (FSC) to quantify changes in cell shape.
-
Data Analysis: An increase in FSC indicates cell polarization. Plot the percentage increase in mean FSC against the logarithm of the agonist concentration to determine the EC50 value.[4]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated DP2 receptor, often using enzyme fragment complementation technology.
Materials:
-
Cell line stably co-expressing the DP2 receptor tagged with a small enzyme fragment and β-arrestin fused to a larger enzyme fragment.
-
Assay buffer.
-
Test compounds.
-
Detection reagents.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruitment. Normalize the data and plot against the logarithm of the agonist concentration to determine the EC50 value.[8]
References
- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Cross-Species Metabolism of DK-PGD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a significant metabolite of prostaglandin (B15479496) D2 (PGD2). Understanding the species-specific differences in the metabolic pathways of DK-PGD2 is crucial for the accurate interpretation of preclinical data and its translation to human clinical trials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and signaling pathways.
Introduction to DK-PGD2 Metabolism
Prostaglandin D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] PGD2 is enzymatically converted to DK-PGD2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the action of 15-oxo-prostaglandin Δ13-reductase.[3] DK-PGD2 is a stable metabolite and is considered a highly selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[4][5] The metabolism of PGD2 and its metabolites can vary significantly across different species, impacting their biological activity and clearance.[6]
Cross-Species Comparison of PGD2 Metabolism
While direct comparative quantitative data for DK-PGD2 metabolism across species is limited, we can infer species-specific differences by examining the key enzymes and metabolic pathways of its precursor, PGD2. The primary enzyme responsible for the initial step in DK-PGD2 formation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Table 1: Species-Specific Differences in 15-HPGDH Activity and PGD2 Metabolism
| Species | Key Findings | Reference |
| Human | The Km value for 15-HPGDH with PGE2 as a substrate is 1 µM.[7] The enzyme is widely distributed, with high activity in the placenta.[8] | [7][8] |
| Mouse | Murine macrophages (RAW 264.7 cells) produce PGD2.[9] 15-PGDH inhibition in aged mice leads to increased PGE2 levels, suggesting a significant role for this enzyme in prostaglandin metabolism.[10] | [9][10] |
| Rat | In primary cultures of rat hepatocytes, PGD2 is rapidly degraded primarily through β-oxidation.[8] PGDH activity in the lung, kidney, and spleen of rats does not change significantly during pregnancy.[9] | [8][9] |
| Rabbit | The liver contains a PGD2 11-keto reductase that converts PGD2 to PGF2α.[11] PGDH activity in the rabbit lung significantly increases during pregnancy.[9] | [9][11] |
Signaling Pathways of PGD2 and its Metabolites
The biological effects of PGD2 and its metabolites, including DK-PGD2, are mediated through their interaction with specific G protein-coupled receptors, primarily DP1 and DP2 (CRTH2).
Figure 1: Signaling pathways of PGD2 and its major metabolites.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for comparing the metabolism of DK-PGD2 across different species using liver microsomes.
a. Materials:
-
Liver microsomes from human, mouse, rat, and rabbit (commercially available).
-
DK-PGD2.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Phosphate buffer (pH 7.4).
-
Internal standard (e.g., deuterated DK-PGD2).
b. Experimental Workflow:
Figure 2: Workflow for in vitro metabolism of DK-PGD2.
c. LC-MS/MS Analysis:
-
A reverse-phase C18 column is typically used for separation.
-
The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid.
-
Detection is performed using a tandem mass spectrometer in negative ion mode, monitoring for the specific parent-to-daughter ion transitions of DK-PGD2 and its metabolites.
Quantitative Data Analysis
The rate of DK-PGD2 metabolism can be determined by measuring the decrease in its concentration over time. For enzyme kinetics, incubations are performed with varying concentrations of DK-PGD2 to determine the Michaelis-Menten parameters (Km and Vmax).
Table 2: Hypothetical Comparative Kinetic Data for DK-PGD2 Metabolism
| Species | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Human | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Rabbit | Data not available | Data not available |
| Note: This table is a template. Published kinetic data for DK-PGD2 metabolism across these species is currently lacking and needs to be experimentally determined. |
Conclusion
The metabolism of DK-PGD2, a key metabolite of PGD2, is likely to exhibit significant species-specific differences, primarily driven by variations in the activity of enzymes such as 15-PGDH. While direct comparative quantitative data is sparse, this guide provides a framework for researchers to design and conduct studies to elucidate these differences. The provided experimental protocols and visualization of the relevant pathways serve as a starting point for further investigation into the cross-species metabolism of DK-PGD2, which is essential for the successful development of novel therapeutics targeting the PGD2 pathway.
References
- 1. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin 2α Promotes Autophagy and Mitochondrial Energy Production in Fish Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro metabolism of GV150013X by using liver microsomes and liver tissue slices from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic studies on 15-hydroxyprostaglandin dehydrogenase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of prostaglandins D2 and F2 alpha in primary cultures of rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin 15-hydroxydehydrogenase activity during pregnancy in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for DK-PGD2 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) with an alternative immunoassay-based method. DK-PGD2 is a key metabolite of prostaglandin (B15479496) D2 (PGD2) and a potent agonist of the DP2 receptor, playing a significant role in inflammatory and allergic responses.[1] Accurate quantification of DK-PGD2 in biological matrices is therefore crucial for advancing research and drug development in these areas.
Method Performance: A Quantitative Comparison
The validation of any new analytical method is essential to ensure its suitability for the intended purpose.[2][3] Key performance characteristics are evaluated according to guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[4][5][6] Below is a comparative summary of the performance of a validated LC-MS/MS method for DK-PGD2 and a commercially available Prostaglandin D2 ELISA kit.
Table 1: Comparison of Analytical Method Performance Characteristics
| Performance Metric | Validated LC-MS/MS Method for DK-PGD2 | Alternative Method: PGD2 ELISA Kit | Key Considerations |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL | 15.63 - 1,000 pg/mL (for PGD2) | LC-MS/MS generally offers superior sensitivity for DK-PGD2. |
| Linearity (Range) | 1 - 1000 pg/mL | 15.63 - 1,000 pg/mL | Both methods provide a practical working range for biological samples. |
| Accuracy (% Recovery) | 95.7% to 103.3% | Not consistently reported in kit datasheets | The use of a deuterated internal standard in LC-MS/MS ensures high accuracy. |
| Precision (% CV) | Inter-assay: 8.8% to 10.2% | Intra-assay: <10%, Inter-assay: <10% | LC-MS/MS demonstrates excellent reproducibility, critical for detecting subtle changes. |
| Specificity | High (based on chromatographic separation and specific mass transitions) | Low for DK-PGD2 (0.02% cross-reactivity with the PGD2 antibody) | ELISA for PGD2 is not specific for DK-PGD2 and may cross-react with other prostaglandins (B1171923). |
| Matrix Effect | Can be minimized with appropriate sample preparation and internal standards | Can be significant and may require sample dilution or matrix-specific standard curves | LC-MS/MS allows for more effective management of matrix effects. |
| Sample Throughput | Moderate | High | ELISA is better suited for screening a large number of samples for a single analyte. |
Signaling and Metabolic Pathways
To understand the importance of DK-PGD2 quantification, it is essential to consider its place in the prostaglandin signaling pathway. PGD2 is synthesized from arachidonic acid and is then rapidly metabolized to various compounds, including DK-PGD2.[1] DK-PGD2 is a potent and selective agonist for the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses.[1]
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-inflammatory Effects of DK-PGD2 and Leukotrienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory properties of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and leukotrienes, two classes of potent lipid mediators that play crucial roles in inflammatory and allergic diseases. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to be a valuable resource for researchers investigating inflammatory mechanisms and developing novel therapeutic interventions.
Introduction to DK-PGD2 and Leukotrienes
DK-PGD2 is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a major prostanoid released primarily from activated mast cells. It is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of CRTH2 is predominantly associated with pro-inflammatory responses, particularly in the context of type 2 immunity, which is central to allergic diseases like asthma and allergic rhinitis.[1][2]
Leukotrienes are a family of inflammatory eicosanoids synthesized from arachidonic acid by the 5-lipoxygenase pathway. They are categorized into two main groups: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] LTB4 is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are known for their roles in bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[4] Both families of leukotrienes exert their effects by binding to specific G protein-coupled receptors: BLT1 and BLT2 for LTB4, and CysLT1 and CysLT2 for cysteinyl leukotrienes.[5][6]
Quantitative Comparison of Pro-inflammatory Effects
The following tables summarize the available quantitative data on the pro-inflammatory effects of DK-PGD2 and various leukotrienes on key inflammatory cells. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different experimental setups.
Table 1: Chemotactic Potency (EC50/Effective Concentration)
| Mediator | Cell Type | Assay | Potency | Citation |
| DK-PGD2 | Human ILC2s | Migration | EC50: 17.4 - 91.7 nM | [7] |
| DK-PGD2 | Human Eosinophils | Shape Change | EC50: 2.7 ± 2.3 nM | [8] |
| Leukotriene B4 (LTB4) | Human Neutrophils | Chemotaxis | Effective at ≥ 10⁻⁸ M | [4] |
| Leukotriene D4 (LTD4) | Human Eosinophils | Chemotaxis | Threshold at 10⁻¹⁰ M | [4] |
Table 2: Cytokine Release
| Mediator | Cell Type | Cytokine(s) | Effect | Citation |
| DK-PGD2 | Human ILC2s | IL-5, IL-13 | Induction of secretion | [7] |
| PGD2 (precursor of DK-PGD2) | Human Th2 cells | IL-4, IL-5, IL-13 | Induction of production | [9] |
| Leukotriene D4 (LTD4) | Human Eosinophils | - | Potentiates other stimuli | [10] |
| Leukotriene B4 (LTB4) | Human Neutrophils | - | Modulates oxidative responses | [11] |
Signaling Pathways
The pro-inflammatory effects of DK-PGD2 and leukotrienes are mediated by distinct G protein-coupled receptors and downstream signaling cascades.
DK-PGD2 Signaling Pathway
DK-PGD2 selectively binds to the CRTH2 (DP2) receptor, which is coupled to a Gi protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.[1][9]
Caption: DK-PGD2 signaling via the CRTH2 receptor.
Leukotriene Signaling Pathways
Leukotrienes signal through two main receptor subfamilies: BLT receptors for LTB4 and CysLT receptors for cysteinyl leukotrienes.
-
LTB4 Signaling: LTB4 binds to the high-affinity BLT1 receptor, which also couples to Gi proteins. This leads to the activation of PLC, resulting in IP3-mediated calcium mobilization and DAG-dependent activation of protein kinase C (PKC). These pathways are critical for neutrophil chemotaxis and activation.[5][12]
-
Cysteinyl Leukotriene Signaling: Cysteinyl leukotrienes, particularly LTD4, bind to the CysLT1 receptor. This receptor is primarily coupled to Gq proteins, which directly activate PLC, leading to a robust increase in intracellular calcium. This signaling is central to eosinophil chemotaxis, smooth muscle contraction, and increased vascular permeability.[3][6]
Caption: Signaling pathways for LTB4 and cysteinyl leukotrienes.
Experimental Protocols
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a widely used method for quantifying the chemotactic response of eosinophils to soluble chemoattractants.[13][14]
Materials:
-
Eosinophils: Isolated from human peripheral blood by negative selection (purity >98%).
-
Assay Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS).
-
Chemoattractants: DK-PGD2, LTD4, LTB4, or other chemoattractants of interest, serially diluted in assay medium.
-
Boyden Chamber: 48-well microchemotaxis chamber.
-
Polycarbonate Filter: 8-µm pore size.
-
Staining Solution: Diff-Quik or similar.
-
Microscope: Light microscope with high-power objectives.
Procedure:
-
Cell Preparation: Resuspend purified eosinophils in assay medium to a final concentration of 2 x 10⁶ cells/mL. If testing inhibitory compounds, pre-incubate the cells with the compound or vehicle for 30-60 minutes at 37°C.
-
Chamber Assembly:
-
Add 25-30 µL of the chemoattractant solutions or assay medium (negative control) to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate filter over the lower wells, ensuring no air bubbles are trapped.
-
Add 50 µL of the eosinophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining and Counting:
-
After incubation, remove the filter.
-
Wipe the non-migrated cells from the upper surface of the filter.
-
Fix and stain the filter with Diff-Quik stain.
-
Mount the filter on a glass slide.
-
Count the number of migrated cells that have moved to the lower side of the filter in several high-power fields for each well.
-
Cytokine Measurement by ELISA
This protocol outlines a sandwich ELISA for the quantification of cytokines released from inflammatory cells in culture supernatants.[10][15][16]
Materials:
-
ELISA Plates: 96-well high-protein-binding plates.
-
Capture Antibody: Specific for the cytokine of interest (e.g., anti-human IL-5).
-
Detection Antibody: Biotinylated antibody specific for the cytokine of interest.
-
Recombinant Cytokine Standard: For generating a standard curve.
-
Assay Diluent: PBS with 10% FBS or 1% BSA.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer (e.g., bicarbonate/phosphate buffer).
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of assay diluent to each well to block non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent.
-
Add 100 µL of the standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate five times.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate five times.
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate seven times.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values versus the known concentrations of the cytokine standards. Use this curve to determine the concentration of the cytokine in the experimental samples.
Comparative Experimental Workflow
The following diagram illustrates a general workflow for comparing the pro-inflammatory effects of DK-PGD2 and leukotrienes on a specific inflammatory cell type, such as eosinophils.
Caption: Workflow for comparing DK-PGD2 and leukotriene effects.
Conclusion
Both DK-PGD2 and leukotrienes are potent pro-inflammatory lipid mediators that act on distinct receptors to orchestrate inflammatory responses. DK-PGD2, through the CRTH2 receptor, is a key player in type 2 immunity, driving the chemotaxis and activation of eosinophils and ILC2s. Leukotrienes, acting via BLT and CysLT receptors, are crucial for the recruitment of neutrophils and eosinophils and for mediating the classical signs of allergic inflammation.
The quantitative data, though not always directly comparable, suggest that both classes of mediators are active in the nanomolar to micromolar range. A thorough understanding of their distinct and overlapping pro-inflammatory functions, as facilitated by the experimental approaches outlined in this guide, is essential for the development of targeted therapies for a range of inflammatory and allergic disorders. Further head-to-head comparative studies will be invaluable in dissecting the precise roles of these potent lipid mediators in human disease.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of leukotriene B4 and D4 effects on human eosinophil and neutrophil motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bowdish.ca [bowdish.ca]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
PGD2 Metabolites as Disease Activity Markers in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between the levels of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and other Prostaglandin (B15479496) D2 (PGD2) metabolites with disease activity in animal models of inflammatory diseases. While direct quantitative data for DK-PGD2 remains limited in published literature, this document summarizes available data on a major PGD2 metabolite, tetranor-PGDM, as a surrogate marker for PGD2 pathway activation in colitis models. Additionally, it reviews the established role of the PGD2/DK-PGD2 signaling axis in the context of allergic asthma models.
Correlation of PGD2 Metabolite Levels with Disease Activity
Direct measurement of endogenous DK-PGD2 levels and their correlation with disease severity in animal models are not widely reported. However, studies have successfully utilized the more stable downstream metabolite of PGD2, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), as a urinary biomarker to reflect systemic PGD2 biosynthesis.[1]
Colitis-Associated Colorectal Cancer (CAC) in Mice
In a murine model of colitis-associated colorectal cancer induced by azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS), urinary levels of tetranor-PGDM were found to be significantly elevated during both the acute phase of colitis and the later carcinogenesis phase.[1] This suggests a strong correlation between the activation of the PGD2 pathway and the progression of intestinal inflammation and subsequent tumor development.
| Animal Model | PGD2 Metabolite | Sample Type | Disease Phase | Fold Increase vs. Control (approx.) | Disease Activity Correlation | Reference |
| AOM/DSS-induced Colitis | tetranor-PGDM | Urine | Acute Colitis (Day 1-2) | ~3-4 fold | Transiently increased with acute inflammation | [1] |
| AOM/DSS-induced Colitis | tetranor-PGDM | Urine | Carcinogenesis (Day 47-60) | ~2-3 fold | Significantly increased during tumor formation | [1] |
Table 1: Quantitative Correlation of Urinary tetranor-PGDM with Disease Activity in a Mouse Model of Colitis-Associated Cancer.
Allergic Asthma in Mice
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PGD2 metabolic pathway and a typical experimental workflow for inducing and assessing disease in the animal models discussed.
Detailed Experimental Protocols
AOM/DSS-Induced Colitis Model
This model is used to induce colitis and subsequent colorectal cancer in mice.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction:
-
A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.
-
One week after AOM injection, mice are given 2-3 cycles of 2% dextran sulfate sodium (DSS) in their drinking water for 5-7 days, followed by 14-16 days of regular drinking water.
-
-
Disease Activity Assessment:
-
Disease Activity Index (DAI): Calculated daily by scoring changes in body weight, stool consistency, and the presence of blood in the stool.
-
Histological Analysis: At the end of the experiment, colons are collected, fixed in 10% formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tumor formation.
-
-
Sample Collection for Metabolite Analysis:
-
Urine: Mice are placed in metabolic cages for 24-hour urine collection at various time points during the acute and chronic phases of the disease. Samples are stored at -80°C until analysis.
-
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to study the pathogenesis of allergic airway inflammation.
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Induction:
-
Sensitization: Mice are sensitized by two i.p. injections of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with 1% OVA aerosol for 30 minutes each day.
-
-
Disease Activity Assessment:
-
Airway Hyperresponsiveness (AHR): Measured 24 hours after the final OVA challenge using a whole-body plethysmograph to assess the response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF are determined.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.
-
Measurement of tetranor-PGDM by LC-MS/MS
This method allows for the sensitive and specific quantification of PGD2 metabolites in biological samples.
-
Sample Preparation (Urine):
-
Urine samples are thawed and centrifuged to remove debris.
-
An internal standard (e.g., deuterated tetranor-PGDM) is added to each sample.
-
Solid-phase extraction (SPE) is performed to clean up and concentrate the analyte.
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in negative ion mode using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of a tetranor-PGDM standard.
-
The concentration of tetranor-PGDM in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.[1]
-
References
Assessing the Specificity of DP2 Receptor Antagonists Against DK-PGD2 Induced Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various DP2 (CRTH2) receptor antagonists in counteracting the activation induced by 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a key metabolite of PGD2 and a selective DP2 receptor agonist.[1][2] The specificity of these antagonists is crucial for developing targeted therapies for allergic diseases such as asthma and allergic rhinitis, where the PGD2/DP2 signaling pathway plays a significant role.[1][3]
Comparative Potency of DP2 Receptor Antagonists
The following table summarizes the in vitro potency of several prominent DP2 receptor antagonists. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential differences in experimental conditions. The data presented primarily focuses on inhibition of responses induced by PGD2, the parent agonist, as comprehensive comparative data for DK-PGD2 is limited. However, given DK-PGD2's role as a selective DP2 agonist, the potency against PGD2 is a strong indicator of efficacy.[1][4]
| Antagonist | Agonist | Assay Type | Cell Type/System | Potency (IC50/pKB/Ki) | Reference |
| Fevipiprant (QAW039) | DK-PGD2 | Eosinophil Shape Change | Human Eosinophils | IC50: ~0.1-0.9 nM | [5] |
| PGD2 | Radioligand Binding | Human Recombinant DP2 | pKB: 8.38 | [6] | |
| AZD1981 | PGD2 | Radioligand Binding | Human Recombinant DP2 | pKB: 8.06 | [6] |
| Ramatroban (BAY u3405) | PGD2 | Radioligand Binding | Human Recombinant DP2 | pKB: 8.407 | [6] |
| PGD2 | Ca2+ Mobilization | CRTH2 Transfectants | IC50: 30 nM | [7] | |
| PGD2 | Eosinophil Migration | Human Eosinophils | IC50: 170 nM | [7] | |
| CAY10471 | - | Radioligand Binding | Human DP2 | Ki: 4.3 nM | [8] |
| OC000459 | - | - | - | Data not available in a comparable format | [1] |
| BI 671800 | - | - | - | Data not available in a comparable format | [1] |
Signaling Pathways and Experimental Workflow
The activation of the DP2 receptor by agonists like PGD2 and DK-PGD2 initiates a signaling cascade that leads to various cellular responses, including chemotaxis and degranulation of inflammatory cells.[1] The general workflow for assessing the specificity of DP2 antagonists involves stimulating cells expressing the receptor with DK-PGD2 in the presence and absence of the antagonist and measuring the downstream cellular response.
Caption: DP2 Receptor Signaling Cascade.
Caption: Generalized Experimental Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and reagents used.
Radioligand Binding Assay
This assay measures the ability of a test compound (antagonist) to displace a radiolabeled ligand (e.g., [3H]PGD2) from the DP2 receptor.
-
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human DP2 receptor.
-
Radioligand: [3H]PGD2.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test antagonists at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled PGD2).
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
In a microplate, combine cell membranes, [3H]PGD2, and either buffer, unlabeled PGD2 (for non-specific binding), or the test antagonist at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the antagonist concentration to determine the IC50 or Ki value.
-
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to inhibit the increase in intracellular calcium ([Ca2+]i) induced by DK-PGD2.
-
Materials:
-
Cells expressing the DP2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
DK-PGD2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Test antagonists at various concentrations.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test antagonists at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add DK-PGD2 to all wells (except negative controls) and immediately begin kinetic reading of the fluorescence signal.
-
The change in fluorescence intensity over time reflects the change in intracellular calcium.
-
Calculate the peak fluorescence response and plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
cAMP Assay
This assay measures the antagonist's ability to block the DK-PGD2-induced inhibition of cyclic AMP (cAMP) production.
-
Materials:
-
Cells expressing the DP2 receptor.
-
Forskolin (B1673556) (to stimulate cAMP production).
-
DK-PGD2.
-
Test antagonists at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Culture the cells in an appropriate multi-well plate.
-
Pre-treat the cells with the test antagonists at various concentrations for a specified time.
-
Stimulate the cells with a mixture of forskolin and DK-PGD2. The forskolin raises the basal cAMP level, allowing for the detection of inhibition by the Gi-coupled DP2 receptor.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercial assay kit according to the manufacturer's protocol.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the antagonist's ability to inhibit the recruitment of β-arrestin to the activated DP2 receptor.
-
Materials:
-
A cell line engineered to express the DP2 receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoverX PathHunter or Promega NanoBRET systems).
-
DK-PGD2.
-
Test antagonists at various concentrations.
-
Substrate for the reporter enzyme/protein.
-
A luminometer or fluorescence plate reader.
-
-
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add the test antagonists at various concentrations and pre-incubate.
-
Add DK-PGD2 to stimulate the cells.
-
Incubate to allow for β-arrestin recruitment and reporter signal generation.
-
Add the detection reagent/substrate according to the assay kit's instructions.
-
Measure the luminescent or fluorescent signal.
-
A decrease in signal in the presence of the antagonist indicates inhibition of β-arrestin recruitment.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DP2 receptor activity sensor suited for antagonist screening and measurement of receptor dynamics in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - ProQuest [proquest.com]
- 6. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 7. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by DK-PGD2 versus PGD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gene expression changes induced by 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and its parent molecule, Prostaglandin D2 (PGD2). This document summarizes key differences in their signaling pathways and impacts on gene regulation, supported by experimental data from transcriptomic studies.
Introduction
Prostaglandin D2 (PGD2) is a bioactive lipid mediator that plays a crucial role in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1] PGD2 exerts its effects through two main G protein-coupled receptors: the DP1 receptor, which is generally associated with anti-inflammatory responses, and the DP2 receptor (also known as CRTH2), which is primarily linked to pro-inflammatory signaling.[2]
DK-PGD2 is a stable metabolite of PGD2 and is noteworthy for its selective agonist activity at the CRTH2/DP2 receptor.[3] This selectivity makes DK-PGD2 a valuable tool for dissecting the specific contributions of the CRTH2 pathway to cellular responses. Understanding the distinct gene expression profiles induced by PGD2 and DK-PGD2 is critical for developing targeted therapeutics that can modulate specific arms of the PGD2 signaling cascade.
Signaling Pathways
The differential effects of PGD2 and DK-PGD2 on gene expression are rooted in their distinct receptor activation profiles. PGD2 can activate both DP1 and CRTH2 receptors, leading to a complex downstream signaling cascade. In contrast, DK-PGD2's activity is predominantly mediated through the CRTH2 receptor.
Caption: Signaling pathways of PGD2 and DK-PGD2.
Comparative Gene Expression Analysis
A recent study by Gress et al. (2024) provides valuable insights into the transcriptomic changes induced by PGD2 and its metabolites in type 2 innate lymphoid cells (ILC2s).[2] While this study did not directly analyze DK-PGD2, it offers a comparative dataset for PGD2 and another key metabolite, 15-deoxy-Δ¹²‚¹⁴-PGD₂ (15d-PGD2), which also signals through the CRTH2 receptor. The findings from this study can be extrapolated to understand the likely gene expression profile induced by DK-PGD2, given their shared receptor specificity.
The following tables summarize the differentially expressed genes (DEGs) in human ILC2s following stimulation with PGD2 and 15d-PGD2, as reported in the supplementary data of Gress et al. (2024).[4]
Table 1: Differentially Expressed Genes in ILC2s Stimulated with PGD2 [4]
| Gene Symbol | Full Gene Name | Log2 Fold Change | Adjusted p-value |
| Upregulated | |||
| ARG2 | Arginase 2 | 1.58 | 1.25E-06 |
| SLC43A2 | Solute Carrier Family 43 Member 2 | 1.25 | 2.15E-05 |
| LAYN | Layilin | 1.15 | 4.32E-05 |
| IGFLR1 | IGF Like Family Receptor 1 | 1.09 | 8.16E-05 |
| EPHX2 | Epoxide Hydrolase 2 | 0.98 | 2.54E-04 |
| ... | ... | ... | ... |
| Downregulated | |||
| None reported |
Note: This table presents a selection of the most significantly upregulated genes. For a complete list, please refer to the supplementary materials of Gress et al. (2024).[4]
Table 2: Differentially Expressed Genes in ILC2s Stimulated with 15-deoxy-Δ¹²‚¹⁴-PGD₂ [4]
| Gene Symbol | Full Gene Name | Log2 Fold Change | Adjusted p-value |
| Upregulated | |||
| ARG2 | Arginase 2 | 2.15 | 1.39E-11 |
| SLC43A2 | Solute Carrier Family 43 Member 2 | 1.87 | 3.47E-09 |
| LAYN | Layilin | 1.76 | 8.12E-09 |
| IGFLR1 | IGF Like Family Receptor 1 | 1.69 | 2.15E-08 |
| EPHX2 | Epoxide Hydrolase 2 | 1.54 | 7.89E-08 |
| DUSP4 | Dual Specificity Phosphatase 4 | 1.48 | 1.21E-07 |
| SPRED2 | Sprouty Related EVH1 Domain Containing 2 | 1.41 | 2.54E-07 |
| ... | ... | ... | ... |
| Downregulated | |||
| None reported |
Note: This table presents a selection of the most significantly upregulated genes. For a complete list, please refer to the supplementary materials of Gress et al. (2024).[4]
The data indicates that both PGD2 and 15d-PGD2 upregulate a common set of pro-inflammatory genes in ILC2s, including ARG2, SLC43A2, LAYN, IGFLR1, and EPHX2.[2] However, 15d-PGD2, and by extension, likely DK-PGD2, induces a more robust and extensive gene expression program, as evidenced by the higher number of DEGs and greater fold changes.[2] This suggests that selective activation of the CRTH2 receptor by metabolites like DK-PGD2 leads to a more potent pro-inflammatory response in ILC2s compared to the broader receptor activation by PGD2.
Experimental Protocols
The following is a generalized protocol for the investigation of gene expression changes in human ILC2s, based on methodologies described in the literature.[2]
Caption: Experimental workflow for gene expression analysis.
1. Isolation of Human ILC2s from Peripheral Blood:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
ILC2s are enriched from the PBMC fraction. A common method involves negative selection to deplete lineage-positive cells, followed by positive selection for CRTH2-expressing cells using magnetic-activated cell sorting (MACS).
2. In Vitro Stimulation of ILC2s:
-
Isolated ILC2s are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and cytokines such as IL-2 and IL-7).
-
For stimulation, cells are treated with either PGD2 or DK-PGD2 at a predetermined concentration (e.g., 100 nM) for a specified duration (e.g., 4-24 hours). A vehicle control (e.g., DMSO) is run in parallel.
3. RNA Extraction and Sequencing:
-
Total RNA is extracted from the stimulated and control ILC2s using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
RNA sequencing libraries are prepared from the high-quality RNA samples. This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. RNA-Seq Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.
-
Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: The gene counts are normalized, and differential expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a significant adjusted p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1) are identified as DEGs.
Conclusion
The comparative analysis of gene expression changes induced by DK-PGD2 and PGD2 reveals important distinctions in their biological activities. While both molecules can induce a pro-inflammatory gene expression profile, the selective activation of the CRTH2 receptor by DK-PGD2 appears to elicit a more potent and focused response, at least in ILC2s. This heightened and specific activity underscores the potential of targeting the CRTH2 pathway for therapeutic intervention in allergic and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for further research into the nuanced roles of PGD2 and its metabolites in regulating immune responses.
References
- 1. youtube.com [youtube.com]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
Validating the Role of Prostaglandin D2 (PGD2) and its Metabolites in Disease Models: A Comparative Guide
This guide provides an objective comparison of the roles of Prostaglandin (B15479496) D2 (PGD2) and its key metabolite, Δ12-PGD2, in the context of inflammatory disease models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PGD2 signaling pathway.
Prostaglandin D2 (PGD2) is a lipid mediator that plays a complex and sometimes contradictory role in inflammation.[1][2] It is produced from arachidonic acid by the action of cyclooxygenase (COX) enzymes and PGD2 synthases.[1][3] PGD2's effects are mediated through two primary receptors: the DP1 receptor, which is often associated with anti-inflammatory responses, and the DP2 receptor (also known as CRTH2), which is predominantly linked to pro-inflammatory outcomes.[4][5][6] PGD2 is unstable and is rapidly converted into several metabolites, including Δ12-PGD2 and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which also have biological activity.[1][4][5]
This guide will focus on a comparative analysis of PGD2 and Δ12-PGD2 in the context of allergic asthma and neuroinflammation, two disease areas where their roles have been extensively studied.
Comparative Efficacy in an Allergic Asthma Model
Allergic asthma is characterized by airway inflammation, driven in part by type 2 innate lymphoid cells (ILC2s), eosinophils, and Th2 lymphocytes.[6][7] PGD2 is found in high concentrations in the airways of asthmatic patients and is known to activate these cell types, primarily through the DP2 receptor.[5][7]
Quantitative Data Summary: PGD2 vs. Δ12-PGD2 in ILC2 Activation
The following table summarizes the comparative effects of PGD2 and its metabolite Δ12-PGD2 on human ILC2s isolated from patients with atopic asthma. The data highlights the differential potency and efficacy of these molecules in inducing pro-inflammatory responses.
| Parameter | PGD2 | Δ12-PGD2 | Key Findings |
| Receptor Selectivity | DP1 and DP2 Agonist | Potent and Selective DP2 Agonist | Δ12-PGD2 shows a 55-fold selectivity for DP2 over DP1.[7] |
| ILC2 Migration | Induces Migration | Enhanced Migration | The maximal migration response of ILC2s is greater with Δ12-PGD2 compared to PGD2.[8] |
| Cytokine Secretion (IL-5 & IL-13) | Induces Secretion | Numerically Elevated Levels | ILC2s stimulated with Δ12-PGD2 secreted numerically elevated levels of IL-5 and IL-13 compared to PGD2.[4] |
| Gene Expression (ILC2s) | Upregulates 14 DEGs | Upregulates 27 DEGs | Δ12-PGD2 leads to a greater number of differentially expressed pro-inflammatory genes in ILC2s.[9] |
| Signaling Pathways (ILC2s) | "Chemokine Production" | "Regulation of JAK-STAT Pathway", "Eosinophil Differentiation" | The metabolites of PGD2 show variability in activating pro-inflammatory pathways.[4][5] |
DEGs: Differentially Expressed Genes
Role in Neuroinflammation and Alzheimer's Disease
Neuroinflammation is a key feature of neurodegenerative diseases like Alzheimer's disease (AD).[10][11] PGD2 is the most abundant prostaglandin in the brain and its levels increase in pathological conditions.[10][11]
Comparative Insights: PGD2 and its Metabolites in Neuroinflammation
| Molecule | Receptor(s) | Cellular Effects in the Brain | Implication in Alzheimer's Disease |
| PGD2 | DP1, DP2 | Produced by microglia, acts on astrocyte DP1 receptors leading to astrogliosis.[12] Can induce neuronal damage.[13] | HPGDS (PGD2 synthase) and DP1 receptor expression are increased in AD brains.[12][14] |
| 15d-PGJ2 | PPARγ | Inhibits nitric oxide and TNF-α production in microglia, suggesting anti-inflammatory effects.[12] | Can induce neuronal apoptosis.[12] |
Experimental Protocols
Protocol 1: In Vitro ILC2 Activation Assay
This protocol outlines the methodology for comparing the effects of PGD2 and Δ12-PGD2 on ILC2 migration and cytokine production.
1. Isolation of ILC2s:
-
ILC2s are isolated from the peripheral blood of patients with atopic asthma.[5]
2. ILC2 Stimulation:
-
Isolated ILC2s are stimulated with varying concentrations of PGD2 and Δ12-PGD2.[5]
-
A selective DP2 antagonist, such as fevipiprant, can be used to confirm DP2-dependent effects.[5]
3. ILC2 Migration Assay:
-
ILC2 migration is assessed using a chemotaxis assay. The number of migrated cells in response to the stimuli is quantified.[8]
4. Cytokine Secretion Measurement:
-
Supernatants from stimulated ILC2 cultures are collected.
-
Concentrations of IL-5 and IL-13 are measured using ELISA kits.[8]
5. Gene Expression Analysis:
-
Total RNA is extracted from stimulated ILC2s.
-
RNA sequencing is performed to identify differentially expressed genes.[5]
Protocol 2: Prostaglandin Extraction and Analysis from Biological Samples
This protocol provides a general workflow for the extraction and quantification of prostaglandins (B1171923) from biological matrices like plasma or tissue homogenates.
1. Sample Preparation:
-
The choice of method (Solid-Phase Extraction, Liquid-Liquid Extraction, or Protein Precipitation) depends on the biological matrix.[15]
-
For Solid-Phase Extraction (SPE), the sample is acidified to a pH of approximately 3.0-3.5.[15][16]
2. Solid-Phase Extraction (SPE):
-
A C18 reverse-phase cartridge is conditioned with ethanol (B145695) and deionized water.[16]
-
The acidified sample is loaded onto the cartridge.
-
The cartridge is washed with 15% ethanol and then hexane (B92381) to remove interfering substances.[15][16]
3. Quantification by LC-MS/MS:
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis.[15]
Visualizations
Signaling Pathways
Caption: PGD2 signals through DP1 and DP2 receptors, while Δ12-PGD2 is a potent DP2 agonist.
Experimental Workflow
Caption: Workflow for prostaglandin extraction and analysis from biological fluids.
Logical Relationship
Caption: The metabolic conversion of PGD2 to Δ12-PGD2 leads to potent DP2-mediated pro-inflammatory responses.
References
- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 6. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. "Novel Therapeutic Strategies for Alzheimer’s Disease: Prostaglandin D2" by Charles H. Wallace [academicworks.cuny.edu]
- 12. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 mediates neuronal damage by amyloid-beta or prions which activates microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hematopoietic prostaglandin D synthase and DP1 receptor are selectively upregulated in microglia and astrocytes within senile plaques from human patients and in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
comparing the stability of DK-PGD2 to its parent compound PGD2
A Comparative Guide for Researchers and Drug Development Professionals
Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator in various physiological and pathological processes, is notoriously unstable, rapidly degrading into a cascade of metabolites. Among these is 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a potent and selective agonist for the CRTH2 (DP2) receptor. Understanding the relative stability of DK-PGD2 compared to its parent compound is crucial for researchers designing experiments and for professionals developing therapeutics targeting the PGD2 signaling pathway. This guide provides an objective comparison of their stability, supported by available experimental data, and details the methodologies for assessing these critical parameters.
At a Glance: Stability Comparison
The inherent instability of PGD2 is a significant factor in its biological activity, leading to a short-lived signaling cascade that is rapidly converted into a variety of other active and inactive compounds. While direct, side-by-side quantitative comparisons of DK-PGD2 stability under identical physiological conditions are not extensively documented in publicly available literature, the existing data strongly suggests that PGD2 is significantly less stable than its metabolite, DK-PGD2, in biological systems.
| Parameter | Prostaglandin D2 (PGD2) | 13,14-dihydro-15-keto-PGD2 (DK-PGD2) |
| Half-life in Plasma | ~30 minutes[1][2] | Data not explicitly available, but implied to be more stable than PGD2. Further metabolism occurs in vivo. |
| In Vivo Half-life | ~50 seconds | Data not explicitly available, but it is known to be further metabolized, with virtually none surviving intact in urine[3]. |
| Stability in Cell Culture Media (Room Temp.) | ~10% degradation in 8 hours; ~40% in 26 hours | Data not explicitly available. |
| Stability at -20°C in Cell Culture Media | ~70% degradation in 4 weeks | Data not explicitly available. |
| General Stability Profile | Highly unstable; rapidly converts to various metabolites both enzymatically and non-enzymatically[4][5][6]. | Considered more stable than PGD2, though it is also subject to further metabolism. A structurally similar compound, 13,14-dihydro-15-keto-PGE2, is known to be unstable, with stability dependent on pH, temperature, and albumin concentration[7][8]. |
| Storage Stability (as a chemical reagent at -20°C) | ≥ 2 years (in appropriate solvent)[9] | ≥ 2 years (in appropriate solvent)[3] |
The Instability of PGD2: A Closer Look
PGD2's instability is a defining characteristic. It readily undergoes dehydration and isomerization in both in vitro and in vivo environments[4][6]. This rapid degradation leads to the formation of a series of D-ring, F-ring, and J-ring prostaglandins (B1171923), many of which possess their own distinct biological activities. For instance, in plasma, over 92% of PGD2 is cleared within 120 minutes[2]. This rapid turnover highlights the transient nature of PGD2 signaling and the importance of its metabolic cascade.
DK-PGD2: A More Stable, Yet Transient, Metabolite
DK-PGD2 is formed from PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While specific half-life data in plasma or other physiological buffers is scarce, the fact that it is a downstream metabolite of the highly labile PGD2 suggests a greater intrinsic stability. However, it is important to note that DK-PGD2 is not an inert endpoint. It is further metabolized in the body, as evidenced by the fact that virtually no intact DK-PGD2 is found in urine[3]. The instability of the structurally analogous 13,14-dihydro-15-keto-PGE2, which is influenced by pH, temperature, and the presence of albumin, suggests that DK-PGD2 likely shares a similar susceptibility to degradation, albeit to a lesser extent than PGD2[7][8].
Signaling Pathways of PGD2 and DK-PGD2
PGD2 exerts its effects through two primary G protein-coupled receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors. Activation of DP1 typically leads to an increase in intracellular cyclic AMP (cAMP) and is often associated with anti-inflammatory and vasodilatory effects. In contrast, activation of the DP2 receptor, a member of the chemoattractant receptor family, leads to a decrease in cAMP and an increase in intracellular calcium, promoting pro-inflammatory responses such as the chemotaxis of eosinophils, basophils, and Th2 lymphocytes[10][11][12].
DK-PGD2 is a potent and selective agonist for the DP2 receptor, with significantly less activity at the DP1 receptor[3][5]. This selectivity makes DK-PGD2 a valuable tool for studying the specific roles of the DP2 receptor in allergic and inflammatory responses.
Experimental Protocols for Stability Assessment
Accurate determination of prostaglandin stability requires robust analytical methods and careful sample handling. The following outlines a general workflow and specific protocols for assessing the stability of PGD2 and DK-PGD2.
General Workflow for Stability Studies
Sample Preparation and Incubation
-
Objective: To expose the prostaglandin to the desired experimental conditions over a time course.
-
Protocol:
-
Prepare stock solutions of PGD2 and DK-PGD2 in an appropriate solvent (e.g., ethanol) at a high concentration.
-
Dilute the stock solution into the test matrix (e.g., human plasma, phosphate-buffered saline at a specific pH) to the desired final concentration.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the degradation process. This can be achieved by acidification (e.g., with citric acid) and the addition of an antioxidant like butylated hydroxytoluene (BHT)[8]. Store samples at -80°C until analysis.
-
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Objective: To remove interfering substances from the biological matrix and concentrate the prostaglandins.
-
Protocol (using a C18 reverse-phase cartridge):
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to approximately pH 3.5.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the prostaglandins with a more non-polar solvent, such as methyl formate (B1220265) or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for ELISA.
-
Quantitative Analysis by LC-MS/MS
-
Objective: To accurately quantify the remaining concentration of the parent prostaglandin at each time point.
-
Protocol:
-
Instrumentation: Utilize a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Employ a suitable reverse-phase column (e.g., C18) to separate the prostaglandins from other components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for PGD2, DK-PGD2, and their corresponding deuterated internal standards.
-
Quantification: Generate a standard curve using known concentrations of the analyte. The concentration in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Data Analysis
-
Objective: To determine the stability parameters, such as half-life.
-
Protocol:
-
Plot the concentration of the prostaglandin versus time.
-
Fit the data to an appropriate kinetic model (e.g., first-order decay).
-
Calculate the degradation rate constant (k) from the model.
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k.
-
Conclusion
The available evidence strongly indicates that PGD2 is a highly labile molecule that undergoes rapid degradation in biological systems. Its metabolite, DK-PGD2, while also subject to further metabolism, is considered to be more stable than its parent compound. This difference in stability has significant implications for their respective roles in signaling. The transient nature of PGD2 suggests a role as a short-acting initial trigger, while the relatively greater stability of DK-PGD2 may allow for more sustained activation of the pro-inflammatory DP2 receptor. For researchers investigating the PGD2 pathway, careful consideration of the stability of these compounds is paramount for the accurate design and interpretation of experimental results. The use of robust analytical techniques such as LC-MS/MS, coupled with appropriate sample handling and stabilization procedures, is essential for obtaining reliable quantitative data. Further studies directly comparing the degradation kinetics of PGD2 and DK-PGD2 in various biological matrices would provide a more complete understanding of their respective contributions to health and disease.
References
- 1. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of enzyme-linked immunosorbent assay for prostaglandin D2 using the stable isosteric analogue as a hapten mimic and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. 9-Deoxy-delta 9, delta 12-13,14-dihydroprostaglandin D2, a metabolite of prostaglandin D2 formed in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]
- 12. caymanchem.com [caymanchem.com]
A Comparative Guide to Urinary vs. Plasma Prostaglandin D2 Metabolites for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical relevance and measurement of prostaglandin (B15479496) D2 (PGD2) metabolites in urine versus plasma. Given that 13,14-dihydro-15-keto-PGD2 (DK-PGD2) is an unstable intermediate metabolite that is not significantly excreted in urine, this guide will focus on the clinically relevant comparison between major plasma and urinary metabolites of PGD2. Specifically, we will evaluate the utility of plasma 9α,11β-prostaglandin F2α (9α,11β-PGF2α) and the major urinary metabolite, tetranor-PGDM (tPGDM), as biomarkers.
Executive Summary
The measurement of PGD2 metabolites is a critical tool for assessing mast cell activation and inflammatory processes in various diseases. While both plasma and urine can be utilized, the choice of matrix and target metabolite depends on the specific clinical question. Plasma metabolites, such as 9α,11β-PGF2α, offer a real-time snapshot of systemic PGD2 production, making them suitable for evaluating acute events. In contrast, urinary metabolites like tPGDM reflect a longer-term, integrated picture of PGD2 synthesis, offering advantages for monitoring chronic conditions and for non-invasive sample collection.
Data Presentation: Plasma vs. Urinary PGD2 Metabolites
The following table summarizes quantitative data for key PGD2 metabolites in plasma and urine from healthy individuals and patients with relevant conditions.
| Analyte | Matrix | Population | Concentration/Excretion Rate | Reference |
| 9α,11β-PGF2α | Plasma | Healthy Volunteers | < 5 pg/mL | [1] |
| Patients with Systemic Mastocytosis | Markedly increased levels | [1] | ||
| Patients with Allergic Asthma (post-allergen) | Significant early increase | |||
| Major Urinary Metabolite | Plasma | Healthy Volunteers | 3.5 ± 1.4 pg/mL | [1] |
| Patients with Systemic Mastocytosis | Markedly increased levels | [1] | ||
| Tetranor-PGDM (tPGDM) | Urine | Healthy Volunteers | 0.2 - 40 ng/mL | [2] |
| Smokers | Elevated levels | [2] | ||
| Patients with COPD | Significantly higher than healthy volunteers | [2] | ||
| Patients with Systemic Mastocytosis | 37.2 ng/mg Creatinine (B1669602) (mean) | [3] | ||
| Patients with Rheumatoid Arthritis | 20.0 ng/mg Creatinine (mean) | [3] |
PGD2 Metabolism and Signaling Pathways
The following diagrams illustrate the metabolic fate of PGD2 and its subsequent signaling cascade. Understanding these pathways is crucial for interpreting the clinical significance of different metabolites.
Experimental Protocols
Accurate and reproducible measurement of PGD2 metabolites is essential for their clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Below are representative protocols for the analysis of a major plasma and a major urinary metabolite.
Measurement of Plasma 9α,11β-PGF2α by LC-MS/MS
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place on ice and centrifuge at 4°C to separate plasma.
-
Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent ex vivo oxidation.
-
Store plasma at -80°C until analysis.
-
-
Internal Standard Spiking:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., 9α,11β-PGF2α-d4) to the plasma sample.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) and then water.
-
Acidify the plasma sample and load it onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering lipids.
-
Elute the prostaglandins (B1171923) with a more polar solvent, such as ethyl acetate.
-
-
Derivatization (Optional, Method Dependent):
-
For gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to improve volatility and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in the mobile phase.
-
Inject the sample into a reverse-phase C18 column for chromatographic separation.
-
Utilize a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.
-
-
Quantification:
-
Calculate the concentration of 9α,11β-PGF2α based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve.
-
Measurement of Urinary Tetranor-PGDM (tPGDM) by Online SPE-LC-MS/MS
-
Sample Collection and Preparation:
-
Collect a spot or 24-hour urine sample.
-
Centrifuge to remove any particulate matter.
-
Store at -80°C until analysis.
-
-
Internal Standard Spiking:
-
Add a stable isotope-labeled internal standard (e.g., tPGDM-d6) to the urine sample.
-
-
Online Solid-Phase Extraction (SPE):
-
Utilize an automated online SPE system coupled to the LC-MS/MS.
-
The urine sample is directly injected, and the analyte is trapped on a loading column while salts and other interferences are washed away.
-
A switching valve then directs the mobile phase through the loading column to elute the analyte onto the analytical column.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a reverse-phase column.
-
Use a tandem mass spectrometer with ESI in negative ion mode.
-
Monitor specific MRM transitions for tPGDM and its internal standard.
-
-
Quantification and Normalization:
-
Quantify tPGDM using the internal standard method as described for the plasma analyte.
-
Measure urinary creatinine concentration to normalize the tPGDM level, which accounts for variations in urine dilution. Report the final result as ng/mg creatinine.[3]
-
Comparative Workflow for Clinical Evaluation
The choice between plasma and urinary metabolite analysis can be guided by the clinical context. The following workflow illustrates a potential decision-making process.
Conclusions and Recommendations
-
For Acute Events: Measurement of plasma PGD2 metabolites like 9α,11β-PGF2α is recommended due to their rapid appearance in circulation following mast cell activation.[1] This provides a more immediate indication of an ongoing or recent inflammatory episode.
-
For Chronic Conditions and Non-Invasive Monitoring: Analysis of urinary metabolites such as tetranor-PGDM is preferable. Urinary measurements reflect systemic PGD2 production over a longer period, are less susceptible to transient fluctuations, and the non-invasive nature of sample collection is advantageous for routine monitoring.[3]
-
Methodology: LC-MS/MS is the preferred analytical method for both plasma and urinary metabolites due to its high sensitivity and specificity, which is crucial for distinguishing between structurally similar prostaglandins.[2]
References
- 1. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 13,14-Dihydro-15-keto Prostaglandin D2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2, a metabolite of prostaglandin D2. Adherence to these protocols is critical due to the potential hazards associated with this compound and its common solvent carriers.
Hazard Identification and Safety Precautions
13,14-Dihydro-15-keto prostaglandin D2 is often supplied as a solution in a flammable organic solvent, such as methyl acetate (B1210297) or ethanol. The primary hazards are therefore associated with the solvent. Based on Safety Data Sheets (SDS) for analogous compounds, solutions of this nature are classified as:
-
Highly flammable liquid and vapor.
-
Harmful if swallowed.
-
Causes serious eye irritation.
-
May cause drowsiness or dizziness.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, containment, and clear labeling. It is crucial to treat all materials contaminated with this compound as hazardous waste.
1. Segregation of Waste:
Immediately segregate all waste contaminated with this compound. This includes:
-
Unused neat compound
-
Stock solutions and diluted experimental solutions
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper)
-
Rinsate from cleaning contaminated glassware
2. Waste Container Preparation and Labeling:
-
Select a designated, leak-proof hazardous waste container that is chemically compatible with the waste being collected (e.g., a polyethylene (B3416737) or glass container for organic solvents).
-
Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents, including "this compound" and the name of the solvent(s). Do not use abbreviations.
3. Waste Collection:
-
Liquid Waste: Carefully transfer all liquid waste containing this compound into the designated hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Solid Waste: Place all contaminated solid materials, such as gloves, wipes, and plasticware, into a separate, clearly labeled solid hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Keep the waste container securely closed at all times, except when adding waste.
5. Disposal Request and Pick-up:
-
Once the waste container is full or has reached your institution's designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete all necessary paperwork, including a hazardous waste tag with a detailed description of the contents.
Important Considerations:
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.
-
Spills: In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS. Follow your institution's established spill cleanup procedures for flammable and hazardous materials.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound solutions.
| Parameter | Value/Instruction | Source/Guideline |
| Container Fill Level | Do not exceed 90% capacity | General Laboratory Safety |
| Satellite Accumulation Area (SAA) Time Limit | Consult your institution's EHS policy (often 90-180 days) | Institutional EHS Policy |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | Safety Data Sheets |
Experimental Protocol Waste Generation
A common experimental workflow involving this compound includes the preparation of a stock solution in an organic solvent, followed by serial dilutions in aqueous buffers for use in cell-based assays. This process generates multiple waste streams that must be managed appropriately.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments using this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring the safety of themselves and their colleagues while maintaining regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling 13,14-Dihydro-15-keto prostaglandin D2
Essential Safety Protocols for Handling 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2
Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling 13,14-Dihydro-15-keto prostaglandin D2, a biologically active lipid that can exert significant physiological effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. The information is based on safety data sheets for closely related prostaglandin compounds.
Hazard Identification:
Based on data for analogous compounds, this compound is presumed to present the following hazards:
-
Flammable Liquid: Solutions in organic solvents like methyl acetate (B1210297) are highly flammable.[1]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[1]
-
Serious Eye Irritant: Can cause significant eye irritation upon contact.[1][2]
-
Potential for Drowsiness or Dizziness: May affect the central nervous system if inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal around the eyes. A face shield may be worn over goggles for additional protection.[3][4] | Protects against splashes and aerosols that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves such as nitrile or neoprene. Double gloving is recommended.[3][4] | Prevents skin contact and absorption of the compound.[3] |
| Body Protection | Laboratory Coat or Gown | An impervious protective lab coat or gown should be worn.[3] For higher-risk activities, disposable coveralls (e.g., Tyvek®) are recommended.[4] | Protects personal clothing and skin from contamination.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is required when ventilation is insufficient, during spill cleanup, or when there is a risk of generating aerosols or dust.[3][4] | Prevents inhalation of harmful vapors, mists, or dust.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[4] | Prevents the spread of contamination outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds like this compound.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
If handling flammable solutions, remove all potential ignition sources from the vicinity.[1][3]
2. Handling the Compound:
-
Don all required personal protective equipment before handling the substance.[3]
-
Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Do not inhale any dust, vapor, or mist.[3]
-
Refrain from eating, drinking, or smoking in the handling area.[3]
-
After handling, wash hands and any exposed skin thoroughly.[3]
3. Accidental Release Measures:
-
In the event of a spill, immediately evacuate personnel from the affected area.
-
Wearing full personal protective equipment, absorb the spill with a non-combustible, inert material (e.g., sand, diatomite).[3]
-
Collect the absorbed material into a suitable, sealed container for disposal.[3]
-
Decontaminate the spill area with an appropriate solvent like alcohol.[3]
-
Prevent the spilled material from entering drains or waterways.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
-
Disposal:
Visualized Workflow for Safe Handling
The following diagram illustrates the key phases of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
